molecular formula C6H10O B165169 (2R)-2-but-3-enyloxirane CAS No. 137688-20-1

(2R)-2-but-3-enyloxirane

Cat. No.: B165169
CAS No.: 137688-20-1
M. Wt: 98.14 g/mol
InChI Key: MUUOUUYKIVSIAR-ZCFIWIBFSA-N
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Description

(2R)-2-but-3-enyloxirane (CAS Registry Number: 137688-20-1) is an enantiopure chiral epoxide of high value in advanced organic and medicinal chemistry research . With the molecular formula C6H10O and a molecular weight of 98.14 g/mol, this compound serves as a versatile building block for the stereoselective synthesis of complex molecules . Its structure incorporates two key reactive sites: the strained, three-membered oxirane ring and a terminal alkene group . This dual functionality allows researchers to perform sequential, orthogonal chemical transformations, such as nucleophilic ring-opening of the epoxide followed by cross-metathesis or other modifications of the alkene chain, to create a diverse array of chiral intermediates . As a liquid, it has a calculated density of approximately 0.9 g/cm³ and a boiling point of about 120°C at 760 mmHg . Researchers should note that it has a low flash point of 15.6°C, classifying it as a flammable liquid, and requires appropriate handling and storage . The compound's chiral (R)-configuration is central to its application in constructing target molecules with defined stereochemistry, which is critical in the development of pharmaceuticals and other bioactive compounds . Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-but-3-enyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOUUYKIVSIAR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309151
Record name (2R)-2-(3-Buten-1-yl)oxirane
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137688-20-1
Record name (2R)-2-(3-Buten-1-yl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137688-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(3-Buten-1-yl)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-(3-buten-1-yl)-, (2R)
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Foundational & Exploratory

An In-Depth Technical Guide to (2R)-2-but-3-enyloxirane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-but-3-enyloxirane , a chiral epoxide, is a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive oxirane ring and a terminal alkene, offers a gateway to a diverse array of complex chiral molecules. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, characteristic reactivity, and its burgeoning applications in the field of drug development.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₁₀O-
Molecular Weight 98.14 g/mol
Boiling Point 120 °C at 760 mmHg
Density 0.892 g/cm³
Purity (typical) ≥97%
Appearance Liquid
Storage Temperature Refrigerator

Synthesis of Enantiopure this compound

The primary route to enantiomerically enriched this compound is through the asymmetric epoxidation of a suitable precursor. The most common and effective methods are detailed below.

Jacobsen-Katsuki Epoxidation of 1,5-Hexadiene

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively. For the synthesis of this compound, 1,5-hexadiene is the logical starting material.

Reaction Scheme:

G cluster_0 Jacobsen-Katsuki Epoxidation 1,5-Hexadiene 1,5-Hexadiene Epoxidation Epoxidation 1,5-Hexadiene->Epoxidation [Mn(III)-salen] catalyst, Oxidant (e.g., NaOCl) This compound This compound Epoxidation->this compound

A simplified workflow for the Jacobsen-Katsuki Epoxidation.

Experimental Protocol:

  • Catalyst Preparation: The chiral (R,R)-Jacobsen catalyst is either purchased or prepared according to established literature procedures.

  • Reaction Setup: To a solution of 1,5-hexadiene in a suitable solvent (e.g., dichloromethane) at a controlled temperature (often 0 °C to room temperature), the Jacobsen catalyst is added.

  • Addition of Oxidant: A stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly to the reaction mixture. The use of a phase-transfer catalyst can be beneficial.

  • Monitoring and Work-up: The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its epoxide and alkene functionalities.

Nucleophilic Ring-Opening of the Epoxide

The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, proceeding via an SN2 mechanism. This reaction is highly regioselective, with nucleophiles preferentially attacking the less sterically hindered terminal carbon of the epoxide. This ring-opening provides a powerful tool for the introduction of a variety of functional groups with concomitant inversion of stereochemistry at the reaction center.

General Reaction Scheme:

G cluster_1 Nucleophilic Ring-Opening This compound This compound Reaction Reaction This compound->Reaction Nu:⁻ Ring-Opened Product Ring-Opened Product Reaction->Ring-Opened Product

Regioselective attack of a nucleophile on the terminal carbon of the epoxide.

Common nucleophiles include:

  • Azides (e.g., NaN₃): To introduce an amino group precursor.

  • Cyanides (e.g., KCN): For carbon chain extension.

  • Organocuprates (e.g., R₂CuLi): For the formation of new carbon-carbon bonds.

  • Amines (RNH₂): To synthesize chiral amino alcohols.

  • Thiols (RSH): To introduce sulfur-containing functionalities.

Reactions of the Alkene Moiety

The terminal double bond can undergo a wide range of transformations common to alkenes, including:

  • Hydroboration-Oxidation: To yield a primary alcohol.

  • Ozonolysis: To cleave the double bond and form an aldehyde.

  • Metathesis Reactions: For the formation of new carbon-carbon double bonds.

  • Heck, Suzuki, and other cross-coupling reactions: After conversion to a suitable derivative (e.g., a vinyl halide or triflate).

The ability to perform these reactions sequentially with the epoxide ring-opening allows for the construction of complex molecular architectures from a single chiral precursor.

Spectroscopic Characterization

While a dedicated, publicly available spectrum for this compound is scarce, its characteristic spectroscopic features can be predicted based on its functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring, the vinyl group, and the methylene groups. The protons on the epoxide ring would appear as a complex multiplet in the upfield region (typically 2.5-3.5 ppm). The vinyl protons would be observed in the downfield region (around 5.0-6.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the sp³-hybridized carbons of the epoxide ring (typically 45-55 ppm) and the sp²-hybridized carbons of the alkene (around 115-140 ppm).[4]

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretching of the alkene at >3000 cm⁻¹ and the C=C stretching around 1640 cm⁻¹.[5][6] The C-O stretching of the epoxide ring would likely appear in the fingerprint region (around 1250 cm⁻¹ and 850-950 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 98.14).[7][8][9] Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or CO.

Applications in Drug Development

Chiral epoxides are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals.[5] The stereochemistry of a drug molecule is often critical for its biological activity and safety profile. This compound serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly accessible literature, its structural motifs are present in various classes of therapeutic agents. The ability to introduce a stereodefined hydroxyl group and a modifiable four-carbon chain makes it an attractive starting material for the synthesis of:

  • Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain chiral hydroxyl groups and flexible side chains.[10][11]

  • Anticancer drugs: The synthesis of complex natural products and their analogs with cytotoxic properties often relies on the use of chiral building blocks.[2][12][13][14]

  • Cardiovascular drugs: Molecules with specific stereochemical requirements are common in this therapeutic area.[1][15][16]

The dual functionality of this compound allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with its enantiomer, (2S)-2-but-3-enyloxirane, it is expected to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It should be stored in a cool, dry place, typically in a refrigerator.

Conclusion

This compound is a potent chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its readily accessible synthesis via asymmetric epoxidation and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral intermediates is set to increase, making a thorough understanding of their properties and reactivity essential for researchers in the field.

References

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]

  • Structure of antiviral drugs proposed for the synthesis of 'molecular... ResearchGate. Available at: [Link]

  • Jacobsen epoxidation. Wikipedia. Available at: [Link]

  • Jacobsen epoxidation. Grokipedia. Available at: [Link]

  • Jacobsen epoxidation. OpenOChem Learn. Available at: [Link]

  • This compound | CAS#:137688-20-1. Chemsrc. Available at: [Link]

  • carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

  • Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. PubMed. Available at: [Link]

  • Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. PubMed. Available at: [Link]

  • Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. Available at: [Link]

  • The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]

  • C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical .... Doc Brown's Chemistry. Available at: [Link]

  • C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for .... Doc Brown's Chemistry. Available at: [Link]

  • The mass spectra of the E/Z isomers of but-2-ene (cis/trans isomers of 2-butene). Doc Brown's Chemistry. Available at: [Link]

  • C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m .... Doc Brown's Chemistry. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]

  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. American Chemical Society. Available at: [Link]

  • Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster EPrints. Available at: [Link]

  • Sharpless epoxidation. Wikipedia. Available at: [Link]

  • Sharpless Asymmetric Epoxidation Reaction. Chem 115 Myers. Available at: [Link]

  • Sharpless Epoxidation. Organic Chemistry Portal. Available at: [Link]

  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC. Available at: [Link]

  • Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available at: [Link]

  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. PMC. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. VBN. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]

  • (2R)-but-3-en-2-ol | C4H8O | CID 6995534. PubChem. Available at: [Link]

    • Jacobsen-Katsuki Epoxidations. Wipf Group. Available at: [Link]

  • Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective epoxidation of nonfunctionalized alkenes catalyzed by recyclable new homochiral bis-diamine. SciEngine. Available at: [Link]

  • Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. ACS Publications. Available at: [Link]

  • SharplessEpoxidation. YouTube. Available at: [Link]

  • Specific Rotation. Chemistry Steps. Available at: [Link]

  • Specific rotation. Wikipedia. Available at: [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link]

  • Determining Refractive Index Experiment. YouTube. Available at: [Link]

  • Refractive Indices, Densities and Excess Molar Volumes of Monoalcohols + Water. Moodle@Units. Available at: [Link]

  • (a) Natural abundance 2 H-{ 1 H} NMR spectrum of (±)-but-3-en-2-ol.... ResearchGate. Available at: [Link]

  • Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. Available at: [Link]

  • 2-Methyl-3-buten-2-ol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. Available at: [Link]

  • C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. Available at: [Link]

  • A roadmap to engineering antiviral natural products synthesis in microbes. PMC. Available at: [Link]

  • Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. MDPI. Available at: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. MDPI. Available at: [Link]

  • Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. MDPI. Available at: [Link]

  • Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. Semantic Scholar. Available at: [Link]

  • (2R)-but-3-yn-2-ol | C4H6O | CID 638102. PubChem. Available at: [Link]##

For Researchers, Scientists, and Drug Development Professionals

This compound , a chiral epoxide, is a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive oxirane ring and a terminal alkene, offers a gateway to a diverse array of complex chiral molecules. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, characteristic reactivity, and its burgeoning applications in the field of drug development.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₁₀O-
Molecular Weight 98.14 g/mol
Boiling Point 120 °C at 760 mmHg[17]
Density 0.892 g/cm³[17]
Purity (typical) ≥97%
Appearance Liquid
Storage Temperature Refrigerator

Synthesis of Enantiopure this compound

The primary route to enantiomerically enriched this compound is through the asymmetric epoxidation of a suitable precursor. The most common and effective methods are detailed below.

Jacobsen-Katsuki Epoxidation of 1,5-Hexadiene

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively. For the synthesis of this compound, 1,5-hexadiene is the logical starting material.

Reaction Scheme:

G cluster_0 Jacobsen-Katsuki Epoxidation 1,5-Hexadiene 1,5-Hexadiene Epoxidation Epoxidation 1,5-Hexadiene->Epoxidation [Mn(III)-salen] catalyst, Oxidant (e.g., NaOCl) This compound This compound Epoxidation->this compound

A simplified workflow for the Jacobsen-Katsuki Epoxidation.

Experimental Protocol:

  • Catalyst Preparation: The chiral (R,R)-Jacobsen catalyst is either purchased or prepared according to established literature procedures.

  • Reaction Setup: To a solution of 1,5-hexadiene in a suitable solvent (e.g., dichloromethane) at a controlled temperature (often 0 °C to room temperature), the Jacobsen catalyst is added.

  • Addition of Oxidant: A stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly to the reaction mixture. The use of a phase-transfer catalyst can be beneficial.

  • Monitoring and Work-up: The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its epoxide and alkene functionalities.

Nucleophilic Ring-Opening of the Epoxide

The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, proceeding via an SN2 mechanism. This reaction is highly regioselective, with nucleophiles preferentially attacking the less sterically hindered terminal carbon of the epoxide. This ring-opening provides a powerful tool for the introduction of a variety of functional groups with concomitant inversion of stereochemistry at the reaction center.

General Reaction Scheme:

G cluster_1 Nucleophilic Ring-Opening This compound This compound Reaction Reaction This compound->Reaction Nu:⁻ Ring-Opened Product Ring-Opened Product Reaction->Ring-Opened Product

Regioselective attack of a nucleophile on the terminal carbon of the epoxide.

Common nucleophiles include:

  • Azides (e.g., NaN₃): To introduce an amino group precursor.

  • Cyanides (e.g., KCN): For carbon chain extension.

  • Organocuprates (e.g., R₂CuLi): For the formation of new carbon-carbon bonds.

  • Amines (RNH₂): To synthesize chiral amino alcohols.

  • Thiols (RSH): To introduce sulfur-containing functionalities.

Reactions of the Alkene Moiety

The terminal double bond can undergo a wide range of transformations common to alkenes, including:

  • Hydroboration-Oxidation: To yield a primary alcohol.

  • Ozonolysis: To cleave the double bond and form an aldehyde.

  • Metathesis Reactions: For the formation of new carbon-carbon double bonds.

  • Heck, Suzuki, and other cross-coupling reactions: After conversion to a suitable derivative (e.g., a vinyl halide or triflate).

The ability to perform these reactions sequentially with the epoxide ring-opening allows for the construction of complex molecular architectures from a single chiral precursor.

Spectroscopic Characterization

While a dedicated, publicly available spectrum for this compound is scarce, its characteristic spectroscopic features can be predicted based on its functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring, the vinyl group, and the methylene groups. The protons on the epoxide ring would appear as a complex multiplet in the upfield region (typically 2.5-3.5 ppm). The vinyl protons would be observed in the downfield region (around 5.0-6.0 ppm).[18][19]

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the sp³-hybridized carbons of the epoxide ring (typically 45-55 ppm) and the sp²-hybridized carbons of the alkene (around 115-140 ppm).[4][20][21][22]

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretching of the alkene at >3000 cm⁻¹ and the C=C stretching around 1640 cm⁻¹.[5][6][23][24][25] The C-O stretching of the epoxide ring would likely appear in the fingerprint region (around 1250 cm⁻¹ and 850-950 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 98.14).[7][8][9] Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or CO.

Applications in Drug Development

Chiral epoxides are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals.[15] The stereochemistry of a drug molecule is often critical for its biological activity and safety profile. This compound serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly accessible literature, its structural motifs are present in various classes of therapeutic agents. The ability to introduce a stereodefined hydroxyl group and a modifiable four-carbon chain makes it an attractive starting material for the synthesis of:

  • Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain chiral hydroxyl groups and flexible side chains.[10][11][26][27]

  • Anticancer drugs: The synthesis of complex natural products and their analogs with cytotoxic properties often relies on the use of chiral building blocks.[2][12][13][14][28]

  • Cardiovascular drugs: Molecules with specific stereochemical requirements are common in this therapeutic area.[1][15][16][29]

The dual functionality of this compound allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with its enantiomer, (2S)-2-but-3-enyloxirane, it is expected to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It should be stored in a cool, dry place, typically in a refrigerator.

Conclusion

This compound is a potent chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its readily accessible synthesis via asymmetric epoxidation and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral intermediates is set to increase, making a thorough understanding of their properties and reactivity essential for researchers in the field.

References

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]

  • Structure of antiviral drugs proposed for the synthesis of 'molecular... ResearchGate. Available at: [Link]

  • Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. PubMed. Available at: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. Available at: [Link]

  • Specific Rotation. Chemistry Steps. Available at: [Link]

  • This compound | CAS#:137688-20-1. Chemsrc. Available at: [Link]

  • carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]

  • Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. MDPI. Available at: [Link]

  • A roadmap to engineering antiviral natural products synthesis in microbes. PMC. Available at: [Link]

  • (2R)-but-3-yn-2-ol | C4H6O | CID 638102. PubChem. Available at: [Link]

  • Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. MDPI. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

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(2R)-2-but-3-enyloxirane chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2R)-2-but-3-enyloxirane: Structure, Bonding, and Reactivity for Advanced Synthesis

Introduction

This compound, a chiral epoxide, stands as a versatile and valuable building block in modern organic synthesis. Its structure uniquely combines two highly reactive functional groups: a stereodefined epoxide and a terminal alkene. This duality allows for orthogonal chemical modifications, making it a powerful synthon for the construction of complex molecular architectures, particularly in the fields of natural product synthesis and pharmaceutical drug development. The precise (R)-stereochemistry at the C2 position provides a crucial handle for introducing chirality, a fundamental aspect of biological activity.

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to explore the nuanced details of its chemical structure, the nature of its bonding, its characteristic spectroscopic signatures, and its predictable reactivity. The aim is to provide the field-proven insights necessary to effectively utilize this reagent in sophisticated synthetic campaigns.

Section 1: Molecular Structure and Stereochemistry

The fundamental structure of this compound, with the molecular formula C₆H₁₀O, consists of a three-membered oxirane (epoxide) ring substituted with a but-3-en-1-yl group at one of its carbon atoms.[1] The molecule's utility is intrinsically linked to its defined stereochemistry.

1.1. Core Components

  • Oxirane Ring: A strained, three-membered heterocycle containing two carbon atoms and one oxygen atom. This high ring strain (approximately 13 kcal/mol) is the primary driver of its reactivity, making it susceptible to nucleophilic ring-opening.

  • Butenyl Side Chain: A four-carbon chain featuring a terminal double bond (alkene). This group provides a secondary site for chemical modification.

  • Chiral Center: The carbon atom of the oxirane ring bonded to both the butenyl group and the other oxirane carbon (C2) is a stereocenter.

1.2. (2R) Configuration The designation "(2R)" refers to the absolute configuration at the C2 stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Protocol: Assigning CIP Priority

  • Identify the Stereocenter: The C2 carbon of the oxirane ring.

  • Identify Attached Groups:

    • Oxygen atom of the oxirane ring.

    • C1 carbon of the oxirane ring.

    • C1' carbon of the butenyl side chain.

    • Implicit Hydrogen atom.

  • Assign Priorities (Highest to Lowest):

    • -O- (in the ring, atomic number 8)

    • -CH₂(C1 of oxirane) (attached to another carbon and an oxygen)

    • -CH₂(C1' of butenyl group) (attached to another carbon)

    • -H (implicit, atomic number 1)

  • Determine Configuration: Orient the molecule so the lowest priority group (-H) points away from the viewer. Trace the path from priority 1 → 2 → 3. For this molecule, the path proceeds in a clockwise direction, confirming the (R) configuration.

This defined stereochemistry is critical, as it allows for the diastereoselective synthesis of complex molecules where the relative orientation of atoms is paramount for biological function.

Caption: 3D representation of this compound.

Section 2: Chemical Bonding and Electronic Properties

A deeper understanding of the molecule's reactivity requires an analysis of its underlying bonding framework, which is best described using valence bond theory and the concept of orbital hybridization.[2]

2.1. Hybridization States

  • Oxirane Carbons (C1, C2): These carbons are sp³ hybridized. In a typical acyclic sp³ carbon, the bond angles are approximately 109.5°. However, the geometric constraint of the three-membered ring forces these bond angles to be near 60°. This deviation from the ideal tetrahedral angle is the source of significant angle strain.

  • Oxirane Oxygen: The oxygen atom is also sp³ hybridized, with two hybrid orbitals forming sigma bonds to the carbons and the other two holding lone pairs of electrons.

  • Alkene Carbons (C3', C4'): These carbons are sp² hybridized, forming a planar system with bond angles of approximately 120°. The unhybridized p-orbital on each carbon overlaps to form the π-bond.

  • Butenyl Carbons (C1', C2'): These are standard sp³ hybridized carbons, acting as a flexible linker between the two functional groups.

G cluster_molecule This compound cluster_hybridization Hybridization & Bonding C_epoxide Oxirane Carbons (C1, C2) & Oxygen sp3 sp³ Hybridization (Sigma Bonds, Angle Strain) C_epoxide->sp3 Forms strained ring C_linker Linker Carbons (C1', C2') C_linker->sp3 C_alkene Alkene Carbons (C3', C4') sp2 sp² Hybridization (Sigma + Pi Bond) C_alkene->sp2 Forms C=C double bond

Caption: Hybridization states in this compound.

2.2. Orbital Overlap and Bond Characteristics

  • Sigma (σ) Bonds: The entire molecular framework is built upon a scaffold of σ-bonds formed by the head-on overlap of hybrid orbitals (sp³-sp³, sp³-sp², sp²-sp², sp³-s, sp²-s). The σ-bonds within the oxirane ring are notably weakened due to poor orbital overlap (bent bonds), further contributing to their lability.

  • Pi (π) Bond: The C=C double bond consists of one σ-bond and one π-bond. The π-bond, formed by the side-to-side overlap of p-orbitals, is electron-rich and serves as a nucleophilic site, making it susceptible to attack by electrophiles.

The electronic properties are thus dichotomous: the epoxide is a potent electrophilic site due to ring strain and the polarization of the C-O bonds, while the alkene is a nucleophilic site due to the high electron density of the π-bond.

Section 3: Spectroscopic Characterization

For any synthetic chemist, unambiguous characterization of starting materials and products is paramount. The structure of this compound gives rise to a predictable pattern of signals in common spectroscopic techniques.[3]

3.1. Predicted Spectroscopic Data The following table summarizes the expected key signals for this compound based on established principles of spectroscopic analysis.[4][5]

Technique Feature Expected Chemical Shift / Frequency Rationale
¹H NMR Oxirane CH (C2)~2.9 - 3.2 ppm (multiplet)Protons on an epoxide ring, adjacent to a chiral center and a CH₂ group.
Oxirane CH₂ (C1)~2.5 - 2.8 ppm (multiplets)Diastereotopic protons on the epoxide ring.
Alkene CH~5.7 - 5.9 ppm (ddt)Vinylic proton coupled to terminal CH₂ and allylic CH₂.
Alkene CH₂~5.0 - 5.2 ppm (multiplets)Terminal vinylic protons.
Allylic CH₂~2.1 - 2.4 ppm (multiplet)Protons adjacent to the C=C double bond.
¹³C NMR Oxirane CH (C2)~50 - 55 ppmCarbon in a strained, electron-withdrawing environment.
Oxirane CH₂ (C1)~45 - 50 ppm
Alkene CH~135 - 140 ppmsp² hybridized carbon.
Alkene CH₂~115 - 120 ppmsp² hybridized carbon.
IR Spec. C-O-C Stretch~1250 cm⁻¹ (strong)Characteristic epoxide ring stretch.
C=C Stretch~1640 cm⁻¹ (medium)Alkene double bond stretch.
=C-H Stretch~3080 cm⁻¹ (medium)sp² C-H bond stretch.
Mass Spec. Molecular Ion (M⁺)m/z = 98.14Corresponds to the molecular weight of C₆H₁₀O.[1]

Section 4: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to undergo selective reactions at either the epoxide or the alkene. This orthogonality is a key principle in designing efficient synthetic routes.

4.1. Epoxide Ring-Opening Reactions The high ring strain and polarized C-O bonds make the epoxide an excellent electrophile. The regiochemical outcome of the ring-opening is highly dependent on the reaction conditions.

Mechanism: Base-Catalyzed/Nucleophilic Ring-Opening Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous cleavage of the C-O bond.

  • Causality of Regioselectivity: The Sₙ2 attack occurs at the sterically least hindered carbon atom. In this molecule, C1 is a -CH₂- group while C2 is a -CH- group substituted with the bulky butenyl chain. Therefore, nucleophilic attack will overwhelmingly occur at C1. This provides a reliable and predictable method for installing a substituent at the terminal position while generating a secondary alcohol at the chiral C2 position, preserving the initial stereochemistry.

start <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>ReactantsTD>TR><TR><TD>(2R)-2-but-3-enyloxiraneTD>TR><TR><TD>Nucleophile (e.g., NaN₃)TD>TR><TR><TD>Solvent (e.g., EtOH/H₂O)TD>TR>TABLE> step1 <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDBGCOLOR="#F1F3F4">Step 1: Sₙ2 AttackTD>TR><TR><TD>Nucleophile (N₃⁻) attacks the sterically least hindered carbon (C1) of the epoxide ring.TD>TR>TABLE> start->step1 step2 <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDBGCOLOR="#F1F3F4">Step 2: Ring OpeningTD>TR><TR><TD>The C1-O bond breaks concertedly, relieving ring strain and forming an alkoxide intermediate.TD>TR>TABLE> step1->step2 step3 <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDBGCOLOR="#F1F3F4">Step 3: ProtonationTD>TR><TR><TD>The alkoxide is protonated by the solvent during workup to yield the final alcohol product.TD>TR>TABLE> step2->step3 product <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>ProductTD>TR><TR><TD>(R)-1-azido-5-hexen-2-olTD>TR><TR><TD>(Regio- and Stereospecific)TD>TR>TABLE> step3->product

Caption: Workflow for nucleophilic epoxide ring-opening.

Protocol: Synthesis of (R)-1-azido-5-hexen-2-ol This protocol is a self-validating system; successful reaction can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, more polar spot, as well as by spectroscopic analysis showing the incorporation of the azide and the formation of a hydroxyl group.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Addition of Reagent: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure alcohol.

4.2. Reactions of the Alkene The terminal alkene can undergo a wide range of addition reactions.[6] The choice of reagents is crucial to ensure selectivity for the alkene over the epoxide.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with H₂ gas selectively reduces the alkene to an alkane, leaving the epoxide ring intact. This is because the epoxide is generally stable under these neutral conditions.

  • Hydroboration-Oxidation: A two-step process using borane (BH₃) followed by oxidation (H₂O₂, NaOH) installs a primary alcohol at the terminal carbon (C4') in an anti-Markovnikov fashion. The mild conditions are compatible with the epoxide.

  • Epoxidation: Using a reagent like m-CPBA can selectively form a second epoxide, creating a bis-epoxide, a valuable intermediate for further elaboration.

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like many epoxides, should be handled with care.

  • Hazard Class: Epoxides are potential alkylating agents and should be treated as toxic and irritant. The (2S) enantiomer is listed with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[7] Similar precautions should be taken for the (2R) isomer.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, often under refrigeration, to prevent degradation.[7]

References

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Spectroscopic Profile of (2R)-2-but-3-enyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-but-3-enyloxirane is a chiral epoxide that serves as a versatile building block in organic synthesis. Its unique structure, incorporating both a strained oxirane ring and a reactive vinyl group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The stereochemistry of the epoxide is crucial for its synthetic applications, dictating the stereochemical outcome of subsequent reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for the (2R)-enantiomer are not widely published, the data presented herein are based on established principles for vinyl epoxides and related structures. It is important to note that the NMR, IR, and MS spectra of the (2S)-enantiomer are expected to be identical to those of the (2R)-enantiomer.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name (2R)-2-(but-3-en-1-yl)oxirane, is characterized by a three-membered epoxide ring attached to a butenyl side chain. This combination of functional groups gives rise to a distinct spectroscopic signature.

fragmentation_pathway M [this compound]⁺˙ m/z = 98 F1 [M - CH₃]⁺ m/z = 83 M->F1 - •CH₃ F2 [M - C₂H₃O]⁺ m/z = 55 M->F2 - •CHO F3 [C₄H₅O]⁺ m/z = 69 M->F3 - •C₂H₅

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Authoritative Grounding: The fragmentation pathways are predicted based on the known stability of carbocations and radical species, which is a fundamental principle in mass spectrometry.

Conclusion

References

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Synthesis of Enantiomerically Pure (2R)-2-but-3-enyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enantiomerically pure epoxides are indispensable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex chiral molecules, particularly in the pharmaceutical industry. Among these, (2R)-2-but-3-enyloxirane, also known as (R)-(+)-1,2-epoxy-5-hexene, is a valuable synthon due to its bifunctional nature, possessing both a reactive epoxide ring and a terminal alkene. This guide provides an in-depth technical overview of the primary methodologies for the synthesis of enantiomerically pure this compound, with a focus on practical, scalable, and efficient protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The synthesis of this compound can be approached through several strategic routes. The most direct method involves the asymmetric epoxidation of the terminal double bond of 1,5-hexadiene. However, achieving high enantioselectivity on a simple, unfunctionalized terminal alkene presents a significant challenge. An alternative and highly effective strategy is a chemo-enzymatic sequence involving the formation of a racemic epoxide followed by a kinetic resolution to isolate the desired enantiomer. A third approach involves the use of a chiral starting material, such as (R)-epichlorohydrin. This guide will detail a robust chemo-enzymatic method and discuss alternative asymmetric synthesis strategies.

Chemo-enzymatic Synthesis via Hydrolytic Kinetic Resolution (HKR)

This highly effective, two-step approach first involves the non-selective epoxidation of 1,5-hexadiene to yield the racemic 2-but-3-enyloxirane, followed by a hydrolytic kinetic resolution (HKR) catalyzed by a chiral (salen)Co(II) complex. This method is particularly advantageous as it allows for the isolation of the desired (R)-enantiomer with high enantiomeric excess.[1][2]

Step 1: Synthesis of Racemic 2-but-3-enyloxirane

The initial step is the epoxidation of commercially available 1,5-hexadiene using a standard oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). To minimize the formation of the bis-epoxide byproduct, an excess of the diene is crucial.[3]

Experimental Protocol: Racemic Epoxidation

  • To a solution of 1,5-hexadiene (2.0 equivalents) in dichloromethane (DCM), add mCPBA (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-30 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by distillation to yield racemic 2-but-3-enyloxirane. An isolated yield of approximately 71% can be achieved with a purity of 95 wt%.[1][3]

Step 2: Hydrolytic Kinetic Resolution (HKR)

The core of the enantioselective synthesis is the hydrolytic kinetic resolution of the racemic epoxide. This process utilizes a chiral (salen)Co(II) catalyst, which selectively catalyzes the hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.[1][4][5]

Experimental Protocol: Hydrolytic Kinetic Resolution

  • In a reaction vessel, charge the (R,R)-(salen)Co(II) catalyst (0.5 mol %).

  • Add the racemic 2-but-3-enyloxirane (1.0 equivalent) and tetrahydrofuran (THF).

  • Cool the mixture to 0 °C and add acetic acid (2 mol %) followed by water (0.55 equivalents).

  • Allow the reaction to warm to room temperature and stir for approximately 16 hours, monitoring the enantiomeric excess (ee) by chiral GC analysis.

  • Upon reaching the desired ee (typically >99%), the reaction is worked up by partitioning between a suitable organic solvent and water.

  • The organic layer is dried and concentrated, and the enantioenriched this compound is purified by vacuum distillation.

This resolution route can provide the target (R)-epoxide in up to 25% overall yield from 1,5-hexadiene with excellent enantiomeric purity (>99% ee).[1][2]

Logical Workflow for HKR Synthesis

HKR_Workflow cluster_step1 Step 1: Racemic Epoxidation cluster_step2 Step 2: Hydrolytic Kinetic Resolution Hexadiene 1,5-Hexadiene RacemicEpoxide Racemic 2-but-3-enyloxirane Hexadiene->RacemicEpoxide DCM, 0°C to rt mCPBA mCPBA mCPBA->RacemicEpoxide Catalyst (R,R)-(salen)Co(II) catalyst REpoxide This compound (>99% ee) RacemicEpoxide->REpoxide Selective Retention SDiol (S)-Diol RacemicEpoxide->SDiol Selective Hydrolysis Catalyst->SDiol Water H₂O Water->SDiol

Caption: Chemo-enzymatic synthesis of this compound.

Alternative Synthetic Strategies

While the HKR method is robust, other strategies offer different advantages and are important considerations in synthetic planning.

Direct Asymmetric Epoxidation: The Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex.[6][7] This approach offers a more direct route to the chiral epoxide from 1,5-hexadiene, avoiding the resolution step.

Causality in Catalyst Selection: The stereochemistry of the resulting epoxide is dictated by the chirality of the salen ligand. For the synthesis of the (2R)-epoxide from a terminal alkene, the (R,R)-cyclohexanediamino-based salen ligand is typically employed.

General Protocol Considerations:

  • Catalyst: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst).[8]

  • Oxidant: Sodium hypochlorite (bleach) or m-CPBA are commonly used.[9]

  • Co-catalyst/Additive: An axial ligand such as 4-phenylpyridine N-oxide (PPNO) can improve reaction rates and enantioselectivity.[10]

  • Solvent: A biphasic system of dichloromethane and water is often employed with NaOCl.

  • Temperature: Reactions are typically run at low temperatures (e.g., 0 °C) to enhance enantioselectivity.

While highly effective for cis-disubstituted alkenes, the enantioselectivity for terminal alkenes can be more variable.[9] However, with optimization of the catalyst structure and reaction conditions, high ee values can be achieved.

Conceptual Workflow for Jacobsen Epoxidation

Jacobsen_Workflow Start 1,5-Hexadiene Product This compound Start->Product Catalyst (R,R)-Jacobsen's Catalyst Catalyst->Product Asymmetric Induction Oxidant Oxidant (e.g., NaOCl) Oxidant->Product Oxygen Source

Caption: Direct asymmetric synthesis via Jacobsen Epoxidation.

Synthesis from a Chiral Pool Precursor: (R)-Epichlorohydrin

An alternative and highly efficient approach utilizes a readily available chiral starting material, (R)-epichlorohydrin. This method involves an epoxide ring-opening with an appropriate nucleophile, followed by a ring-closing step.

Synthetic Scheme:

  • Ring-opening: (R)-epichlorohydrin is reacted with allylmagnesium bromide. The Grignard reagent attacks the less substituted carbon of the epoxide, opening the ring to form a chlorohydrin.

  • Ring-closing: Treatment with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis to form the desired this compound.

This two-step process can afford the target molecule in overall isolated yields of 55-60% with excellent purity.[1][2]

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Limitations
Chemo-enzymatic (HKR) 1,5-HexadienemCPBA, (R,R)-(salen)Co(II)24 - 30[1][2]>99[1]High enantiopurity, reliableMulti-step, theoretical max yield of 50% for resolution
Jacobsen Epoxidation 1,5-Hexadiene(R,R)-Jacobsen's Catalyst, NaOClVariableVariable (can be high)Direct, atom-economicalEnantioselectivity for terminal alkenes can be substrate-dependent
Chiral Pool Synthesis (R)-EpichlorohydrinAllylMgBr, NaOH55 - 60[1][2]>99 (retains chirality)High yield, high purityRelies on the availability of the chiral precursor

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

  • Molecular Formula: C₆H₁₀O[11]

  • Molecular Weight: 98.14 g/mol [11]

  • Boiling Point: 120 °C at 760 mmHg[11]

  • Density: 0.892 g/cm³[11]

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ ~5.7-5.9 ppm and ~5.0-5.2 ppm) and the epoxide protons (δ ~2.5-3.1 ppm).

    • ¹³C NMR: The carbon NMR will display signals for the sp² carbons of the alkene and the sp³ carbons of the epoxide ring.

  • Chiral Analysis: The enantiomeric excess should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

  • Specific Rotation: The specific rotation, [α]D, is a key parameter for confirming the absolute configuration.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several synthetic strategies. The chemo-enzymatic approach via hydrolytic kinetic resolution offers a reliable and scalable method to obtain the target molecule with exceptionally high enantiomeric purity, making it a preferred choice for many applications. The direct asymmetric Jacobsen epoxidation and the synthesis from (R)-epichlorohydrin represent viable and efficient alternatives, with the choice of method depending on factors such as the desired scale, cost, and available starting materials. This guide provides the necessary technical details and comparative data to enable researchers and drug development professionals to select and implement the most suitable synthetic route for their specific needs.

References

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  • Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801-2803.
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  • Jacobsen, E. N., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315.
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An In-depth Technical Guide to the Reactivity of the Oxirane Ring in (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-but-3-enyloxirane, a chiral epoxide, presents a synthetically versatile scaffold of significant interest in medicinal chemistry and natural product synthesis. The inherent ring strain and the presence of a proximate alkenyl group dictate its reactivity, primarily governed by the oxirane ring. This guide provides a comprehensive exploration of the oxirane ring's reactivity in this specific molecule. We will delve into the mechanistic underpinnings of its ring-opening reactions under acidic, basic, and nucleophilic conditions, as well as its propensity for intramolecular cyclization. This document aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge to strategically employ this compound as a building block in complex molecule synthesis.

Introduction: The Significance of this compound

This compound, also known as (R)-1,2-epoxy-5-hexene, is a chiral building block featuring a terminal alkene and a stereodefined epoxide. Its utility in organic synthesis stems from the predictable and often stereospecific transformations of the oxirane ring. The high ring strain of approximately 13 kcal/mol makes the epoxide susceptible to ring-opening by a wide array of nucleophiles, a characteristic not observed in its acyclic ether counterparts.[1][2] This reactivity, coupled with the potential for the butenyl side chain to participate in subsequent or concerted reactions, renders it a valuable synthon for constructing complex molecular architectures.

Key Structural Features and Physicochemical Properties:

PropertyValue
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol [3]
Boiling Point 120°C at 760 mmHg[3]
Density 0.892 g/cm³[3]
Chirality (2R) enantiomer

Modes of Oxirane Ring Reactivity

The reactivity of the oxirane ring in this compound is predominantly characterized by nucleophilic ring-opening reactions. These reactions can be broadly categorized based on the reaction conditions: acidic, basic, or with strong nucleophiles. The regioselectivity and stereochemistry of the ring-opening are highly dependent on the chosen conditions.

Acid-Catalyzed Ring-Opening: A Tale of Two Mechanisms

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards nucleophilic attack.[4] The subsequent nucleophilic attack can proceed through a mechanism that has both SN1 and SN2 characteristics.[5][6]

The regioselectivity of the attack depends on the substitution pattern of the epoxide. For this compound, which has a primary and a secondary carbon in the epoxide ring, the nucleophile will preferentially attack the more substituted (secondary) carbon.[6][7] This is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which is stabilized by the adjacent alkyl group.[5]

Mechanism of Acid-Catalyzed Ring-Opening:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Fast H+ H+ Product trans-Diol or Halohydrin Protonated_Epoxide->Product Slow, Rate-determining Nu- Nu-

Caption: Acid-catalyzed ring-opening of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis to form a trans-1,2-diol

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Acidification: Add a dilute aqueous solution of a strong acid (e.g., 0.1 M H₂SO₄ or HClO₄) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting diol by column chromatography.

Base-Catalyzed Ring-Opening: A Classic SN2 Pathway

In the presence of a strong base or nucleophile, the ring-opening of this compound proceeds via a classic SN2 mechanism.[1][2] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the three-membered ring.[8]

A key feature of the base-catalyzed ring-opening is its high regioselectivity. The nucleophile will preferentially attack the less sterically hindered carbon atom.[6][7] In the case of this compound, this corresponds to the terminal (primary) carbon of the epoxide. This reaction also proceeds with inversion of stereochemistry at the attacked carbon center.

Mechanism of Base-Catalyzed Ring-Opening:

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Protonation Epoxide This compound Alkoxide Alkoxide Intermediate Epoxide->Alkoxide Slow, Rate-determining Nu- Nu- Product Ring-Opened Product Alkoxide->Product Fast H2O H₂O

Caption: Base-catalyzed ring-opening of this compound.

A wide variety of strong nucleophiles can be employed for this transformation, including hydroxides, alkoxides, amines, Grignard reagents, and organolithium compounds.[1][5]

Experimental Protocol: Ring-Opening with Sodium Azide

  • Reagent Preparation: Prepare a solution of sodium azide (NaN₃, 1.5 eq) in a suitable solvent system, such as ethanol/water.

  • Reaction Setup: Add this compound (1.0 eq) to the sodium azide solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting azido alcohol by column chromatography.

Nucleophilic Addition with Weaker Nucleophiles

Weaker, neutral nucleophiles generally require acid catalysis to open the epoxide ring. The acid protonates the epoxide oxygen, making the ring more susceptible to attack.[4] However, some Lewis acids can also be used to activate the epoxide.[9] The regioselectivity in these cases often mirrors that of acid-catalyzed reactions, with the nucleophile attacking the more substituted carbon.

Intramolecular Cyclization: Harnessing the Alkene Moiety

A particularly interesting aspect of the reactivity of this compound is the potential for the butenyl side chain to participate in intramolecular reactions. Under certain conditions, the alkene can act as an internal nucleophile, leading to cyclization products. These reactions are often catalyzed by acids or transition metals.

The outcome of these cyclization reactions can be influenced by several factors, including the nature of the catalyst, the solvent, and the reaction temperature. This intramolecular reactivity opens up pathways to various cyclic ethers and other heterocyclic systems, which are valuable motifs in drug discovery.

Potential Intramolecular Cyclization Pathway:

G Start This compound Activated Activated Epoxide (e.g., protonated) Start->Activated Acid or Lewis Acid Cyclization Intramolecular Nucleophilic Attack by Alkene Activated->Cyclization Intermediate Cyclic Cationic Intermediate Cyclization->Intermediate Product Cyclized Product (e.g., Tetrahydrofuran derivative) Intermediate->Product Deprotonation or Nucleophilic Quench

Caption: A possible pathway for intramolecular cyclization.

Summary of Reactivity and Regioselectivity

Reaction Condition Mechanism Regioselectivity Stereochemistry Typical Nucleophiles
Acidic SN1-like/SN2 hybrid[5][6]Attack at the more substituted carbon[6][7]Inversion of configurationH₂O, ROH, HX
Basic/Strong Nucleophile SN2[1][2]Attack at the less substituted carbon[6][7]Inversion of configurationOH⁻, RO⁻, N₃⁻, RNH₂, RMgX, RLi

Conclusion

The oxirane ring in this compound is a highly reactive and synthetically valuable functional group. Its reactions are governed by well-understood principles of stereoelectronics and steric effects. A thorough understanding of its reactivity under different conditions allows for the strategic design of synthetic routes to a wide range of complex and biologically active molecules. The ability to control the regioselectivity and stereochemistry of the ring-opening reactions, coupled with the potential for intramolecular cyclization, solidifies the position of this compound as a cornerstone chiral building block in modern organic synthesis.

References

  • Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

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  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ScienceDirect. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of (2R)-2-but-3-enyloxirane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solvent Landscape for a Versatile Chiral Building Block

(2R)-2-but-3-enyloxirane, a chiral epoxide, is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility is intrinsically linked to its behavior in solution, where reaction kinetics, purification efficiency, and ultimate yield are dictated by its solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles and practical methodologies that empower researchers to generate reliable solubility data in their own laboratory settings.

Physicochemical Profile of this compound

A molecule's solubility is governed by its inherent physical and chemical properties. Understanding these characteristics provides the basis for predicting its behavior in various solvents.

PropertyValueSource
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Density 0.892 g/cm³[1]
Boiling Point 120 °C at 760 mmHg[1]
Structure This compound-

The structure of this compound features a strained three-membered oxirane (epoxide) ring and a terminal alkene. The oxygen atom in the epoxide ring introduces polarity and the capacity for hydrogen bonding as an acceptor. The butenyl chain is nonpolar. This combination of a polar head and a nonpolar tail suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is more formally described by thermodynamic models such as Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] Solvents with HSP values similar to those of a solute are more likely to dissolve it.[2] While the exact HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally.[3]

A simplified logical workflow for utilizing HSP is as follows:

Caption: The Shake-Flask method for solubility determination.

Analytical Techniques for Quantification

The choice of analytical technique depends on the properties of the solute and solvent.

  • Gas Chromatography (GC): GC is well-suited for volatile compounds like this compound. [4]A calibration curve is prepared using standard solutions of known concentrations. The saturated solution is then injected into the GC, and its concentration is determined by comparing its peak area to the calibration curve.

  • UV-Vis Spectroscopy: If this compound exhibits a chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. [5][6]A calibration curve of absorbance versus concentration is first established. The absorbance of the diluted saturated solution is then measured to determine its concentration.

Safety and Handling Considerations

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a combination of theoretical understanding and established experimental protocols provides a robust framework for its characterization. By applying the principles of "like dissolves like," leveraging predictive tools such as Hansen Solubility Parameters, and employing meticulous experimental techniques like the shake-flask method, researchers can confidently determine the solubility of this versatile chiral building block in solvents relevant to their synthetic and purification needs. This knowledge is paramount for the successful application of this compound in the development of novel chemical entities.

References

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Methodological & Application

Enantioselective synthesis of (2R)-2-but-3-enyloxirane.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Synthesis of (2R)-2-but-3-enyloxirane

Authored by a Senior Application Scientist

Abstract

This compound, commonly known as (R)-vinyl oxirane or (R)-butadiene monoepoxide, is a highly valuable chiral building block in modern organic synthesis. Its unique structure, featuring both a reactive epoxide and a versatile vinyl group, allows for a multitude of stereocontrolled transformations. This functionality makes it a critical intermediate in the synthesis of complex, biologically active molecules, including antivirals, anti-cancer agents, and other pharmaceuticals where precise stereochemistry is paramount for efficacy and safety.[1][2] This application note provides an in-depth guide to the principal strategies for the enantioselective synthesis of this key epoxide. We will move beyond simple procedural lists to explore the underlying principles, mechanistic details, and practical considerations of leading methodologies, including the Jacobsen-Katsuki epoxidation, Dynamic Kinetic Asymmetric Transformation (DYKAT), and the Sharpless Asymmetric Epoxidation. This document is intended for researchers, chemists, and process development professionals seeking robust and scalable methods to access this enantiopure intermediate.

Strategic Overview: Pathways to Chiral Vinyloxirane

The synthesis of enantiomerically pure this compound can be approached from several distinct strategic standpoints. The choice of method is often dictated by factors such as the availability of starting materials, scalability, cost of reagents and catalysts, and the desired level of enantiopurity.

  • Strategy A: Asymmetric Epoxidation of a Prochiral Diene: This is the most direct approach, involving the enantioselective epoxidation of an achiral diene like 1,3-butadiene. The primary challenges are achieving high regioselectivity (epoxidation of one double bond over the other) and high enantioselectivity. The Jacobsen-Katsuki epoxidation is a premier method for this type of transformation on unfunctionalized olefins.[3][4]

  • Strategy B: Kinetic Resolution of a Racemic Epoxide: This strategy begins with racemic 2-but-3-enyloxirane, which is commercially available from the oxidation of 1,3-butadiene.[5] A chiral catalyst or reagent is then used to selectively react with one enantiomer (the (S)-enantiomer in this case), leaving the desired (R)-enantiomer unreacted and thus enriched. While effective, the maximum theoretical yield for this approach is limited to 50%.

  • Strategy C: Dynamic Kinetic Asymmetric Transformation (DYKAT): This is a more sophisticated and efficient evolution of kinetic resolution. It also starts with the racemic epoxide but incorporates a mechanism to racemize the unreactive enantiomer in situ. This allows the entire racemic starting material to be converted into a single, highly enantioenriched product, with a theoretical yield of 100%.[5]

  • Strategy D: Substrate-Directed Asymmetric Epoxidation: This approach involves synthesizing a precursor molecule containing a directing group, typically a hydroxyl group, that guides the epoxidation catalyst to achieve high stereoselectivity. For instance, the Sharpless Asymmetric Epoxidation of an allylic alcohol like 1,5-hexadien-3-ol can be employed to set the required stereocenter.[6][7]

Methodologies and Experimental Protocols

This section details the theoretical basis and step-by-step protocols for the most reliable and field-proven methods.

Method 1: Jacobsen-Katsuki Epoxidation of 1,3-Butadiene

Principle & Causality: The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex to catalyze the enantioselective transfer of an oxygen atom from a terminal oxidant (like sodium hypochlorite, NaOCl) to an alkene.[8] This method is particularly powerful for cis-disubstituted and conjugated olefins.[9] The stereoselectivity arises from the C₂-symmetric chiral environment created by the salen ligand. The proposed mechanism involves the formation of a high-valent Mn(V)-oxo species. The alkene is thought to approach the metal-oxo bond from the side ("side-on" approach) and along a pathway that minimizes steric interactions with the bulky groups (e.g., tert-butyl) on the salen ligand, thereby exposing one face of the alkene preferentially to the oxygen atom.[9][10] For 1,3-butadiene, this method provides a direct route to the chiral epoxide.

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst and Epoxidation

  • Catalyst Preparation: The (R,R)-Mn(III)-salen catalyst is prepared from (1R,2R)-(-)-1,2-diaminocyclohexane and 3,5-di-tert-butyl-2-hydroxybenzaldehyde. It is also commercially available.

  • Reaction Setup: A 250 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a gas inlet is charged with dichloromethane (CH₂Cl₂; 50 mL).

  • Substrate Addition: The solvent is cooled to 0 °C, and 1,3-butadiene is bubbled through the solution until a concentration of approximately 1.0 M is reached.

  • Catalyst Addition: (R,R)-Jacobsen's catalyst (2-5 mol%) is added to the solution.

  • Oxidant Addition: A buffered solution of commercial bleach (NaOCl, ~0.55 M, pH adjusted to ~11.3 with Na₂HPO₄ and NaOH) is added dropwise over 2-4 hours while vigorously stirring and maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis.

  • Workup: Upon completion, the organic layer is separated. The aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is carefully removed by rotary evaporation at low temperature and pressure to yield the crude this compound.

  • Purification: The product is purified by careful distillation under reduced pressure.

Data Summary:

ParameterTypical Value
Catalyst Loading2-5 mol%
Temperature0-5 °C
Typical Yield70-85%
Enantiomeric Excess (ee)>95%

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

Jacobsen_Epoxidation Mn_III Mn(III)-Salen (Catalyst) Mn_V Mn(V)=O (Active Oxidant) Mn_III->Mn_V  Oxidant (e.g., NaOCl) Mn_III_Alkene [Mn(III)-Salen-Alkene] Mn_V->Mn_III_Alkene  Alkene Coordination Alkene 1,3-Butadiene Alkene->Mn_III_Alkene Epoxide This compound Epoxide->Mn_III  Product Release & Catalyst Regeneration Mn_III_Alkene->Epoxide Oxygen Transfer (Side-on Approach)

Caption: Catalytic cycle for the Jacobsen-Katsuki epoxidation.

Method 2: Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)

Principle & Causality: This powerful strategy converts a racemic mixture of 3,4-epoxy-1-butene into a single enantiomer of a derivative product. The process relies on a palladium(0) catalyst and a chiral ligand, such as the Trost ligand. The mechanism involves several key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with both enantiomers of the epoxide, opening the ring to form a meso-π-allyl palladium complex and racemizing the stereocenter.

  • Nucleophilic Attack: A nucleophile, guided by the chiral ligand, attacks one of the two termini of the π-allyl complex. The chiral environment dictates that this attack is highly enantioselective, leading to the formation of a single product enantiomer.[5] Using a nitrogen nucleophile like phthalimide provides a stable product that is a precursor to valuable chiral amino alcohols.

Experimental Protocol: DYKAT of Racemic Butadiene Monoepoxide

  • Catalyst Precursor: A flask is charged with a palladium source, such as tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd₂(dba)₃·CHCl₃] (1.25 mol%), and the chiral ligand (e.g., (R,R)-Trost Ligand) (3.75 mol%) in degassed CH₂Cl₂ under an inert atmosphere (e.g., Argon). The mixture is stirred for 30 minutes.

  • Reagent Addition: Phthalimide (1.2 equivalents) and triethylamine (catalytic amount) are added to the catalyst mixture.

  • Substrate Addition: Racemic 3,4-epoxy-1-butene (1.0 equivalent) is dissolved in CH₂Cl₂ and added dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS.

  • Workup: The reaction mixture is concentrated, and the residue is purified directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched N-(4-hydroxybut-2-en-1-yl)phthalimide. The epoxide itself is not isolated; rather, its derivative is formed.

Data Summary:

ParameterTypical Value
Catalyst SystemPd₂(dba)₃ / Chiral Ligand
NucleophilePhthalimide
Typical Yield90-98%
Enantiomeric Excess (ee)95-99%

Mechanism of Palladium-Catalyzed DYKAT

DYKAT_Mechanism cluster_racemization Racemization via π-Allyl Complex cluster_attack Enantioselective Nucleophilic Attack R_epoxide (R)-Epoxide pi_allyl Meso π-Allyl-Pd(II) Complex R_epoxide->pi_allyl Pd(0), L* S_epoxide (S)-Epoxide S_epoxide->pi_allyl Pd(0), L* Product Single Enantiomer Product pi_allyl->Product Enantioselective Attack Nucleophile Nucleophile (NuH) Nucleophile->Product

Caption: Simplified workflow of the DYKAT process.

Method 3: Sharpless Asymmetric Epoxidation (SAE) of 1,5-Hexadien-3-ol

Principle & Causality: The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[6][11] The catalyst is a complex formed in situ from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral diethyl tartrate (DET). tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant.[12] The hydroxyl group of the substrate coordinates to the titanium center, positioning the adjacent double bond for a directed, intramolecular-like oxygen delivery from the coordinated peroxide. This directing effect ensures high regioselectivity for the allylic double bond over the remote terminal double bond in 1,5-hexadien-3-ol. The choice of tartrate enantiomer—(+)-DET or (-)-DET—predictably determines the facial selectivity of the epoxidation, allowing access to either epoxide enantiomer.[7] For (2R) configuration at the epoxide, the specific tartrate and substrate orientation must be considered.

Experimental Protocol: SAE of 1,5-Hexadien-3-ol

  • Reaction Setup: A flame-dried, three-necked flask is charged with powdered 4Å molecular sieves and anhydrous, cooled (-20 °C) CH₂Cl₂ under an argon atmosphere.

  • Catalyst Formation: Titanium(IV) isopropoxide (5 mol%) is added, followed by the dropwise addition of (+)-diethyl tartrate ((+)-DET) (6 mol%). The mixture is stirred for 30 minutes at -20 °C.

  • Substrate Addition: A solution of 1,5-hexadien-3-ol (1.0 equivalent) in CH₂Cl₂ is added slowly.

  • Oxidant Addition: tert-Butyl hydroperoxide (TBHP, 5-6 M in decane, 1.5-2.0 equivalents) is added dropwise, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: The reaction is stirred at -20 °C for 4-6 hours, then stored in a freezer at approximately -25 °C for 12-18 hours.

  • Workup: The reaction is quenched by adding a saturated aqueous solution of ferrous sulfate or a 10% aqueous solution of tartaric acid and stirring for 1 hour at room temperature. The mixture is filtered through Celite®, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are treated with a cold, saturated Na₂SO₃ solution, then washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • Purification: The resulting epoxy alcohol is purified by column chromatography. The hydroxyl group would then need to be removed in a subsequent step to yield the target this compound.

Data Summary:

ParameterTypical Value
Catalyst SystemTi(OiPr)₄ / (+)-DET
Temperature-20 °C
Typical Yield80-95% (of epoxy alcohol)
Enantiomeric Excess (ee)>95%

Sharpless Epoxidation Mnemonic

Caption: Mnemonic for predicting stereochemistry in Sharpless epoxidation.

Comparative Analysis of Synthetic Strategies

FeatureJacobsen-Katsuki EpoxidationPalladium-Catalyzed DYKATSharpless Asymmetric Epoxidation
Starting Material 1,3-ButadieneRacemic 3,4-Epoxy-1-butene1,5-Hexadien-3-ol
Key Advantage Direct, one-step synthesisHigh efficiency (up to 100% yield)High predictability, excellent ee
Key Limitation Handling gaseous substrateProduct is a derivative, not the epoxideMulti-step process (synthesis & deoxygenation)
Atom Economy GoodExcellentModerate
Catalyst Mn-Salen ComplexPd(0) / Chiral LigandTi(OiPr)₄ / DET
Scalability GoodExcellentVery Good
Enantioselectivity Very High (>95% ee)Excellent (>95% ee)Excellent (>95% ee)

Conclusion and Recommendations

The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust methods available to the practicing scientist.

  • For directness and large-scale industrial applications where 1,3-butadiene is a readily available feedstock, the Jacobsen-Katsuki epoxidation offers a powerful and efficient one-step route.

  • For the highest material efficiency starting from the inexpensive racemic epoxide , the Palladium-catalyzed DYKAT is unparalleled, converting the entire starting material into a useful, enantioenriched derivative. This is often the preferred route in pharmaceutical process development.

  • The Sharpless Asymmetric Epoxidation remains a cornerstone of academic and discovery chemistry due to its predictability and the vast literature supporting its application. While it requires a multi-step sequence for this specific target, it offers unparalleled reliability for constructing chiral epoxy alcohols.

The optimal choice depends on a careful evaluation of project goals, available resources, and scale. Each method presented here represents a highly refined and validated system for achieving excellence in asymmetric synthesis.

References

  • Zhang, W., & Yamamoto, H. (2007). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society, 129(2), 286-287. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Pharmaceutical Efficacy: The Role of Chiral Epoxides in Drug Synthesis. (URL: [Link])

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (URL: [Link])

  • Chem-Station. (2014). Sharpless-Katsuki Asymmetric Epoxidation. (URL: [Link])

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. (URL: [Link])

  • Wang, Y., et al. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes. Organic Letters. (URL: [Link])

  • Wikipedia. (n.d.). Sharpless epoxidation. (URL: [Link])

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. (URL: [Link])

  • ResearchGate. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (URL: [Link])

  • Atlas of Science. (2016). Chiral organic molecules at work with epoxides. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. (URL: [Link])

  • Wikipedia. (n.d.). Jacobsen epoxidation. (URL: [Link])

  • Grokipedia. (n.d.). Jacobsen epoxidation. (URL: [Link])

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. (URL: [Link])

  • Stoltz, B. M. (n.d.). Practical Catalytic Asymmetric Epoxidations. (URL: [Link])

  • Trost, B. M., et al. (1996). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides. Journal of the American Chemical Society. (URL: [Link])

  • Trost, B. M., & Molander, G. A. (1981). Palladium(0) catalyzed reaction of 1,3-diene epoxides. Journal of the American Chemical Society. (URL: [Link])

  • National Center for Biotechnology Information. (2009). Asymmetric 1,4-dihydroxylation of 1,3-dienes by catalytic enantioselective diboration. PubMed. (URL: [Link])

  • National Institutes of Health. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (URL: [Link])

Sources

Application Notes & Protocols: Asymmetric Epoxidation Routes to (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2R)-2-but-3-enyloxirane, also known as (R)-3,4-epoxy-1-butene, is a highly valuable C4 chiral building block in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive epoxide and a versatile vinyl group, allows for a diverse range of subsequent transformations, making it a critical intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. This application note provides a detailed guide to the primary asymmetric epoxidation strategies for its synthesis directly from 1,3-butadiene. We will explore the mechanistic underpinnings, practical advantages, and detailed experimental protocols for the Jacobsen-Katsuki and Shi asymmetric epoxidation methods. A comparative analysis is included to assist researchers in selecting the optimal route based on desired efficiency, enantioselectivity, and laboratory context.

Introduction: The Strategic Importance of this compound

Chiral epoxides are among the most versatile intermediates in asymmetric synthesis. This compound stands out due to the orthogonal reactivity of its functional groups. The epoxide can undergo regioselective ring-opening with a variety of nucleophiles, while the vinyl group is amenable to transformations such as ozonolysis, hydroboration, and cross-coupling reactions. This dual functionality has been exploited in the synthesis of bioactive compounds, where precise stereochemical control is paramount. The direct, enantioselective epoxidation of the terminal double bond of 1,3-butadiene represents the most atom-economical approach to this key intermediate.[1] This guide focuses on catalytic methods that achieve this transformation with high enantiopurity.

Strategic Overview: Direct Epoxidation of an Unfunctionalized Diene

The synthesis of this compound requires an epoxidation method that can: a) Selectively oxidize one of the two double bonds in 1,3-butadiene. b) Exert high enantiocontrol to favor the (R)-enantiomer.

For unfunctionalized olefins like 1,3-butadiene, two methods are particularly prominent: the metal-catalyzed Jacobsen-Katsuki epoxidation and the organocatalytic Shi epoxidation. The Sharpless epoxidation, while powerful, is primarily suited for allylic and homoallylic alcohols and is thus a less direct route.[2][3]

cluster_start Starting Material cluster_methods Asymmetric Epoxidation Methods cluster_product Target Molecule butadiene 1,3-Butadiene jacobsen Jacobsen-Katsuki Epoxidation butadiene->jacobsen Mn(Salen) catalyst NaOCl shi Shi Epoxidation butadiene->shi Fructose-derived catalyst Oxone epoxide This compound jacobsen->epoxide shi->epoxide

Caption: Synthetic pathways to this compound.

Method 1: The Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral Manganese-salen catalyst.[4] It is particularly effective for cis-disubstituted olefins but can be adapted for terminal olefins like 1,3-butadiene.[5][6]

Mechanism and Enantioselectivity

The reaction is catalyzed by a Mn(III) complex featuring a C₂-symmetric salen ligand. A stoichiometric oxidant, such as sodium hypochlorite (NaOCl, bleach) or m-chloroperbenzoic acid (m-CPBA), generates a high-valent Mn(V)-oxo species.[5] This potent species is the active oxidant that transfers an oxygen atom to the alkene.

The mechanism of oxygen transfer has been a subject of considerable discussion, with evidence supporting both a concerted "side-on" approach and a stepwise radical pathway, depending on the substrate.[1][5] For many substrates, a concerted mechanism is favored. The chirality of the epoxide is determined by the facial selectivity of the alkene's approach to the Mn(V)-oxo intermediate. The bulky substituents on the salen ligand (commonly tert-butyl groups) create a chiral environment, sterically directing the incoming alkene to approach from the less hindered face, thereby ensuring high enantioselectivity.[5]

G MnIII Mn(III)-Salen (Precatalyst) MnV Active Mn(V)=O Species MnIII->MnV Oxidation Oxidant Oxidant (e.g., NaOCl) Oxidant->MnV Intermediate [Alkene-Mn(V)=O Complex] MnV->Intermediate Alkene Approach Alkene 1,3-Butadiene Alkene->Intermediate Intermediate->MnIII Oxygen Transfer (Catalyst Regeneration) Epoxide (2R)-Epoxide Intermediate->Epoxide Product Release

Caption: Simplified catalytic cycle of the Jacobsen Epoxidation.

Experimental Protocol: Jacobsen-Katsuki Epoxidation

This protocol is a general guideline adapted for a terminal olefin like 1,3-butadiene. Optimization may be required.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 1,3-Butadiene (condensed and weighed at low temperature)

  • Dichloromethane (CH₂Cl₂, buffered, anhydrous)

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Commercial bleach (NaOCl solution, buffered to pH ~11)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 3Å Molecular Sieves

Procedure:

  • Catalyst Activation: To a round-bottom flask charged with (R,R)-Jacobsen's catalyst (2-5 mol%) and 4-phenylpyridine N-oxide (0.2-1.0 equiv relative to catalyst) is added anhydrous, buffered CH₂Cl₂. The mixture is stirred for 30 minutes at room temperature.

  • Reaction Setup: The flask is cooled to 0 °C in an ice bath. 1,3-Butadiene (1.0 equiv), previously condensed and dissolved in cold CH₂Cl₂, is added to the catalyst solution.

  • Oxidant Addition: A buffered solution of commercial bleach (1.5 equiv, pH adjusted to ~11 with Na₂HPO₄ and NaOH) is added dropwise to the vigorously stirred reaction mixture over 2-4 hours. The temperature must be maintained at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis of aliquots. The disappearance of the starting material indicates completion.

  • Workup: Once the reaction is complete, the layers are separated. The aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure at low temperature to avoid product evaporation.

  • Purification: The crude product is purified by flash column chromatography on silica gel (using a pentane/diethyl ether gradient) to yield this compound.

Advantages and Limitations
  • Advantages: High enantioselectivity for a range of unfunctionalized olefins, commercially available catalyst, and relatively inexpensive oxidant (bleach).[4][7]

  • Limitations: Catalyst performance can be sensitive to the purity of the oxidant. The reaction may proceed via a radical pathway for some substrates, potentially lowering stereoselectivity.[5] For gaseous substrates like 1,3-butadiene, careful handling and temperature control are critical.

Method 2: The Shi Asymmetric Epoxidation

The Shi epoxidation is a powerful organocatalytic method that uses a chiral ketone, derived from D-fructose, to generate a reactive dioxirane intermediate in situ.[8][9] This method is effective for various alkene classes, including trans-disubstituted and trisubstituted olefins.[10] While challenging, it can also be applied to terminal olefins.[11]

Mechanism and Enantioselectivity

The catalytic cycle is initiated by the reaction of the chiral ketone with a stoichiometric oxidant, typically Oxone (2KHSO₅·KHSO₄·K₂SO₄), under basic conditions (pH ~10.5).[9][12] This generates a chiral dioxirane, which is the active epoxidizing agent. The reaction is typically performed in a biphasic system to accommodate the different solubilities of the olefin substrate (organic phase) and Oxone (aqueous phase).[8]

The dioxirane transfers one of its oxygen atoms to the alkene via a spiro transition state.[10] The stereochemical outcome is dictated by the catalyst's structure, which presents a sterically hindered face and a more accessible face for the alkene to approach. The rigid fused-ring structure of the fructose-derived catalyst effectively shields one face of the dioxirane, leading to preferential epoxidation from the si-face and yielding the (R,R) epoxide.[8] Maintaining a high pH is crucial to favor dioxirane formation over a competing Baeyer-Villiger side reaction that decomposes the catalyst.[9]

G Ketone Chiral Ketone (Fructose-derived) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation (pH > 10) Oxone Oxone (KHSO₅) Oxone->Dioxirane TS Spiro Transition State Dioxirane->TS Alkene Approach Alkene 1,3-Butadiene Alkene->TS TS->Ketone Oxygen Transfer (Catalyst Regeneration) Epoxide (2R)-Epoxide TS->Epoxide Product Release

Caption: Simplified catalytic cycle of the Shi Asymmetric Epoxidation.

Experimental Protocol: Shi Epoxidation

This protocol is a general guideline for the epoxidation of an unfunctionalized olefin.

Materials:

  • Shi catalyst (fructose-derived ketone, 20-30 mol%)

  • 1,3-Butadiene (dissolved in solvent)

  • Acetonitrile (CH₃CN)

  • Dipotassium carbonate (K₂CO₃)

  • Oxone (potassium peroxymonosulfate)

  • Tetrabutylammonium sulfate (phase-transfer catalyst)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Buffer Preparation: Prepare an aqueous buffer solution containing K₂CO₃, EDTA, and the phase-transfer catalyst.

  • Reaction Setup: In a flask cooled to 0 °C, combine a solution of 1,3-butadiene (1.0 equiv) in CH₃CN with the Shi catalyst (0.2-0.3 equiv).

  • Reagent Addition: Add the aqueous buffer solution to the flask. To this biphasic mixture, add a solution of Oxone (1.5 equiv) and K₂CO₃ (additional amount to maintain pH) in water dropwise over several hours while stirring vigorously. The pH should be maintained around 10.5.

  • Reaction Monitoring: Monitor the reaction by GC or TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure. Purify the residue via flash column chromatography to obtain the target epoxide.

Advantages and Limitations
  • Advantages: Avoids the use of heavy metals (organocatalysis), catalyst is derived from an inexpensive chiral pool starting material (fructose), and the reaction is scalable.[9][12]

  • Limitations: Requires relatively high catalyst loading (20-30 mol%).[12] Precise pH control is critical for catalyst stability and reaction efficiency.[9] For simple terminal olefins, achieving very high enantiomeric excess (>95% ee) can be challenging.[11]

Comparative Analysis

ParameterJacobsen-Katsuki EpoxidationShi Asymmetric Epoxidation
Catalyst Type Metal-based (Mn-Salen)Organocatalytic (Chiral Ketone)
Typical Loading 2-10 mol%20-30 mol%[12]
Stoichiometric Oxidant NaOCl, m-CPBAOxone (KHSO₅)[8][9]
Key Additive(s) Axial ligand (e.g., 4-PPNO)[5]Base (K₂CO₃), Phase-transfer catalyst[8]
Reaction pH ~11 (for bleach)~10.5 (critical)[8][9]
Substrate Scope Good for cis- and terminal olefins[5][6]Good for trans- and trisubstituted olefins[8][10]
Key Advantage Lower catalyst loading, high turnoverMetal-free, readily available catalyst source
Key Limitation Potential for radical side reactions[5]High catalyst loading, strict pH control[9]

Conclusion

Both the Jacobsen-Katsuki and Shi epoxidation represent viable and powerful strategies for the asymmetric synthesis of this compound from 1,3-butadiene. The choice between them depends on specific experimental constraints and objectives. The Jacobsen epoxidation offers the advantage of lower catalyst loading, while the Shi epoxidation provides a metal-free alternative rooted in organocatalysis. For researchers targeting this valuable chiral building block, both methods offer a direct and elegant synthetic route, with the protocols provided herein serving as a robust starting point for further investigation and optimization.

References

  • Adam, W., et al. (2005). Epoxidation of unfunctionalized olefins by Mn(salen) catalyst using organic peracids as oxygen source: A theoretical study. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Available at: [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC EPOXIDATION OF (E)-2-HEXEN-1-OL. Available at: [Link]

  • Wikipedia. (n.d.). Shi epoxidation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Available at: [Link]

  • Myers, A. G. (n.d.). Shi Asymmetric Epoxidation Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Monika, B., et al. (n.d.). Heterogeneously catalyzed epoxidation of 1,3-butadiene to 3,4-epoxy-1-butene. Available at: [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Shi Epoxidation. Available at: [Link]

  • NRO CREATIONS. (2022). Shi Epoxidation. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. Available at: [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Available at: [Link]

  • Chem-Station. (2015). Shi Asymmetric Epoxidation. Available at: [Link]

  • Yudin, A. K., & Caiazzo, A. (n.d.). The synthesis of epoxides via base-promoted ring closure starting from X-hydrins. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Available at: [Link]

  • Wikipedia. (n.d.). Jacobsen epoxidation. Available at: [Link]

  • Rossiter, B. E., & Sharpless, K. B. (1984). Asymmetric epoxidation of homoallylic alcohols. Synthesis of (-)-.gamma.-amino-.beta.-(R)-hydroxybutyric acid (GABOB). Journal of Organic Chemistry.
  • Tian, H., et al. (2000). Designing New Chiral Ketone Catalysts. Asymmetric Epoxidation of cis-Olefins and Terminal Olefins. The Journal of Organic Chemistry.
  • Zhang, W., et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society.
  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Available at: [Link]

Sources

Polymerization of (2R)-2-but-3-enyloxirane and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Functionalization of Poly((2R)-2-but-3-enyloxirane) and its Derivatives

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, chemists, and drug development professionals on the polymerization of this compound. This unique monomer offers a versatile platform for creating advanced functional materials, owing to its chiral nature and the presence of a pendant butenyl group, which serves as a handle for post-polymerization modification. This guide delves into the mechanistic rationale behind synthetic choices, provides validated step-by-step protocols, and explores the potential applications of the resulting polymers, particularly in the biomedical field.

Introduction: The Strategic Advantage of this compound

This compound is a chiral epoxide monomer that combines two highly valuable chemical features: a stereodefined polyether backbone upon polymerization and a reactive pendant double bond. The ring-opening polymerization of this monomer yields poly(this compound), a polymer with significant potential for advanced applications.

  • Stereocontrolled Backbone: The chirality of the monomer allows for the synthesis of isotactic polyethers. The stereoregularity of a polymer can significantly influence its material properties, such as crystallinity and degradation behavior.[1] The polyether backbone itself is of great interest for biomedical applications due to the known biocompatibility of structures like polyethylene glycol (PEG).

  • Pendant Functionality: The butenyl group is stable under common ring-opening polymerization conditions but is readily available for subsequent chemical transformations.[2] This "post-polymerization modification" (PPM) strategy is a powerful tool for creating a library of functional polymers from a single parent scaffold, ensuring identical molecular weight and dispersity across different functional variants.[3][4] This approach is critical for systematically studying structure-property relationships in materials designed for drug delivery.[4]

Polymers have become essential in drug delivery, enabling controlled release and targeted therapies.[5] The ability to tailor a polymer backbone with specific functional groups, as offered by poly(this compound), is a key strategy in the rational design of modern polymer therapeutics.[5]

Mechanistic Considerations: Choosing the Right Polymerization Pathway

The polymerization of epoxides is primarily achieved through ring-opening mechanisms, which can be initiated by anionic or cationic species.[6] The choice of method is critical as it dictates the control over molecular weight, dispersity, and the preservation of the pendant double bond.

Anionic Ring-Opening Polymerization (AROP)

AROP is the most conventional and often preferred method for synthesizing functional polyethers from substituted epoxides.[7] It typically proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.

Causality Behind Experimental Choices in AROP:

  • Initiators: Strong nucleophiles that are non-basic enough to avoid side reactions are ideal. Alkali metal hydroxides (e.g., KOH) or their corresponding alkoxides are commonly used. The reaction is initiated by the nucleophilic attack of the hydroxide or alkoxide on the epoxide.[8]

  • Stereoselectivity: The use of a chiral monomer like this compound naturally leads to an isotactic polymer structure, as the ring-opening process typically proceeds with inversion of configuration at the attacked carbon center. Advances in catalyst design have made stereoselective polymerization of racemic epoxides a powerful route to materials with tailored properties.[1]

  • Living Characteristics: AROP can exhibit "living" characteristics, especially at low temperatures and under high vacuum conditions with purified reagents. This means that chain termination and transfer reactions are largely absent. This control allows for the synthesis of polymers with predictable molecular weights (controlled by the monomer-to-initiator ratio) and narrow molecular weight distributions (Đ or PDI < 1.2).

  • Preservation of the Double Bond: AROP is generally mild and highly chemoselective, leaving the pendant butenyl group intact, which is crucial for subsequent modification steps.[7]

Cationic Ring-Opening Polymerization (CROP)

In CROP, an electrophilic species (cation) initiates the reaction by activating the oxygen atom of the epoxide ring, making it susceptible to nucleophilic attack by another monomer molecule.[9]

Causality Behind Experimental Choices in CROP:

  • Initiators: The reaction is initiated by protic acids or, more commonly, by a combination of a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) and a proton source (cationogen) like water or an alcohol.[10]

  • Challenges and Side Reactions: While effective for some systems, CROP of functional epoxides can be complex. The highly reactive cationic propagating center can lead to side reactions, including chain transfer and termination, making it more difficult to achieve a living polymerization.[11] Critically, for a monomer like this compound, the carbocationic center could potentially react with the pendant double bond, leading to branching or cross-linking. This lack of chemoselectivity is a significant drawback compared to AROP for this specific monomer.

Senior Scientist's Recommendation: For the synthesis of well-defined poly(this compound) intended for post-polymerization modification, Anionic Ring-Opening Polymerization (AROP) is the superior methodology. It offers excellent control over the polymer architecture and ensures the quantitative preservation of the vital pendant butenyl functionality.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the synthesis is proceeding as expected.

Protocol 1: Synthesis of Poly(this compound) via AROP

This protocol describes the synthesis of the parent polymer using potassium hydroxide (KOH) as an initiator. All glassware should be flame-dried under vacuum and all manipulations performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques to prevent premature termination by atmospheric water or oxygen.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableStore under inert gas at 4°C.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Sigma-AldrichGround into a fine powder.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse directly from a solvent purification system or distill over Na/benzophenone.
Methanol (MeOH)Anhydrous, >99.8%Sigma-AldrichFor termination.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor purification.
HexanesHPLC GradeFisher ScientificFor purification.

Step-by-Step Methodology

  • Monomer Purification:

    • Place this compound (e.g., 5.0 g, 50.9 mmol) in a flame-dried Schlenk flask.

    • Stir over calcium hydride (CaH₂) overnight under Argon to remove trace water.

    • Transfer the dried monomer to a receiving Schlenk flask via vacuum distillation.

  • Initiator Preparation & Polymerization:

    • In a separate flame-dried Schlenk flask equipped with a magnetic stir bar, add finely ground KOH (e.g., 28.6 mg, 0.51 mmol, for a target DP of 100).

    • Heat the flask under vacuum to remove any adsorbed water and backfill with Argon.

    • Add the purified monomer (5.0 g) to the initiator via a cannula under a positive pressure of Argon.

    • Heat the reaction mixture to 90°C and stir vigorously. The reaction is typically carried out in bulk (without solvent).[8]

    • Monitor the reaction progress by taking small aliquots periodically and analyzing them via ¹H NMR for the disappearance of monomer peaks. The polymerization typically takes 12-24 hours.

  • Termination and Purification:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Dissolve the viscous polymer in a minimal amount of anhydrous THF.

    • Terminate the polymerization by adding a small amount of anhydrous methanol (e.g., 1 mL) to protonate the active alkoxide chain ends.[7]

    • Precipitate the polymer by slowly adding the THF solution to a large volume of cold hexanes (~10-fold excess) with vigorous stirring.

    • Collect the polymer by filtration or decantation.

    • Re-dissolve the polymer in a small amount of DCM and re-precipitate into cold hexanes. Repeat this step two more times to remove any unreacted monomer and initiator residues.

    • Dry the final purified polymer under high vacuum overnight to yield a viscous, clear oil or a white solid, depending on molecular weight.

Characterization Checkpoints:

  • ¹H NMR (CDCl₃): Confirm the disappearance of monomer epoxide protons (~2.5-3.0 ppm) and the appearance of broad polymer backbone protons (~3.4-3.8 ppm). The signals for the butenyl group (protons at ~5.0-6.0 ppm and ~2.2-2.4 ppm) should remain intact.

  • Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mₙ) and the polydispersity index (Đ or PDI). A successful living polymerization should yield a Đ value below 1.2.

Workflow for AROP of this compound

G Monomer Monomer Purification (this compound over CaH₂) Polymerization Anionic Polymerization (Bulk, 90°C, Argon) Monomer->Polymerization Vacuum Transfer Initiator Initiator Preparation (Anhydrous KOH) Initiator->Polymerization Termination Termination (Add Anhydrous MeOH) Polymerization->Termination High Conversion Purification Purification (Precipitation in Hexanes) Termination->Purification FinalPolymer Pure Poly(this compound) Purification->FinalPolymer Characterization Characterization (NMR, GPC) FinalPolymer->Characterization

Caption: Workflow for the synthesis of poly(this compound).

Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

This protocol details the functionalization of the parent polymer with a model thiol, 1-dodecanethiol, to demonstrate the accessibility and reactivity of the pendant double bonds. This reaction is highly efficient and proceeds under mild conditions.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Poly(this compound)As synthesized in Protocol 1--
1-Dodecanethiol98%Sigma-Aldrich-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)99%Sigma-AldrichPhotoinitiator.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich-
MethanolHPLC GradeFisher ScientificFor purification.

Step-by-Step Methodology

  • Reaction Setup:

    • In a quartz Schlenk flask, dissolve poly(this compound) (e.g., 1.0 g, 10.2 mmol of repeat units) in anhydrous THF (20 mL).

    • Add 1-dodecanethiol (2.48 g, 12.2 mmol, 1.2 equivalents per double bond).

    • Add the photoinitiator DMPA (52 mg, 0.2 mmol, ~2 mol% relative to repeat units).

    • Seal the flask and degas the solution by bubbling Argon through it for 20 minutes to remove oxygen, which can quench the radical reaction.

  • Photochemical Reaction:

    • While stirring, irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature.

    • Monitor the reaction by taking aliquots and analyzing via ¹H NMR. The key indicator of reaction completion is the disappearance of the vinyl proton signals (~5.0-6.0 ppm). The reaction is typically complete within 1-4 hours.

  • Purification:

    • Once the reaction is complete, precipitate the functionalized polymer by adding the THF solution to a large volume of cold methanol (~200 mL). The attached dodecyl chains increase the polymer's hydrophobicity, making methanol a good non-solvent.

    • Collect the polymer precipitate by filtration.

    • Wash the collected polymer thoroughly with cold methanol to remove excess thiol and initiator byproducts.

    • Dry the functionalized polymer under high vacuum to a constant weight.

Characterization Checkpoints:

  • ¹H NMR (CDCl₃): Confirm the complete disappearance of the vinyl proton signals. New signals corresponding to the dodecyl chain (a large peak at ~1.25 ppm and a triplet at ~0.88 ppm) and the newly formed thioether linkage will be present.

  • FT-IR Spectroscopy: The characteristic C=C stretch (~1640 cm⁻¹) of the parent polymer should disappear.

Post-Polymerization Modification Scheme

Caption: Thiol-ene modification of the polymer's pendant double bonds.

Data Summary and Expected Results

The precise control afforded by AROP allows for the synthesis of polymers with predictable properties. The following table summarizes typical data obtained from the polymerization described in Protocol 1.

Initiator[M]/[I] RatioMₙ (Theoretical) ( g/mol )Mₙ (GPC) ( g/mol )Đ (PDI) (GPC)Yield (%)
KOH504,9005,1001.15>95
KOH1009,80010,2001.12>95
KOH20019,60021,1001.18>92

Mₙ (Theoretical) = ([M]/[I]) × (Monomer MW) + (Initiator MW) Data is illustrative and may vary based on specific experimental conditions.

Applications in Drug Development and Advanced Materials

The true value of poly(this compound) is realized after its functionalization. The polyether platform provides a biocompatible and water-soluble (at low MW) scaffold, while the now-modified side chains can impart a wide range of functions.

  • Polymer-Drug Conjugates: The pendant groups can be used to attach therapeutic agents. For example, a thiol-modified drug can be conjugated to the polymer backbone via the thiol-ene reaction. This strategy can improve drug solubility, prolong circulation time, and potentially target the drug to specific tissues.

  • Stimuli-Responsive Systems: By attaching environmentally sensitive molecules, the polymer can be designed to release its payload in response to specific triggers like pH, temperature, or redox potential, which are often different in diseased tissues compared to healthy ones.[5]

  • Advanced Materials: Beyond drug delivery, these functional polyethers can be used as coatings, hydrogels, or advanced composites. The ability to precisely control the side-chain chemistry allows for fine-tuning of material properties like surface energy, mechanical strength, and thermal characteristics.[12]

Conclusion

The polymerization of this compound via anionic ring-opening polymerization provides a robust and reliable method for producing well-defined, chiral polyethers with reactive pendant groups. This polymer scaffold is an exemplary platform for post-polymerization modification, enabling the creation of a diverse library of functional materials from a common precursor. For professionals in drug development and materials science, this system offers a powerful toolkit for designing next-generation therapeutics and smart materials with precisely tailored properties.

References

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The Versatile Chiral Building Block: (2R)-2-but-3-enyloxirane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (2R)-2-but-3-enyloxirane in Enantioselective Synthesis

In the intricate field of natural product synthesis, the precise construction of stereocenters is paramount to achieving biologically active molecules. Chiral epoxides have emerged as powerful and versatile building blocks, offering a gateway to a wide array of functionalities with defined stereochemistry. Among these, this compound, a readily available and stereochemically defined C6-building block, has garnered significant attention. Its inherent ring strain, coupled with the presence of a terminal olefin, provides a unique combination of reactive sites that can be manipulated with high levels of regio- and stereocontrol.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the enantioselective synthesis of natural products. We will delve into the fundamental reactivity of this chiral epoxide, with a particular focus on nucleophilic ring-opening reactions, and illustrate its utility through a detailed case study. The protocols and mechanistic insights provided herein are designed to be a self-validating system, empowering researchers to confidently incorporate this valuable synthon into their synthetic strategies.

Core Principles of Reactivity: The SN2 Pathway and Regiocontrol

The synthetic utility of this compound is primarily centered around the nucleophilic ring-opening of its epoxide moiety. Under neutral or basic conditions, this transformation proceeds through a classic SN2 mechanism. This has two critical and predictable consequences for the synthetic outcome:

  • Inversion of Stereochemistry: The nucleophile attacks the epoxide carbon from the face opposite to the C-O bond, resulting in a complete inversion of the stereocenter. This allows for the direct and predictable installation of a new stereocenter with a defined configuration.

  • Regioselectivity: In terminal epoxides such as this compound, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C1). This inherent regioselectivity simplifies the reaction outcome and avoids the formation of complex product mixtures.

The interplay of these two principles allows for the highly controlled introduction of a variety of substituents, leading to the formation of valuable chiral intermediates like homoallylic alcohols.

Application in Pheromone Synthesis: A Case Study of the Aggregation Pheromone of Tribolium castaneum

To illustrate the practical application of these principles, we will examine a highly analogous transformation used in the synthesis of the aggregation pheromone of the red flour beetle, Tribolium castaneum. While the reported synthesis commences with the structurally similar (R)-2-methyloxirane, the key strategic bond disconnection and the copper-catalyzed ring-opening reaction are directly applicable to this compound.[1][2][3]

The aggregation pheromone, (4R,8R)-4,8-dimethyldecanal, is a crucial signaling molecule for this destructive pest of stored products.[1] An efficient enantioselective synthesis is therefore of significant interest for pest management strategies.

Retrosynthetic Analysis and Key Transformation

A logical retrosynthetic analysis of the target pheromone reveals that the C4 stereocenter can be established from a chiral homoallylic alcohol intermediate. This intermediate, in turn, can be accessed through the regioselective ring-opening of a chiral epoxide with an appropriate nucleophile. This is where a building block like this compound or its analogue becomes instrumental.

Retrosynthesis Pheromone (4R,8R)-4,8-Dimethyldecanal Intermediate1 Chiral Homoallylic Alcohol Pheromone->Intermediate1 Oxidation Epoxide (R)-2-Methyloxirane (Analogous to this compound) Intermediate1->Epoxide Cu(I)-catalyzed Ring-Opening Grignard Allylmagnesium Bromide Intermediate1->Grignard

Experimental Workflow: Copper-Catalyzed Ring-Opening

The key step in this synthesis involves the copper(I)-catalyzed ring-opening of the chiral epoxide with a Grignard reagent. The use of a copper catalyst, typically copper(I) iodide (CuI), is crucial for directing the nucleophilic attack of the Grignard reagent to the less substituted carbon of the epoxide, thus ensuring high regioselectivity.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine (R)-2-Methyloxirane and CuI in dry THF Start->Reagents Cool Cool to 0°C Reagents->Cool AddGrignard Slowly add Allylmagnesium Bromide Cool->AddGrignard Stir Stir at 0°C AddGrignard->Stir Quench Quench with sat. NH4Cl solution Stir->Quench Extract Extract with Et2O Quench->Extract Purify Purify by column chromatography Extract->Purify End Obtain (R)-Hex-5-en-2-ol Purify->End

Detailed Protocol: Synthesis of (R)-Hex-5-en-2-ol

This protocol is adapted from the synthesis of the aggregation pheromone of Tribolium castaneum and illustrates the key ring-opening reaction.[2]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
(R)-2-Methyloxirane16088-62-358.081.0 g17.2 mmol
Copper(I) Iodide (CuI)7681-65-4190.450.164 g0.86 mmol
Allylmagnesium bromide (1.0 M in THF)1730-25-2145.3320.6 mL20.6 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Saturated Ammonium Chloride Solution12125-02-953.4920 mL-
Diethyl Ether (Et₂O)60-29-774.12100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.375 g-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add copper(I) iodide (0.164 g, 0.86 mmol).

  • Add anhydrous THF (30 mL) and cool the suspension to 0 °C in an ice bath.

  • Add (R)-2-methyloxirane (1.0 g, 17.2 mmol) to the suspension.

  • Slowly add allylmagnesium bromide (20.6 mL of a 1.0 M solution in THF, 20.6 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-hex-5-en-2-ol as a colorless oil.

Expected Outcome:

The reaction typically yields the desired homoallylic alcohol in good yield (around 80-90%) and with high enantiomeric excess (>99% ee), which can be confirmed by chiral GC or by derivatization with a chiral resolving agent followed by NMR analysis.[2]

Expanding the Synthetic Horizon: Further Applications of this compound

The synthetic strategy outlined above is not limited to pheromone synthesis. The versatile homoallylic alcohol intermediate obtained from the ring-opening of this compound can serve as a precursor to a wide range of complex natural products.

  • Macrolide Antibiotics: The carbon backbone of many macrolide antibiotics features repeating stereogenic centers. The iterative use of chiral epoxides like this compound, coupled with subsequent functional group manipulations, can provide a powerful strategy for the construction of these complex macrocycles.

  • Marine Natural Products: Many marine natural products possess unique and complex architectures with multiple stereocenters. The enantiopure nature of this compound makes it an ideal starting point for the synthesis of these challenging targets.[4][5]

  • Prostaglandins: While classical prostaglandin syntheses often rely on different starting materials, the chiral framework provided by this compound could be adapted to construct the cyclopentane core and the stereochemically rich side chains of these biologically important lipids.

Conclusion: A Reliable Tool for Asymmetric Synthesis

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its predictable reactivity, coupled with the high levels of stereocontrol achievable in its ring-opening reactions, makes it an invaluable tool for the construction of complex, enantiomerically pure natural products. The detailed protocols and mechanistic understanding provided in this application note are intended to equip researchers with the knowledge and confidence to effectively utilize this versatile synthon in their own synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents and other valuable molecules.

References

  • Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. PubMed. [Link]

  • Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of the aggregation pheromone of Tribolium castaneum. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of the aggregation pheromone of Tribolium castaneum. Beilstein Journals. [Link]

  • Synthesis of the aggregation pheromone of Tribolium castaneum. PMC - NIH. [Link]

  • Asymmetric synthesis of 2,3-dihydropyrroles by ring-opening/cyclization of cyclopropyl ketones using primary amines. PubMed. [Link]

  • (2E,4R,5R,6S)-2-(4,5,6-Trihydroxycyclohex-2-en-1-ylidene)acetonitrile. PMC - NIH. [Link]

  • Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. MDPI. [Link]

  • 1,5-Hexadien-3-ol - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Lithium acetylide ethylenediamine complex. One Chongqing Chemdad Co., Ltd. [Link]

  • Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. PMC - NIH. [Link]

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Application Notes and Protocols for the Analytical Derivatization of (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-2-but-3-enyloxirane is a chiral epoxide of significant interest in synthetic and medicinal chemistry due to its versatile reactivity. Accurate analytical characterization, particularly the determination of enantiomeric purity, is crucial for its application in asymmetric synthesis and drug development. This document provides a comprehensive guide to the derivatization of this compound for analytical purposes. We will explore various derivatization strategies based on the nucleophilic ring-opening of the epoxide, tailored for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols, the rationale behind experimental choices, and methods for data interpretation are presented to guide researchers in achieving reliable and reproducible results.

Introduction: The Analytical Challenge of a Chiral Epoxide

This compound is a small, volatile, and chiral molecule. These characteristics present a unique set of analytical challenges. Direct analysis by standard chromatographic techniques is often hindered by its high volatility and the lack of a strong chromophore for UV detection in HPLC. Furthermore, the enantiomers of this compound are indistinguishable under achiral analytical conditions.

Derivatization is a powerful technique to overcome these limitations.[1] By chemically modifying the epoxide, we can:

  • Increase molecular weight and decrease volatility , improving its chromatographic behavior.[2]

  • Introduce a chromophore or fluorophore , enhancing its detectability in HPLC.

  • Convert the enantiomers into diastereomers by reaction with a chiral derivatizing agent, allowing for their separation and quantification on a standard achiral column.[3]

This guide will focus on derivatization strategies centered around the nucleophilic ring-opening of the epoxide ring, a reliable and well-understood reaction. The choice of nucleophile and subsequent analytical technique will depend on the specific analytical goal, be it routine purity analysis or precise determination of enantiomeric excess.

Mechanism of Derivatization: Nucleophilic Ring-Opening

The strained three-membered ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. Under basic or neutral conditions, this reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[4] This results in the formation of a chiral 1,2-disubstituted product with inversion of configuration at the attacked stereocenter.

Diagram 1: General Mechanism of Nucleophilic Ring-Opening of this compound

G cluster_reactants Reactants cluster_transition SN2 Transition State cluster_product Product Epoxide This compound TS [Nu---C---O]⁻ Epoxide->TS Nucleophilic Attack (less hindered carbon) Nucleophile Nucleophile (Nu-H) Nucleophile->TS Product Derivatized Product (Chiral Alcohol) TS->Product Ring Opening

Caption: SN2 mechanism of epoxide ring-opening.

Derivatization Strategies and Protocols

For GC-MS Analysis: Thiol Derivatization for Enhanced Volatility and Sensitivity

Derivatization with a thiol is an effective strategy for the GC-MS analysis of epoxides. The resulting β-hydroxy sulfide is less polar and more volatile than the corresponding diol that would be formed by hydrolysis.[5] Using a chiral thiol as the derivatizing agent allows for the separation of the resulting diastereomers on a standard achiral GC column.

This protocol is suitable for confirming the presence and estimating the concentration of this compound in a sample.

Materials:

  • This compound sample

  • 1-Butanethiol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • GC vials

Procedure:

  • To a solution of the this compound sample (approx. 10 mg) in anhydrous DCM (1 mL) in a sealed vial, add 1-butanethiol (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or a preliminary GC-MS analysis of an aliquot.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (2 mL).

  • Extract the aqueous layer with DCM (2 x 2 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent under a gentle stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

This protocol enables the determination of the enantiomeric excess of this compound.

Materials:

  • This compound sample

  • (R)-2-Methyl-1-butanethiol (or another enantiomerically pure thiol)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • GC vials

Procedure:

Follow the same procedure as in Protocol 3.1.1, substituting 1-butanethiol with (R)-2-Methyl-1-butanethiol. The two diastereomeric products formed will be separable by GC-MS.

Diagram 2: GC-MS Derivatization Workflow

G Start Sample containing This compound Derivatization Add Chiral Thiol + Et3N in DCM Start->Derivatization Reaction Stir at RT (4-6 hours) Derivatization->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate under N2 Dry->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze

Caption: Workflow for thiol derivatization for GC-MS.

Parameter Typical Value Rationale
GC Column Chiral capillary column (e.g., Cyclodextrin-based) or standard achiral column (e.g., DB-5ms) for diastereomer separationA chiral column can resolve the underivatized enantiomers, while an achiral column separates the diastereomeric derivatives.
Injector Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/minA temperature gradient is necessary to separate the derivatized products from the solvent and any byproducts.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization method for GC-MS, providing reproducible fragmentation patterns for identification.
Quantification Integration of the peak areas of the two diastereomersThe ratio of the peak areas corresponds to the enantiomeric ratio of the original epoxide.

Table 1: Typical GC-MS Parameters for Analysis of Derivatized this compound

For HPLC Analysis: Dithiocarbamate Derivatization for UV Detection

Materials:

  • This compound sample

  • N,N-diethyldithiocarbamate sodium salt

  • Phosphate buffer (0.05 M, pH 7.0)

  • Orthophosphoric acid (85%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC vials

Procedure:

  • Prepare a 10 mM solution of DTC in 0.05 M phosphate buffer (pH 7.0).

  • In a microcentrifuge tube, mix the this compound sample (to a final concentration of 0.25 to 50 µM) with the DTC solution. A 100- to 1,000-fold excess of DTC is recommended.[6]

  • Incubate the reaction mixture at 60 °C for 20 minutes.[6]

  • Arrest the reaction and decompose the unreacted DTC by adding a small amount of 85% orthophosphoric acid to adjust the pH to 2.[6]

  • Vortex the mixture briefly.

  • The sample is now ready for injection into the HPLC system.

Diagram 3: HPLC Derivatization and Analysis Workflow

G Start Aqueous sample of This compound Derivatization Add DTC solution (in phosphate buffer) Start->Derivatization Reaction Incubate at 60°C (20 minutes) Derivatization->Reaction Quench Acidify with H3PO4 to pH 2 Reaction->Quench Analyze Analyze by RP-HPLC-UV Quench->Analyze

Caption: Workflow for DTC derivatization for HPLC.

Parameter Typical Value Rationale
HPLC Column Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)Provides good separation of the moderately polar derivatized product from polar impurities.
Mobile Phase Isocratic elution with 40% (v/v) acetonitrile in waterA simple mobile phase is often sufficient for the separation.[6]
Flow Rate 1 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 278 nmThe dithiocarbamate derivative has a strong UV absorbance at this wavelength.[6]
Quantification Calibration curve prepared with a standard of the derivatized epoxide.For accurate quantification, a calibration curve is essential.

Table 2: Typical HPLC Parameters for Analysis of DTC-Derivatized Epoxide

For NMR Analysis: Chiral Derivatization for Enantiomeric Purity and Absolute Configuration

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful tool for determining the enantiomeric excess and even the absolute configuration of chiral alcohols.[8][9] The epoxide is first ring-opened to a chiral diol, and then the secondary alcohol is derivatized with a CDA like Mosher's acid chloride. The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for their quantification.[10]

Step 1: Ring-Opening to the Diol

  • Hydrolyze the this compound to the corresponding diol using dilute acid (e.g., 0.1 M H₂SO₄) in a water/THF mixture.

  • Extract the diol with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to obtain the crude diol.

Step 2: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride ((R)-MTPA-Cl)

  • Dissolve the crude diol (approx. 5 mg) in anhydrous pyridine (0.5 mL) in an NMR tube.

  • Add (R)-MTPA-Cl (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until complete as monitored by TLC.

  • Acquire ¹H and ¹⁹F NMR spectra directly on the reaction mixture.

Diagram 4: NMR Derivatization for Enantiomeric Analysis

G Start This compound Hydrolysis Acid-catalyzed Hydrolysis Start->Hydrolysis Diol Chiral Diol Hydrolysis->Diol Derivatization React with (R)-MTPA-Cl in Pyridine/DMAP Diol->Derivatization NMR_Analysis Acquire 1H and 19F NMR Spectra Derivatization->NMR_Analysis Data_Analysis Integrate Diastereomeric Signals to Determine ee NMR_Analysis->Data_Analysis

Caption: Two-step derivatization for NMR analysis.

Data Analysis:

  • In the ¹H NMR spectrum, the signals of protons near the newly formed ester linkage will be split into two sets for the two diastereomers.

  • In the ¹⁹F NMR spectrum, the -CF₃ group will give rise to two distinct singlets for the two diastereomers.[10] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the diol, and thus the original epoxide.

Parameter Expected Outcome Significance
¹H NMR Separate signals for protons alpha to the ester oxygen for each diastereomer.Allows for quantification of the diastereomeric ratio.
¹⁹F NMR Two distinct singlets for the -CF₃ group of the two diastereomers.Provides a clean and straightforward method for determining the enantiomeric excess due to the simplicity of the spectrum.[10]
Derivatization Yield Should be quantitative to avoid kinetic resolution.Incomplete reaction can lead to an inaccurate determination of the enantiomeric excess.[11]

Table 3: Expected Outcomes for NMR Analysis of Mosher's Esters

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, the following self-validating measures should be implemented in each protocol:

  • Run a Blank: A blank sample containing all reagents except the analyte should be run to identify any interfering peaks.

  • Use an Internal Standard: An internal standard can be used to correct for variations in injection volume and to determine the derivatization yield.[11]

  • Confirm Reaction Completion: Monitor the reaction by an appropriate technique (TLC, preliminary GC-MS, or NMR) to ensure the derivatization has gone to completion. Incomplete reactions can lead to inaccurate quantification, especially in enantioselective analysis.[3]

  • Verify Peak Identity: Use mass spectrometry to confirm the identity of the derivatized peaks by examining their molecular ion and fragmentation patterns.

  • Calibration: For accurate quantification, a calibration curve should be prepared using a standard of the analyte that has been subjected to the same derivatization procedure.

Conclusion

The derivatization of this compound is an essential step for its accurate and reliable analytical characterization. The choice of derivatization strategy depends on the available instrumentation and the specific analytical objective. Thiol derivatization is well-suited for GC-MS analysis, providing enhanced volatility and allowing for enantioselective determination with chiral thiols. For HPLC-based methods, derivatization with a UV-active reagent like N,N-diethyldithiocarbamate is effective. Finally, NMR spectroscopy, coupled with chiral derivatizing agents such as Mosher's acid, offers a powerful method for the precise determination of enantiomeric excess and absolute configuration. By following the detailed protocols and incorporating the self-validating measures outlined in this guide, researchers can confidently and accurately analyze this important chiral building block.

References

  • Colonna, W.J. (2022). How do you determine derivatization yield for a gas chromatography reaction? ResearchGate. [Link]

  • GC Derivatization. (n.d.). Regis Technologies. [Link]

  • VanRollins, M., & Murphy, R. C. (1984). Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids. Journal of lipid research, 25(6), 663–669. [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17–118. [Link]

  • Mosher ester derivatives. (n.d.). University of California, Davis. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Analysis results of GC. (n.d.). Shimadzu. [Link]

  • Rozsypal, T. (2023). Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite. Vojenské zdravotnické listy, 92(2), 79-87. [Link]

  • How I Used Mosher Esters in my PhD. (2023, April 11). The Organic Chemistry Tutor. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and bioanalytical chemistry, 387(5), 1857–1864. [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011). The enantioselective α-trifluoromethylation of aldehydes via photoredox organocatalysis. Journal of the American Chemical Society, 133(41), 16549–16552. [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]

  • Li, A. H., Dai, L. X., & Hou, X. L. (1996). Preparation of Enantiomerically Enriched (2R,3R)- or (2S,3S)-trans-2,3-Diaryloxiranes via Camphor-Derived Sulfonium Ylides. The Journal of organic chemistry, 61(2), 489–493. [Link]

  • Suryn, G. M. (2015). Determining Absolute Configuration of Chiral Epoxides Using the Competing Enantioselective Conversion Method, Developing a Colorimetric Detection Method for the Competing Enantioselective Conversion Method A Computationally Inspired Approach to the Total Synthesis of (+)-Fastigiatine And Progres. University of California, Irvine. [Link]

  • Kumar, M., Kureshy, R. I., Saravanan, S., Verma, S., Jakhar, A., Khan, N. U. H., ... & Bajaj, H. C. (2014). Unravelling a new class of chiral organocatalyst for asymmetric ring-opening reaction of meso epoxides with anilines. Organic letters, 16(10), 2798–2801. [Link]

  • Li, Y., & Wu, Y. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. The Journal of organic chemistry, 72(2), 643–646. [Link]

  • Wang, Y., Yin, L., & Chen, F. (2015). Asymmetric synthesis of 2,3-dihydropyrroles by ring-opening/cyclization of cyclopropyl ketones using primary amines. Angewandte Chemie (International ed. in English), 54(2), 647–650. [Link]

  • Enantioselective synthesis of β-substituted Chiral Allylic Amines via Rh-Catalyzed Asymmetric Hydrogenation. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the Chromatographic Separation of (2R)- and (2S)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Epoxide Intermediates

(2R)- and (2S)-2-but-3-enyloxirane, also known as (R)- and (S)-3,4-epoxy-1-butene or butadiene monoxide, are pivotal chiral building blocks in synthetic organic chemistry. Their stereochemical configuration dictates the absolute stereochemistry of subsequent products, making the accurate determination of enantiomeric purity a critical step in drug development and fine chemical synthesis.[1] The differential biological activity of enantiomers is a well-established principle in pharmacology; one enantiomer of a drug may be therapeutic while the other could be inactive or even toxic.[1] Therefore, robust and reliable analytical methods for separating and quantifying these enantiomers are essential for quality control, process optimization, and regulatory compliance.

This document provides detailed application notes and protocols for the enantioselective separation of (2R)- and (2S)-2-but-3-enyloxirane. Given the volatile and non-chromophoric nature of this analyte, Gas Chromatography (GC) with a chiral stationary phase is the method of choice for achieving high-resolution separation. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed for contexts where GC may not be suitable.

Principle of Chiral Chromatographic Separation

Enantiomers possess identical physical properties, such as boiling point and polarity, making their separation on standard (achiral) chromatography columns impossible.[2] Chiral separation is achieved by introducing a chiral environment that allows for differential interaction with each enantiomer. This is most commonly accomplished using a Chiral Stationary Phase (CSP).

The underlying mechanism of separation on a CSP is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[3] Based on the "three-point interaction" model, the stability of these complexes differs for each enantiomer due to differences in their three-dimensional arrangement.[1] This disparity in interaction strength leads to different retention times and, consequently, separation. For small, volatile epoxides like 2-but-3-enyloxirane, cyclodextrin-based CSPs in Gas Chromatography have proven particularly effective due to their ability to form inclusion complexes, providing the necessary enantioselectivity.[2][4][5][6]

Primary Recommended Method: Chiral Gas Chromatography (GC)

Due to the volatility and small molecular size of 2-but-3-enyloxirane, Gas Chromatography (GC) is the superior technique for its enantiomeric separation. Derivatized cyclodextrin-based capillary columns offer excellent resolving power for this class of compounds.

Causality Behind Method Choices:
  • Stationary Phase Selection: Derivatized β-cyclodextrins, such as those in Rt-βDEXse or Rt-βDEXsm columns, are chosen because their cavity size is well-suited to include small molecules like epoxides. The specific derivatives on the cyclodextrin rim create additional interaction points (e.g., hydrogen bonding, dipole-dipole), enhancing enantioselectivity for analytes like styrene oxide, a close structural analog.[2]

  • Carrier Gas: Hydrogen is selected as the carrier gas because it allows for higher optimal linear velocities compared to helium or nitrogen. This results in faster analysis times without sacrificing resolution, a key principle in efficient gas chromatography.[2][7]

  • Temperature Programming: A slow oven temperature ramp rate (e.g., 2°C/min) is crucial.[2] Slower ramps increase the interaction time of the analytes with the stationary phase at lower temperatures, where enantioselectivity is often maximized, thereby improving resolution.[8]

  • Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for hydrocarbons, providing excellent sensitivity for 2-but-3-enyloxirane. For applications requiring definitive identification, a Mass Spectrometer (MS) can be used, offering both high sensitivity and structural information.[9]

Detailed GC Protocol

This protocol is based on established methods for structurally similar volatile epoxides, such as styrene oxide.[2]

1. Instrumentation and Materials

ComponentSpecification
Gas Chromatograph Agilent 7890 Series GC or equivalent, with electronic pressure control
Chiral GC Column Rt-βDEXse or Rt-βDEXsm , 30 m x 0.32 mm ID, 0.25 µm film thickness
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Carrier Gas Hydrogen, 99.999% purity
Injector Split/Splitless injector
Sample Solvent High-purity Methanol or Dichloromethane
Analyte Standard Racemic (±)-2-but-3-enyloxirane

2. Sample Preparation

  • Prepare a stock solution of racemic 2-but-3-enyloxirane at 1 mg/mL in the chosen sample solvent.

  • Perform serial dilutions to create working standards. A concentration of approximately 50-100 µg/mL is suitable for initial method development. Note: On-column concentrations should ideally be 50 ng or less to avoid peak broadening and loss of resolution.

3. GC Operating Conditions

ParameterValueRationale
Injector Temperature 220 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (100:1 ratio)Prevents column overloading and ensures sharp peak shapes.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HydrogenProvides high efficiency at faster linear velocities.[2][7]
Linear Velocity 80 cm/sec (set at 40°C)Optimal for hydrogen to achieve good resolution in a shorter time.[2]
Oven Program 40°C (hold 1 min), then ramp at 2°C/min to 200°C (hold 3 min)The initial low temperature and slow ramp rate are critical for maximizing enantiomeric resolution.[2]
Detector (FID) 230 °CMaintains the analyte in the gas phase and ensures stable detector response.
FID Makeup Gas NitrogenAs per instrument manufacturer's recommendation.
FID H₂ Flow As per instrument manufacturer's recommendation.
FID Air Flow As per instrument manufacturer's recommendation.

4. Data Analysis

  • Identify the two enantiomer peaks in the resulting chromatogram.

  • Calculate the resolution (Rs) between the two peaks using the standard formula. A baseline resolution (Rs ≥ 1.5) is desired.

  • Calculate the enantiomeric excess (% ee) if analyzing an enantiomerically enriched sample.

Workflow for GC-based Chiral Separation

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Prep Prepare Racemic Standard (e.g., 100 µg/mL in Methanol) Inject Inject 1 µL (Split 100:1) Prep->Inject Column Chiral Column Separation (Rt-βDEXse / Rt-βDEXsm) Inject->Column Oven Temperature Program (40°C, 2°C/min ramp) Detect FID / MS Detection Column->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Excess (% ee) Integrate->Calculate

Caption: Workflow for the chiral GC separation of 2-but-3-enyloxirane.

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method, HPLC can also be employed, particularly for preparative scale separations or when a GC is unavailable. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including epoxides.

Causality Behind Method Choices:
  • Stationary Phase Selection: Polysaccharide-based CSPs, such as cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), create chiral cavities and allow for multiple interaction types including hydrogen bonding and π-π interactions. These phases have shown success in separating epoxide enantiomers.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., ethanol or isopropanol), is used. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. Adjusting the percentage of the alcohol is the primary tool for optimizing the separation.

Detailed HPLC Protocol

1. Instrumentation and Materials

ComponentSpecification
HPLC System System with a binary pump, autosampler, and column thermostat
Chiral HPLC Column Polysaccharide-based column, e.g., CHIRALPAK® AD-H or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Detector UV-Vis Detector (set at a low wavelength, e.g., 210 nm, due to lack of a strong chromophore) or a Refractive Index (RI) detector
Mobile Phase n-Hexane and Ethanol (HPLC Grade)
Sample Solvent Mobile Phase

2. Sample Preparation

  • Prepare a stock solution of racemic 2-but-3-enyloxirane at 1 mg/mL in the mobile phase.

  • Dilute as needed to an appropriate concentration for detection (e.g., 0.1-0.5 mg/mL).

3. HPLC Operating Conditions

ParameterValueRationale
Mobile Phase n-Hexane / Ethanol (99:1, v/v)Initial screening condition. The low alcohol percentage promotes stronger interaction with the CSP, leading to longer retention.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm or RIThe epoxide lacks a strong chromophore, requiring low UV wavelength or an alternative like RI detection.
Injection Volume 10 µLStandard injection volume.

4. Method Optimization

  • If resolution is poor or retention is too long, systematically increase the percentage of ethanol in the mobile phase (e.g., to 98:2, 95:5). Increasing the alcohol content will generally decrease retention times and may alter selectivity.

  • If peaks are unresolved, screen other polysaccharide columns (e.g., an amylose-based phase if a cellulose-based one was used first) as they offer complementary selectivity.

Logical Flow for HPLC Method Development

HPLC_Workflow Start Start: Separate Enantiomers of 2-but-3-enyloxirane Screen_CSP Screen Polysaccharide CSP (e.g., Cellulose-based) Start->Screen_CSP Initial_MP Use Initial Mobile Phase (Hexane/Ethanol = 99:1) Screen_CSP->Initial_MP Analyze Analyze Results Initial_MP->Analyze Decision Resolution (Rs) ≥ 1.5? Analyze->Decision Optimize Optimize Mobile Phase (Adjust % Ethanol) Decision->Optimize No (Partial Separation) Screen_New_CSP Screen Complementary CSP (e.g., Amylose-based) Decision->Screen_New_CSP No (No Separation) End Validated Method Decision->End Yes Optimize->Analyze Screen_New_CSP->Initial_MP

Sources

The Strategic Application of (2R)-2-but-3-enyloxirane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

(2R)-2-but-3-enyloxirane, a chiral epoxide, stands as a pivotal building block in the asymmetric synthesis of complex molecular architectures central to a multitude of therapeutic agents. Its unique structural combination of a strained oxirane ring and a terminal alkene provides two distinct and chemically reactive sites. This dual functionality allows for a series of controlled, stereoselective transformations, making it an invaluable synthon for medicinal chemists. This guide delineates the core applications of this compound, providing in-depth protocols for its strategic deployment in the synthesis of chiral intermediates, particularly focusing on the construction of vicinal amino alcohols, a common motif in antiviral and other pharmacologically active compounds.

Introduction: The Significance of Chiral Epoxides in Drug Development

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.[1] Consequently, the ability to synthesize enantiomerically pure pharmaceuticals is a cornerstone of modern drug development.[1][2]

Chiral epoxides, such as this compound, are highly sought-after intermediates in this endeavor.[2][3] The inherent ring strain of the epoxide functional group makes it susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions that proceed with high regio- and stereoselectivity.[4][5] This reactivity allows for the precise installation of new stereocenters, a critical step in the construction of complex chiral molecules.[2] The presence of the butenyl side chain in this compound further enhances its synthetic utility, offering a handle for subsequent modifications such as cross-metathesis or oxidation.[6]

Core Synthetic Strategies Employing this compound

The versatility of this compound stems from the predictable and stereospecific nature of its reactions. The primary synthetic transformations revolve around the nucleophilic ring-opening of the epoxide and modifications of the terminal alkene.

Nucleophilic Ring-Opening for the Synthesis of Chiral Diols and Amino Alcohols

The cornerstone application of this compound is its reaction with a diverse range of nucleophiles. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the less sterically hindered terminal carbon of the epoxide. This reaction occurs with inversion of configuration at the attacked carbon, yielding a product with a defined stereochemistry.

Key classes of nucleophiles and their corresponding products include:

  • Hydroxide (OH⁻): Leads to the formation of chiral 1,2-diols.

  • Azide (N₃⁻): Results in the formation of chiral azido alcohols, which are versatile precursors to amino alcohols.[4]

  • Amines (R-NH₂): Directly yields chiral amino alcohols, a critical pharmacophore in many drug classes.[7][8][9]

The general workflow for this synthetic approach is outlined below:

G cluster_0 Synthesis of Chiral Intermediates A This compound C Stereoselective Ring-Opening (SN2) A->C B Nucleophile (e.g., NaN₃, R-NH₂) B->C D Chiral Azido Alcohol or Chiral Amino Alcohol C->D E Further Functionalization (e.g., Reduction of Azide) D->E F Target Bioactive Molecule (e.g., Antiviral Precursor) E->F

Caption: Synthetic workflow for chiral intermediates.

Harnessing the Terminal Alkene for Advanced Molecular Scaffolds

The butenyl moiety of this compound provides a secondary reactive site that can be exploited for further molecular diversification. Olefin metathesis, for instance, allows for the formation of new carbon-carbon bonds, enabling the construction of more complex cyclic and acyclic structures.[6] This dual reactivity is particularly valuable in the synthesis of natural products and their analogues.

Application in the Synthesis of Antiviral Agents

Chiral amino alcohols are a recurring structural motif in a wide array of antiviral drugs.[2][10][11] The ability to efficiently synthesize these intermediates in an enantiomerically pure form is therefore of paramount importance to the pharmaceutical industry. This compound serves as an excellent starting material for this purpose. For example, the synthesis of key intermediates for antiviral compounds like oseltamivir (Tamiflu®) and various protease inhibitors often involves the stereoselective introduction of an amino alcohol functionality.[3][10]

The synthesis of a generic chiral amino alcohol precursor for an antiviral drug can be conceptualized through the following pathway:

G cluster_1 Antiviral Precursor Synthesis Start This compound Step1 Ring-opening with Azide Start->Step1 Intermediate1 (R)-1-azidohex-5-en-2-ol Step1->Intermediate1 Step2 Reduction of Azide (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 (R)-1-aminohex-5-en-2-ol Step2->Intermediate2 Step3 Coupling with Pharmacophore Intermediate2->Step3 Final Antiviral Drug Scaffold Step3->Final

Caption: Pathway to a generic antiviral scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Synthesis of (R)-1-azidohex-5-en-2-ol

This protocol details the regioselective ring-opening of this compound with sodium azide to yield the corresponding chiral azido alcohol.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.1 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in a 4:1 mixture of methanol and water, add sodium azide and ammonium chloride.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (R)-1-azidohex-5-en-2-ol.

Expected Outcome: This reaction typically proceeds with high yield and excellent regioselectivity, favoring the attack of the azide nucleophile at the terminal carbon of the epoxide.

Parameter Typical Value
Yield85-95%
Regioselectivity>98:2 (Terminal vs. Internal Attack)
Enantiomeric Excess>99%
Protocol 2: Synthesis of (R)-1-aminohex-5-en-2-ol

This protocol describes the reduction of the azido group in (R)-1-azidohex-5-en-2-ol to the corresponding primary amine.

Materials:

  • (R)-1-azidohex-5-en-2-ol (1.0 eq)

  • Palladium on activated carbon (Pd/C, 10 wt. %) (0.05 eq)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve (R)-1-azidohex-5-en-2-ol in methanol in a round-bottom flask.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield (R)-1-aminohex-5-en-2-ol. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

Expected Outcome: The reduction of the azide is typically clean and high-yielding.

Parameter Typical Value
Yield90-99%
Purity>95% (by NMR)

Conclusion

This compound is a powerful and versatile chiral building block in medicinal chemistry. Its dual reactivity allows for the stereoselective synthesis of a wide range of complex molecules, most notably chiral amino alcohols which are key components of numerous pharmaceuticals, including important antiviral agents. The protocols outlined in this guide provide a practical framework for researchers to leverage the synthetic potential of this valuable compound in their drug discovery and development efforts. The continued exploration of new reactions and applications of this compound is expected to further solidify its importance in the synthesis of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Pharmaceutical Efficacy: The Role of Chiral Epoxides in Drug Synthesis.
  • Silva, F. M. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of (2R)-2-Butyloxirane.
  • Pamidighantam, S. (2025). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • Bella, M. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols.
  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Maji, B., et al. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH.
  • Faraone, A., et al. (2020).
  • Hamlin, T. A. (n.d.). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC - NIH.
  • Chen, Z., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. PMC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-2-but-3-enyloxirane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and improve your experimental outcomes.

Troubleshooting Guide: Addressing Common Issues in this compound Synthesis

The asymmetric epoxidation of 1,5-hexadiene, typically employing a Jacobsen-Katsuki-type catalyst, is a cornerstone for producing this compound. However, achieving high yields and enantioselectivity can be challenging. This guide addresses specific problems you may encounter.

Issue 1: Low Yield of the Desired Monoepoxide

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the monoepoxidation of a diene like 1,5-hexadiene are often multifactorial. The primary culprits are typically catalyst deactivation, suboptimal reaction conditions, or the formation of side products. Let's break down the potential causes and solutions.

Root Causes & Solutions:

  • Catalyst Deactivation: The Jacobsen's catalyst, a manganese-salen complex, is susceptible to deactivation.[1][2]

    • Oxidative Degradation: The salen ligand can be oxidatively degraded, especially in the presence of strong oxidants.[2]

    • Formation of Inactive μ-oxo Dimers: Inactive dimeric μ-oxo-manganese(IV) species can form, reducing the concentration of the active catalytic species.[2]

    • Solution:

      • Controlled Addition of Oxidant: Add the oxidant (e.g., buffered sodium hypochlorite) slowly and dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to maintain a low steady-state concentration of the oxidant.[3]

      • Use of Axial Ligands: The addition of a coordinating axial ligand, such as N-methylmorpholine N-oxide (NMO), can sometimes stabilize the catalyst and improve turnover rates.[3][4]

  • Side Product Formation:

    • Diepoxide Formation: Over-oxidation of the monoepoxide to the diepoxide is a common issue.[5]

    • Diol Formation: Ring-opening of the epoxide to form the corresponding diol can occur, especially in the presence of acidic or basic impurities or excess water.[6][7]

    • Solution:

      • Stoichiometry Control: Use a slight excess of the diene (1,5-hexadiene) relative to the oxidant to favor monoepoxidation.[5]

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC to stop the reaction once the formation of the monoepoxide is maximized and before significant diepoxide formation occurs.

      • Buffered Conditions: Ensure the reaction medium is adequately buffered to a pH of around 11 for reactions using sodium hypochlorite to prevent epoxide ring-opening.[3]

  • Sub-optimal Reaction Conditions:

    • Temperature: Higher temperatures can lead to increased side product formation and catalyst decomposition.

    • Solvent: The choice of solvent is critical. Dichloromethane is commonly used, but it must be anhydrous.[8]

    • Solution:

      • Maintain Low Temperatures: Conduct the reaction at 0 °C or even lower to enhance selectivity and catalyst stability.

      • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. The presence of water can lead to catalyst deactivation and diol formation.[8]

Issue 2: Poor Enantioselectivity

Question: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve the stereoselectivity of the reaction?

Answer:

Achieving high enantioselectivity is the primary goal of using a chiral catalyst like Jacobsen's. A drop in ee can often be traced back to the catalyst's integrity or the reaction setup.

Root Causes & Solutions:

  • Catalyst Purity and Chirality:

    • Improper Catalyst Preparation/Storage: The chiral integrity of the salen ligand is paramount. Improper synthesis or storage can lead to racemization or degradation.[9]

    • Solution:

      • Use High-Purity Catalyst: Source the (R,R)-Jacobsen's catalyst from a reputable supplier or synthesize it carefully, ensuring the chiral purity of the 1,2-diaminocyclohexane precursor.[9]

      • Proper Storage: Store the catalyst in a cool, dark, and dry environment to prevent degradation.

  • Reaction Temperature:

    • Elevated Temperatures: Higher reaction temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.

    • Solution:

      • Strict Temperature Control: Maintain a consistently low temperature (e.g., 0 °C or below) throughout the reaction.

  • Nature of the Substrate:

    • Conjugated vs. Non-conjugated Dienes: The Jacobsen epoxidation is generally more enantioselective for conjugated dienes than for non-conjugated dienes.[10]

    • Solution:

      • While 1,5-hexadiene is a non-conjugated diene, optimizing other parameters is key. For other applications, if a conjugated diene can be used, it may lead to better results.[11]

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What are the best practices for purification?

Answer:

The volatility of this compound and its sensitivity to acidic conditions can make purification challenging.

Root Causes & Solutions:

  • Product Volatility:

    • Loss during Solvent Removal: The product can be lost along with the solvent during rotary evaporation.

    • Solution:

      • Careful Concentration: Remove the solvent under reduced pressure at a low temperature.

      • Extraction: Perform a careful workup with multiple extractions using a suitable organic solvent like dichloromethane.[12]

  • Epoxide Ring-Opening on Silica Gel:

    • Acidic Nature of Silica Gel: Standard silica gel is acidic and can promote the ring-opening of the epoxide to the diol during column chromatography.[6]

    • Solution:

      • Neutralized Silica Gel: Use deactivated or neutral silica gel for chromatography. This can be prepared by washing the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent.

      • Alternative Purification: If the product is sufficiently volatile and thermally stable, distillation can be an effective purification method.[13]

  • Emulsion Formation during Workup:

    • Difficult Phase Separation: Emulsions can form during the aqueous workup, leading to product loss.[6]

    • Solution:

      • Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break up emulsions and facilitate phase separation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the role of the tert-butyl groups on the Jacobsen's catalyst?

A1: The bulky tert-butyl groups on the salen ligand are crucial for creating a chiral environment around the manganese active site.[9] They effectively block certain approach trajectories of the incoming alkene, favoring a specific orientation that leads to high enantioselectivity.[2]

Q2: Can I reuse the Jacobsen's catalyst?

A2: Yes, in some cases, the Jacobsen's catalyst can be recovered and reused.[8] If the catalyst precipitates from the reaction mixture, it can be recovered by filtration.[8] However, a gradual decrease in activity and enantioselectivity is often observed due to oxidative degradation of the salen ligand.[1][2] Immobilizing the catalyst on a solid support is a strategy to improve its recyclability.[2]

Q3: Are there alternative oxidants to sodium hypochlorite?

A3: Yes, other terminal oxidants can be used, such as meta-chloroperoxybenzoic acid (m-CPBA) and iodosylbenzene (PhIO).[2] However, for large-scale syntheses, commercial bleach (sodium hypochlorite) is often preferred due to its low cost and availability. The choice of oxidant can influence the reaction rate and selectivity, so optimization may be required.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2] By comparing the reaction mixture to standards of the starting material (1,5-hexadiene) and, if available, the product epoxide, you can track the consumption of the starting material and the formation of the product. This allows for timely quenching of the reaction to maximize the yield of the desired monoepoxide.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 1,5-Hexadiene

  • Dichloromethane (CH₂,Cl₂, anhydrous)

  • Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11 with phosphate buffer)

  • N-Methylmorpholine N-oxide (NMO) (optional, as an additive)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Neutral silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (e.g., 2 mol%). If using, add NMO (e.g., 20 mol%).

  • Solvent and Substrate Addition: Dissolve the catalyst and additive in anhydrous dichloromethane. Add 1,5-hexadiene (1.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: While stirring vigorously, add the buffered sodium hypochlorite solution (e.g., 1.2 eq) dropwise over a period of 1-2 hours. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with saturated brine solution (2 x volume of organic layer).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on neutral silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

  • Characterization:

    • Determine the yield and characterize the product by NMR and other relevant spectroscopic techniques.

    • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Visualizations

Catalytic Cycle of the Jacobsen Epoxidation

Jacobsen Epoxidation Cycle Catalytic Cycle of Jacobsen Epoxidation Mn_III Mn(III)-Salen Catalyst Mn_V_O Active Mn(V)=O Species Mn_III->Mn_V_O Oxidant (e.g., NaOCl) Alkene_Complex Alkene-Catalyst Complex Mn_V_O->Alkene_Complex Alkene (1,5-hexadiene) Epoxide_Product Epoxide + Mn(III)-Salen Alkene_Complex->Epoxide_Product Oxygen Transfer Epoxide_Product->Mn_III Catalyst Regeneration

Caption: A simplified diagram of the catalytic cycle for the Jacobsen epoxidation.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Sol_Catalyst Use fresh catalyst Slow oxidant addition Check_Catalyst->Sol_Catalyst Sol_Conditions Ensure anhydrous conditions Maintain low temperature Check_Conditions->Sol_Conditions Sol_Side_Products Adjust stoichiometry Buffer the reaction Monitor reaction closely Analyze_Side_Products->Sol_Side_Products

Caption: A logical workflow for diagnosing and addressing low product yield.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol%Balances reaction rate with cost-effectiveness.
Reaction Temperature 0 °C to -10 °CImproves enantioselectivity and catalyst stability.[10]
Oxidant Buffered NaOCl (pH ~11)Cost-effective; buffering prevents epoxide ring-opening.[3]
Substrate:Oxidant Ratio 1.2 : 1Favors monoepoxidation over diepoxide formation.
Solvent Anhydrous DichloromethaneGood solubility for reactants; must be dry to prevent side reactions.[8]

References

  • Wikipedia. Jacobsen's catalyst. [Link]

  • Taylor & Francis. Jacobsen's catalyst – Knowledge and References. [Link]

  • Wikipedia. Jacobsen epoxidation. [Link]

  • Semantic Scholar. Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. [Link]

  • Jacobsen Group, Harvard University. Research. [Link]

  • Organic Syntheses. (2S)-Oxiranecarboxylic Acid, Methyl Ester. [Link]

  • Google Patents.
  • OpenOChem Learn. Jacobsen epoxidation. [Link]

  • ACS Publications. Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. [Link]

  • ACS Publications. Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides. [Link]

  • Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • ResearchGate. The monoepoxidation of acyclic, conjugated aliphatic dienes by dimethyldioxirane: Kinetics. [Link]

  • University of Illinois. Regioselective Epoxidations of Dienes with Manganese(iii) Porphyrin Catalysts. [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • PubMed Central. Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes. [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Ring-Opening of (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the ring-opening of (2R)-2-but-3-enyloxirane. This document provides in-depth troubleshooting for common side reactions encountered during the synthesis of chiral diols and other derivatives from this versatile building block. The advice herein is tailored for researchers, chemists, and process development professionals aiming to optimize their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: "I'm getting a mixture of regioisomers. How can I control which carbon of the epoxide is attacked?"

The Problem Explained: Poor regioselectivity is one of the most common issues in the ring-opening of unsymmetrical epoxides like this compound. The outcome is highly dependent on the reaction conditions, which dictate whether the reaction proceeds via an SN1-like or SN2-like mechanism.[1][2]

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, creating a good leaving group.[3][4] The transition state has significant SN1 character, with a partial positive charge developing on the more substituted carbon (C2).[1][5][6] Consequently, the nucleophile preferentially attacks the more substituted C2 position.[3][7]

  • Basic or Neutral Conditions: With strong nucleophiles under basic or neutral conditions, the reaction follows a classic SN2 pathway.[6][8] The nucleophile attacks the less sterically hindered carbon (C3), as the epoxide oxygen acts as a poor leaving group (alkoxide) that requires a direct "push" from the nucleophile.[1][2][9]

Troubleshooting & Solutions:

Issue Probable Cause Recommended Solution Mechanism
Attack at C2 ( undesired) Reaction is run under acidic conditions (e.g., H₂SO₄, HCl, Lewis acids).Switch to basic or neutral conditions. Use a strong, anionic nucleophile (e.g., NaOMe, NaN₃, LiAlH₄).[3]SN2
Attack at C3 (undesired) Reaction is run under basic/neutral conditions with a strong nucleophile.Switch to acidic conditions. Use a weak nucleophile (e.g., H₂O, MeOH) with a catalytic amount of acid (e.g., H₂SO₄, PTSA).[1][5]SN1-like
Mixture of Isomers Conditions are borderline (e.g., weak acid, weak nucleophile).For C3 attack, ensure the absence of acidic impurities. Use a strong, non-hindered base to generate the nucleophile. For C2 attack, use a strong acid catalyst.Mixed

G cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed (SN2) A_start This compound A_protonated Protonated Epoxide (Oxonium Ion) A_start->A_protonated H+ A_TS Transition State (δ+ on C2) A_protonated->A_TS A_product Product A (Attack at C2) A_TS->A_product Nu: B_start This compound B_TS SN2 Transition State B_start->B_TS Nu:- B_product Product B (Attack at C3) B_TS->B_product

Question 2: "I'm observing an unexpected cyclic product instead of the diol. What is happening?"

The Problem Explained: The but-3-enyl side chain introduces the possibility of intramolecular cyclization. Under acidic conditions, after the initial ring-opening, the newly formed hydroxyl group can act as an internal nucleophile, attacking the double bond. More commonly, the double bond itself can attack the protonated epoxide in an intramolecular fashion, especially if a strong external nucleophile is absent. This can lead to the formation of five- or six-membered oxygenated heterocycles.[10] Such reactions are a known pathway for alkenyl alcohols and related structures.[10]

Troubleshooting & Solutions:

  • Avoid Strong Brønsted or Lewis Acids: Intramolecular hydroalkoxylation or cyclization of the alkenyl group is often promoted by strong acids.[10] If your desired reaction is acid-catalyzed, consider using milder or heterogeneous acid catalysts like Nafion™-H.[11]

  • Favor Intermolecular Reaction: Increase the concentration of your external nucleophile to outcompete the intramolecular reaction. Running the reaction at a higher concentration can favor the desired bimolecular pathway.

  • Choose a Non-Acidic Pathway: If possible, switch to a base-catalyzed ring-opening. The basic conditions will deprotonate any alcohol formed, making it a poorer nucleophile for attacking the electron-rich double bond and preventing protonation-initiated cyclization of the alkene.

G start This compound protonated Protonated Epoxide start->protonated H+ desired_path External Nucleophile Attacks protonated->desired_path [High Nu:] side_path Intramolecular Attack (Alkene π-bond) protonated->side_path [Low Nu:] desired_product Desired Diol Product desired_path->desired_product side_product Cyclic Ether Byproduct side_path->side_product

Question 3: "My reaction is forming a thick, insoluble polymer. How can I prevent this?"

The Problem Explained: Epoxides, being highly reactive, can undergo cationic ring-opening polymerization, especially under harsh acidic conditions.[8] This is initiated by a proton or Lewis acid, which opens one epoxide ring to form a carbocation. This cation is then attacked by the oxygen of another epoxide molecule, propagating a chain reaction that results in a polyether.

Troubleshooting & Solutions:

  • Control Stoichiometry: Ensure the nucleophile is present in a sufficient, often stoichiometric or slight excess, amount to trap the opened epoxide before it can react with another epoxide monomer. In one study, increasing the nucleophile-to-epoxide ratio from 1:5 to 1:10 suppressed oligomerization.[8]

  • Moderate Acidity: Avoid strong, concentrated acids. Use only a catalytic amount of a milder acid. If polymerization persists, consider switching to a base-catalyzed method, which is not prone to this polymerization pathway.

  • Temperature Control: Run the reaction at a lower temperature. Polymerization often has a higher activation energy than the desired nucleophilic addition, so cooling the reaction can significantly reduce the rate of this side reaction.

  • Controlled Addition: Add the acid catalyst or the epoxide slowly to the reaction mixture containing the nucleophile. This keeps the instantaneous concentration of the reactive intermediate low, minimizing the chance of polymerization.

Question 4: "My product has a low enantiomeric excess (ee), but my starting material was enantiopure. What's causing the loss of stereochemistry?"

The Problem Explained: While base-catalyzed ring-opening is a stereospecific SN2 reaction that proceeds with inversion of configuration, the acid-catalyzed pathway can sometimes lead to a loss of stereochemical integrity.[1][12] This happens if the transition state has a high degree of SN1 character, where the C-O bond is almost fully broken, leading to a near-planar carbocation intermediate at the C2 position.[5][6] If this intermediate is formed, the nucleophile can attack from either face, leading to racemization at that center.

Troubleshooting & Solutions:

  • Minimize SN1 Character: The best way to preserve stereochemistry is to use conditions that strongly favor an SN2 mechanism.

    • Use a Strong Nucleophile in a Basic/Neutral Medium: This is the most reliable method. The reaction proceeds via backside attack with complete inversion, preserving the chirality.[8][9]

    • Modify Acidic Conditions: If an acid-catalyzed reaction is necessary, use conditions that minimize carbocation lifetime. Employ a less-ionizing solvent and a strong nucleophile that can trap the intermediate quickly. Avoid "superacids" or strongly ionizing conditions that would favor a full SN1 pathway.

G start Enantiopure (R)-Epoxide base Base-Catalyzed SN2 Pathway start->base acid Acid-Catalyzed Pathway start->acid inversion Single Enantiomer (S-Product at C3) base->inversion Stereospecific racemization Racemic Mixture (R/S-Product at C2) acid->racemization Potential for Carbocation Intermediate

References

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]

  • JoVE. (2023, April 30). Acid-Catalyzed Ring-Opening of Epoxides. Retrieved from [Link]

  • Reddit. (2025, April 25). Base vs. Acid catalyed epoxide ring openings. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications. Retrieved from [Link]

  • González-Andrés, P., et al. (2025, October 16). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 19). 4.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions. Retrieved from [Link]

  • National Institutes of Health. (2020, August 25). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. Retrieved from [Link]

  • PubMed. (2004, March 24). Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase. Retrieved from [Link]

Sources

Technical Support Center: Purification of (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (2R)-2-but-3-enyloxirane. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. The following content moves beyond simple protocols to address the common and complex challenges encountered during purification, providing not only solutions but also the underlying principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and initial handling of this compound.

Q1: What are the basic physical properties of this compound that are critical for purification?

Understanding the fundamental properties is the first step in designing a robust purification strategy. This compound is a volatile liquid with specific characteristics you must consider.

PropertyValueSignificance for Purification
Molecular Weight 98.14 g/mol Influences volatility and behavior in mass spectrometry.
Boiling Point 120°C at 760 mmHg[1]This is a key parameter for purification by distillation. The relatively low boiling point allows for standard distillation, but vacuum distillation is often preferred to prevent thermal degradation.
Density 0.892 g/cm³[1]Useful for calculating mass from a measured volume.
Flash Point 15.6°C[1]Indicates the compound is flammable. Appropriate safety precautions must be taken during heating.
Storage RefrigeratorEpoxides can be prone to slow polymerization or hydrolysis. Cool storage is essential to maintain purity over time.

Q2: My crude this compound appears clean by NMR, but my subsequent reaction is failing. What could be the issue?

This is a common scenario. While NMR is excellent for structural confirmation, it may not detect small quantities of reactive impurities that can interfere with downstream applications.

  • Causality: The likely culprits are non-proton-containing impurities or those present at levels below NMR detection limits (~1-5%). These could include residual acids, bases, or metal catalysts from the synthetic steps. Epoxides are highly susceptible to ring-opening under acidic or basic conditions.

  • Recommendation: Always perform a more sensitive purity analysis before assuming the material is "clean." Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can reveal volatile impurities, while High-Performance Liquid Chromatography (HPLC) can detect non-volatile contaminants.[2] A simple aqueous wash (e.g., with saturated NaHCO₃ followed by brine) during the initial workup can often remove residual acidic impurities.

Purification Strategy Decision Guide

Choosing the right purification technique is paramount. This decision tree outlines a logical workflow based on the initial purity of your crude material and the required final purity.

PurificationDecisionTree start Crude this compound purity_check Assess Purity & Impurity Profile (GC, TLC, or crude NMR) start->purity_check decision1 Chemical Purity >95%? No major co-boiling impurities? purity_check->decision1 decision2 High Enantiomeric Purity Required? (e.e. > 99%) decision1->decision2 Yes distillation Fractional Distillation (Atmospheric or Vacuum) decision1->distillation No chromatography Chiral Chromatography (HPLC or SFC) decision2->chromatography Yes use_as_is Use Directly in Next Step decision2->use_as_is No distillation->decision2 final_purity_check Final Purity & e.e. Analysis chromatography->final_purity_check use_as_is->final_purity_check

Caption: Purification strategy decision workflow.

Troubleshooting Guide: Fractional Distillation

Fractional distillation is the most common method for bulk purification and removing impurities with different boiling points.[3][4][5]

Q3: I'm getting a low yield after distillation. Where is my product going?

Low recovery is often due to the inherent reactivity of the epoxide ring, especially at elevated temperatures.

  • Potential Cause 1: Thermal Decomposition/Polymerization. Heating the epoxide for extended periods, especially in the presence of trace acidic or basic impurities, can catalyze ring-opening and subsequent polymerization. The distillation "pot" will often contain a viscous, non-volatile residue in these cases.

    • Solution: Use vacuum distillation to lower the boiling point. A lower temperature significantly reduces the rate of decomposition. Ensure all glassware is scrupulously clean and consider a pre-distillation wash with a mild base (like NaHCO₃ solution) to neutralize any acidic traces.

  • Potential Cause 2: Inefficient Condensation. this compound is relatively volatile. If your condenser water is not cold enough or the flow rate is too low, product vapor can pass through the condenser without liquefying and be lost to the vacuum line.

    • Solution: Ensure a high flow rate of cold water (ideally <10°C) through the condenser. For very low-pressure distillations, using a secondary cold trap (e.g., with dry ice/acetone) before the vacuum pump is highly recommended.

Q4: My product purity isn't improving much after fractional distillation. Why?

This typically indicates the presence of an impurity with a boiling point very close to that of your product. Simple distillation is ineffective for separating liquids with boiling points that differ by less than 25-70°C.[3][6]

  • Solution: Enhance Separation Efficiency.

    • Use a Fractionating Column: Switch from a simple distillation setup to a fractional distillation apparatus. A Vigreux column or a column packed with Raschig rings or metal sponges provides a large surface area for repeated vaporization-condensation cycles, which is equivalent to performing multiple simple distillations in one apparatus.[6][7]

    • Optimize Reflux Ratio: During distillation, control the heating rate to allow a slow, steady collection of the distillate. A slower distillation rate increases the number of theoretical plates and improves separation.[6]

    • Insulate the Column: Wrap the fractionating column in glass wool or aluminum foil to maintain the temperature gradient from the pot to the condenser, preventing premature condensation.[3]

Protocol: Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus using a round bottom flask, a Vigreux column (15-30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Preparation: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly apply vacuum to the system. The liquid may begin to bubble as dissolved gases are removed.

  • Heating: Once the desired pressure is stable, begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: Discard the initial low-boiling "forerun" fraction. Collect the main fraction distilling at a constant temperature and pressure. Monitor the temperature closely; a sharp drop often indicates the desired product has finished distilling.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and polymerization of the residue. Release the vacuum before turning off the condenser water.

Troubleshooting Guide: Chiral Chromatography

For applications requiring the highest enantiomeric purity, chiral chromatography is the definitive technique.[8][9][10] It separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[9]

Q5: I have poor or no separation between the (R) and (S) enantiomers on my chiral column. What should I do?

Failure to achieve separation is a common method development challenge. The "lock and key" interaction between the analyte and the CSP is highly specific.

  • Potential Cause 1: Incorrect Column Choice. There is no universal chiral column.[11] Epoxides and other small, relatively non-polar molecules are often successfully resolved on polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives).[11][12]

    • Solution: Screen a small set of chiral columns. Start with columns known to be effective for epoxides, such as those with amylose or cellulose-based selectors.

  • Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition dramatically affects selectivity.

    • Solution: Systematically vary the mobile phase. For normal-phase chromatography, typical mobile phases are hexane/isopropanol or hexane/ethanol mixtures.[13] Start with a higher percentage of the alcohol co-solvent (e.g., 20%) to ensure the compound elutes, then gradually decrease the percentage to improve resolution.[11] Supercritical Fluid Chromatography (SFC) using CO₂ with an alcohol modifier is often a superior, "greener" alternative that provides faster and more efficient separations for compounds like epoxides.[12][13]

Q6: My peaks are broad or tailing, leading to poor resolution. How can I improve peak shape?

Poor peak shape compromises resolution and the accuracy of quantification.

  • Potential Cause: Secondary Interactions or Poor Mass Transfer. This can be caused by interactions with the silica support or slow kinetics.

    • Solution: Add a Mobile Phase Modifier. For neutral compounds like epoxides, a small amount of the alcohol co-solvent itself often improves peak shape. If tailing persists, especially on older columns, it may indicate column contamination. Flushing the column with a strong solvent may help.[14][15]

  • Potential Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.

    • Solution: Reduce the injection volume or dilute the sample.[15]

Workflow: Chiral HPLC/SFC Method Development

ChiralMethodDev start Racemic or Enantioenriched This compound Sample step1 Step 1: Column Selection Screen Polysaccharide CSPs (e.g., Amylose, Cellulose based) start->step1 step2 Step 2: Mobile Phase Screening - Normal Phase: Hexane/IPA (80:20) - SFC: CO2/MeOH (80:20) step1->step2 decision Is Baseline Separation Observed? step2->decision decision->step1 No, Try Different Column step3 Step 3: Optimization - Adjust % Co-solvent - Change Alcohol (IPA vs EtOH) - Adjust Flow Rate/Temperature decision->step3 Yes end Validated Chiral Method step3->end

Caption: Chiral HPLC/SFC method development workflow.

Purity Assessment

Accurate assessment of both chemical and enantiomeric purity is critical.[16][17][18]

Q7: Which analytical technique is best for determining the purity of my final product?

A combination of methods provides the most complete picture.

TechniquePurposeAdvantagesDisadvantages
GC-MS Chemical PurityHigh sensitivity for volatile impurities, provides mass for identification.Thermally labile compounds can degrade in the injector.
Chiral GC Enantiomeric Purity (e.e.)Excellent resolution for volatile enantiomers.Requires a specific chiral column.
Chiral HPLC/SFC Enantiomeric Purity (e.e.) & Chemical PurityRobust, widely applicable, non-destructive, easily scalable from analytical to preparative.[12][13]Can be slower and use more solvent than GC.
qNMR Absolute Purity (Assay)Provides a direct measure of purity against a certified internal standard without needing a reference standard of the analyte itself.[2]Lower sensitivity compared to chromatographic methods; not suitable for determining e.e. without a chiral shift reagent.[2]

References

  • This compound | CAS#:137688-20-1. Chemsrc. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. MDPI. [Link]

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

  • CHIRAL Handbook. BGB Analytik. [Link]

  • Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • What is Fractional Distillation?. The Chemistry Blog. [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. Save My Exams. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Fractional Distillation. BYJU'S. [Link]

  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. ResearchGate. [Link]

  • Chemo-enzymatic Approach to (R)-Perillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry. ACS Publications. [Link]

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Technical Support Center: Overcoming Racemization in Reactions of (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R)-2-but-3-enyloxirane, also known as (R)-butadiene monoxide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. As a vinyloxirane, its unique reactivity is valuable, but it also presents specific challenges, most notably the potential for racemization at the C2 stereocenter. Maintaining enantiomeric purity is often critical for achieving the desired biological activity and stereochemical outcome in multi-step syntheses.[1][2]

This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and FAQs to help you diagnose and solve common issues encountered during your experiments, ensuring the stereochemical integrity of your reaction products.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter in the lab, offering explanations of the underlying chemistry and providing concrete, actionable solutions.

Q1: I'm observing a significant loss of enantiomeric excess (e.e.) in my product after a ring-opening reaction. What is the most probable cause?

A1: A significant drop in enantiomeric excess is a classic indicator of racemization at the C2 stereocenter of the oxirane. The primary cause is almost always the use of reaction conditions that promote a substitution mechanism with significant SN1 character.[2]

Causality Explained: Under acidic conditions (either Brønsted or Lewis acids), the epoxide oxygen is protonated or coordinated, making it a much better leaving group. This weakens the C-O bonds. For this compound, the C2 carbon is both secondary and allylic. The adjacent vinyl group can effectively stabilize a developing positive charge through resonance. This stabilization lowers the energy barrier for C-O bond cleavage to form a carbocation-like, planar intermediate. Once this planar intermediate is formed, the incoming nucleophile can attack from either face with nearly equal probability, leading to a mixture of (R) and (S) products—a racemic mixture.[2][3]

Even if a full carbocation is not formed, a transition state with high SN1 character will be sufficiently planarized to allow for loss of stereochemical information.

Diagram: Mechanism of Acid-Catalyzed Racemization

racemization_mechanism cluster_start Starting Material cluster_acid Acidic Conditions cluster_activated Activated Complex cluster_intermediate Planar Intermediate cluster_nucleophile Nucleophile cluster_products Racemic Product start This compound activated Protonated Epoxide start->activated Protonation acid H⁺ (Acid Catalyst) acid->activated intermediate Allylic Carbocation-like (Achiral) activated->intermediate Ring Opening (SN1-like) product_r (R)-Product intermediate->product_r Attack from top face product_s (S)-Product intermediate->product_s Attack from bottom face nu Nu⁻ nu->intermediate

Caption: Acid-catalyzed pathway leading to a planar intermediate and racemization.

Q2: How can I modify my reaction conditions to prevent the loss of enantiomeric excess during ring-opening?

A2: Preventing racemization requires carefully selecting conditions that favor a pure SN2 mechanism, where the nucleophile attacks the epoxide directly without the formation of a carbocation-like intermediate.

Causality Explained: The SN2 pathway involves a backside attack by the nucleophile on one of the epoxide carbons, causing a simultaneous breaking of the C-O bond and inversion of stereochemistry at the point of attack.[3][4][5] For terminal epoxides like this one, strong nucleophiles under basic or neutral conditions will preferentially attack the less sterically hindered carbon (C1).[1][5] Since the attack is not at the C2 stereocenter, its original configuration is fully retained.

Here are proven strategies to maintain stereochemical integrity:

  • Utilize Basic or Neutral Nucleophilic Conditions: This is the most effective strategy. Strong, anionic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻, CN⁻) do not require acid catalysis to open the strained epoxide ring.[4][5] The reaction proceeds via a clean SN2 mechanism at the sterically accessible C1 position.

    • Actionable Protocol: Instead of dissolving your substrate and nucleophile in an acid, use the conjugate base of your nucleophile. For example, for alcohol addition, use sodium alkoxide (e.g., NaOMe in MeOH) instead of methanol with an acid catalyst (e.g., MeOH/H₂SO₄).

  • Strict Temperature Control: If acidic conditions are absolutely necessary, lowering the reaction temperature is critical.

    • Causality: The SN1 pathway typically has a higher activation energy than the competing SN2 pathway. By running the reaction at low temperatures (e.g., -78 °C to 0 °C), you can kinetically favor the SN2 mechanism, minimizing racemization.

  • Judicious Choice of Lewis Acid: Not all Lewis acids are equal. If a catalyst is needed to activate the epoxide for a weaker nucleophile, choose one that coordinates to the oxygen but is less prone to forcing a full C-O bond cleavage.

    • Recommendation: Weaker Lewis acids like ZnCl₂ or certain titanium or cobalt complexes may be preferable to strong Lewis acids like BF₃·OEt₂ or TiCl₄.[6] There are advanced catalytic systems, such as those based on Co(salen) complexes, that are specifically designed for highly selective hydrolytic kinetic resolutions, demonstrating that metal choice is key to controlling stereochemistry.[7][8]

  • Solvent Selection: The solvent can influence the stability of charged intermediates.

    • Recommendation: In cases where an SN1 pathway is a risk, avoid highly polar, protic solvents (like water or methanol) that excel at solvating and stabilizing carbocations. Opt for less polar aprotic solvents like THF, diethyl ether, or dichloromethane.

Data Summary: Impact of Conditions on Stereochemical Outcome

ConditionPredominant MechanismSite of AttackStereochemical Outcome at C2Risk of Racemization
Strong Nucleophile (e.g., NaCN) SN2C1 (less hindered)Retention Very Low
Acid Catalyst (e.g., H₂SO₄) SN1-likeC2 (more substituted)Racemization Very High
Weak Lewis Acid, Low Temp. SN2-likeC2 or C1Inversion (if C2 attack) Moderate to Low
Q3: My reaction with a strong base yielded an allylic alcohol, (2R)-but-3-en-2-ol, instead of the expected ring-opened product. What is happening?

A3: You are observing a competing side reaction: base-promoted epoxide isomerization.[9] This occurs when using strong, sterically hindered, non-nucleophilic bases, such as lithium diisopropylamide (LDA) or potassium tert-butoxide.

Causality Explained: Instead of attacking the epoxide carbon as a nucleophile, these bases can act as a proton abstractor. They remove a proton from the carbon adjacent to the epoxide ring (the C1 methyl group in this case is not allylic, so the protons on C1 are targeted). The resulting carbanion then triggers an E2-like elimination, opening the epoxide ring to form an allylic alkoxide, which is then protonated upon workup to yield the allylic alcohol.[9]

Diagram: Base-Promoted Isomerization Workflow

isomerization_workflow cluster_input Inputs cluster_process Reaction Pathway cluster_output Undesired Product epoxide This compound deprotonation Proton Abstraction at C1 epoxide->deprotonation base Strong, Non-Nucleophilic Base (e.g., LDA) base->deprotonation elimination Concerted Ring Opening (E2-like) deprotonation->elimination Forms Alkoxide product (2R)-but-3-en-2-ol (Allylic Alcohol) elimination->product Protonation (Workup)

Caption: Competing isomerization pathway with strong, non-nucleophilic bases.

Troubleshooting Steps:

  • Switch to a Nucleophilic Base: Use a reagent that is a better nucleophile than it is a base. Good choices include sodium azide (NaN₃), sodium cyanide (NaCN), or organometallic reagents like Grignard (RMgBr) or organolithium (RLi) reagents, which will add a carbon unit.[5]

  • Modify Base System: If a basic medium is required but isomerization is an issue, consider using a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) if your nucleophile is potent enough under those conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What specifically makes the C2 stereocenter of this compound so susceptible to racemization under acidic conditions?

A1: The susceptibility is due to electronic stabilization from the adjacent vinyl (C=C) group. When the C2-O bond begins to break, the developing positive charge is not on an isolated secondary carbon; it's on a secondary allylic carbon. This allows the positive charge to be delocalized over both C2 and the terminal C4 carbon via resonance. This resonance stabilization significantly lowers the activation energy for the formation of the carbocation-like intermediate, making the SN1 pathway much more competitive than it would be for a simple alkyl epoxide like (2R)-2-butyloxirane.[2]

Q2: If I achieve a perfect SN2 reaction, what is the expected stereochemistry of the product?

A2: In a standard SN2 reaction with a strong nucleophile, the attack will occur at the less sterically hindered C1 carbon.[1][3] Since the reaction does not happen at the C2 stereocenter, its configuration is retained . For example, reacting this compound with sodium methoxide (NaOMe) will yield (R)-1-methoxybut-3-en-2-ol. The stereochemistry is preserved.

Q3: Are there specialized catalytic systems to perform ring-opening on this substrate while guaranteeing stereochemical control?

A3: Yes. The field of asymmetric catalysis has developed sophisticated systems for this purpose. While often complex, they provide exceptional control. Key examples include:

  • Jacobsen's Hydrolytic Kinetic Resolution (HKR): This uses a chiral Co(III)-salen complex to resolve racemic terminal epoxides by selectively hydrolyzing one enantiomer to a diol, leaving the other enantiomer untouched and in high e.e.[7][8] This is a powerful method for obtaining enantiopure epoxides.

  • Asymmetric Ring-Opening (ARO): Chiral Cr(III)-salen and other related complexes can catalyze the addition of various nucleophiles (like azide) to meso-epoxides or perform kinetic resolutions on racemic epoxides with high enantioselectivity.[7][10] These catalysts create a chiral environment that directs the nucleophile to a specific carbon and face of the epoxide, ensuring a stereospecific outcome.

Part 3: Recommended Experimental Protocol

Protocol: Stereo-Retentive Ring-Opening of this compound with an Amine Nucleophile

This protocol provides a general method for opening the epoxide under neutral conditions that preserve the C2 stereocenter.

Objective: To synthesize (R)-1-(benzylamino)but-3-en-2-ol with retention of stereochemistry.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Nucleophile Addition: Dissolve the epoxide in a suitable solvent such as isopropanol or acetonitrile (approx. 0.5 M concentration). Add benzylamine (1.2 eq) to the solution.

  • Reaction Conditions:

    • For less reactive amines, the addition of a mild Lewis acid like lithium triflate (LiOTf, 0.1 eq) can accelerate the reaction without inducing significant racemization, but this should be tested.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Verify the structure by ¹H NMR, ¹³C NMR, and HRMS.

    • Crucially, determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or chiral GC to confirm that racemization has been avoided.

References

  • Enantioselective Epoxide Opening. Organic Reactions. [Link]

  • Enantioselective Ring-Opening Reaction of Epoxides with MeOH Catalyzed by Homochiral Metal–Organic Framework. Inorganic Chemistry. [Link]

  • Enantioselective Epoxidation. Buchler GmbH. [Link]

  • Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. ResearchGate. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Base-promoted epoxide isomerization. Wikipedia. [Link]

  • Remarkable Influence of Cobalt Catalysis on Epoxide Ring-Opening with Sulfoxonium Ylides. Organic Letters. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]

  • Butadiene monoxide. LookChem. [Link]

  • epoxide ring-opening reactions: Topics. Science.gov. [Link]

  • Asymmetric catalysis of epoxide ring-opening reactions. Semantic Scholar. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Butadiene. Britannica. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • Vinyl Epoxides in Organic Synthesis. Chemical Reviews. [Link]

  • Preparation of epoxides: Stereochemistry. Khan Academy. [Link]

  • Reactions about vinyl epoxides. ResearchGate. [Link]

  • Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough). YouTube. [Link]

  • Epoxides Reactions Stereochemistry [Organic Chemistry] Smith 2018. YouTube. [Link]

  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. National Institutes of Health. [Link]

  • Mechanism of ring-opening reaction of the oxirane group with 2-butanol. ResearchGate. [Link]

  • Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals. National Institutes of Health. [Link]

  • Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. National Institutes of Health. [Link]

  • (2R)-but-3-en-2-ol. PubChem. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for (2R)-2-but-3-enyloxirane Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of (2R)-2-but-3-enyloxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of poly(this compound). Our goal is to equip you with the scientific rationale and practical steps to optimize your catalyst loading and achieve polymers with desired characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the polymerization of this compound, and how do I choose the right one?

A1: The polymerization of functionalized epoxides like this compound is typically achieved through either anionic ring-opening polymerization (AROP) or coordination polymerization.[1]

  • Anionic Ring-Opening Polymerization (AROP): This method often employs strong bases such as alkali metal hydroxides (e.g., KOH), alkoxides, or organometallic compounds. AROP is generally robust but can be sensitive to impurities and may offer limited control over stereochemistry. The but-3-enyl group is generally stable under these conditions, but high temperatures can lead to side reactions.

  • Coordination Polymerization: This approach utilizes transition metal-based catalysts, such as salen-cobalt or aluminum-porphyrin complexes.[2][3] These catalysts can offer excellent control over molecular weight, polydispersity, and stereochemistry.[1] For monomers with functional groups like the but-3-enyl moiety, coordination catalysts can minimize unwanted side reactions.

The choice of catalyst depends on the desired polymer properties. For highly controlled microstructures and narrow molecular weight distributions, a coordination catalyst is often preferred. For simpler, cost-effective polymer synthesis where precise control is less critical, AROP may be suitable.

Q2: How does catalyst loading typically affect the polymerization of this compound?

A2: Catalyst loading is a critical parameter that directly influences several aspects of the polymerization:

  • Reaction Rate: Higher catalyst loading generally leads to a faster polymerization rate.[4]

  • Polymer Molecular Weight: In a living polymerization, the molecular weight of the resulting polymer is inversely proportional to the catalyst loading. A higher catalyst concentration will result in more polymer chains being initiated, leading to lower molecular weight polymers for a given amount of monomer.

  • Polydispersity Index (PDI): Optimal catalyst loading is crucial for achieving a narrow PDI. Too high or too low a concentration can sometimes lead to side reactions or inefficient initiation, broadening the PDI.

  • Side Reactions: Excessive catalyst loading can increase the likelihood of side reactions, such as chain transfer or reactions involving the but-3-enyl group.

Q3: What are potential side reactions involving the but-3-enyl group during polymerization?

A3: The pendant but-3-enyl group is a potential site for side reactions, particularly under certain catalytic conditions. One major concern is the epoxidation of the alkene by residual oxidants or under specific catalytic conditions, which could lead to cross-linking or the formation of undesired functional groups in the polymer backbone.[5][6][7] Another possibility, though less common under typical epoxide polymerization conditions, is olefin metathesis if the catalyst system contains metals known to promote this reaction.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the polymerization of this compound, with a focus on optimizing catalyst loading.

Issue 1: Low or No Monomer Conversion

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Catalyst Loading The catalyst concentration is too low to effectively initiate polymerization at a reasonable rate.1. Gradually increase the catalyst loading in increments (e.g., 20% increase per trial). 2. Monitor the reaction kinetics to observe the effect on the rate of monomer consumption.
Catalyst Inhibition/Deactivation Impurities such as water, alcohols, or acidic compounds can neutralize or deactivate many anionic and coordination catalysts.[8]1. Ensure all glassware is rigorously dried. 2. Purify the monomer and solvent to remove any potential inhibitors. 3. Consider using a scavenger (e.g., a small amount of organoaluminum compound for coordination polymerization) to remove impurities before adding the catalyst.
Incorrect Reaction Temperature The activation energy for polymerization is not being met.1. Gradually increase the reaction temperature in 5-10 °C increments. 2. Be cautious of higher temperatures, as they can also promote side reactions.
Issue 2: High Polydispersity Index (PDI > 1.2)

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Slow Initiation Compared to Propagation If the initiation of new polymer chains is slow relative to the rate at which existing chains grow, the resulting polymers will have a broad range of molecular weights.1. Consider a catalyst system known for rapid and efficient initiation. 2. Adjust the catalyst-to-initiator ratio if using a multi-component system. 3. Ensure rapid and uniform mixing of the catalyst into the monomer solution.
Chain Transfer Reactions Impurities or the catalyst itself can participate in chain transfer reactions, terminating one polymer chain and initiating another, which broadens the PDI.1. Purify all reagents and solvents meticulously. 2. Lower the catalyst loading to reduce the probability of catalyst-mediated chain transfer. 3. Lower the reaction temperature to disfavor chain transfer reactions, which often have a higher activation energy than propagation.
Non-uniform Catalyst Distribution Poor mixing can lead to localized areas of high catalyst concentration, resulting in non-uniform polymerization.1. Improve the stirring efficiency of your reaction setup. 2. Consider dissolving the catalyst in a small amount of solvent before adding it to the bulk monomer solution.
Issue 3: Inconsistent Polymer Molecular Weight

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Inaccurate Catalyst Loading Small variations in the amount of catalyst can lead to significant differences in the final molecular weight, especially for high target molecular weights.1. Use a high-precision balance for weighing the catalyst. 2. Prepare a stock solution of the catalyst to allow for more accurate dispensing of small quantities.
Presence of Uncontrolled Initiators Impurities that can initiate polymerization will lead to the formation of more polymer chains than intended, resulting in a lower than expected molecular weight.1. Rigorously purify the monomer and solvent. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent initiation by oxygen or moisture.
Chain Transfer to Monomer or Solvent The growing polymer chain may be terminated by abstracting an atom from a monomer or solvent molecule, which then initiates a new chain.1. Choose a solvent that is known to be inert under the polymerization conditions. 2. Some catalyst systems are more prone to chain transfer; consider screening different catalysts.

Experimental Workflow for Catalyst Loading Optimization

The following workflow provides a systematic approach to optimizing catalyst loading for the polymerization of this compound.

Caption: A systematic workflow for optimizing catalyst loading.

Catalytic Cycle for Coordination Polymerization

The following diagram illustrates a generalized catalytic cycle for the ring-opening polymerization of an epoxide using a metal-based catalyst.

Catalytic_Cycle M_OR [M]-OR (Active Catalyst) Epoxide_Coordination Epoxide Coordination M_OR->Epoxide_Coordination + Epoxide Ring_Opening Ring Opening & Insertion Epoxide_Coordination->Ring_Opening New_Active_Site [M]-O-CH(R)-CH2-OR (Propagated Chain) Ring_Opening->New_Active_Site New_Active_Site->M_OR Propagation Cycle Monomer Epoxide Monomer Monomer->Epoxide_Coordination

Caption: Generalized catalytic cycle for epoxide polymerization.

References

  • Rational Optimization of Bifunctional Organoboron Catalysts for Versatile Polyethers via Ring-Opening Polymerization of Epoxides. Macromolecules. [Link]

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. RSC Publishing. [Link]

  • Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. PMC - NIH. [Link]

  • Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. [Link]

  • Ring-Opening Polymerizations and Copolymerizations of Epoxides Using Aluminum- and Boron-Centered Catalysts. ResearchGate. [Link]

  • Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(VI) complex via response surface methodology. RSC Publishing. [Link]

  • Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews. [Link]

  • Organic Chemistry - Reactions of Alkenes IV: Epoxidation, Hydroxylation, Oxidation, Polymerization. YouTube. [Link]

  • Anionic Polymerization Using Flow Microreactors. MDPI. [Link]

  • Epoxidation of Alkenes. Chemistry LibreTexts. [Link]

  • Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. MDPI. [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. [Link]

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Technical Support Center: Stability and Storage of (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (2R)-2-but-3-enyloxirane. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable chiral building block. Due to its strained three-membered ring and reactive vinyl group, this compound is susceptible to degradation if not handled and stored with precision. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to prevent decomposition.

Section 1: Critical Storage and Handling FAQs

This section addresses the most frequent and critical questions regarding the storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is the single most important factor in maintaining the chemical and chiral purity of this compound. The primary goals are to inhibit hydrolysis and prevent polymerization. We have consolidated the optimal conditions in the table below.

ParameterRecommendationRationale
Temperature -20°C for up to 1 year; -80°C for 2+ years. [1]Reduces the kinetic rate of all decomposition pathways, including hydrolysis and polymerization.
Atmosphere Inert Gas (Argon or Dry Nitrogen) Prevents exposure to atmospheric moisture and carbon dioxide, which can lead to acid-catalyzed hydrolysis.
Container Amber Glass Vial with PTFE-lined Cap Protects from light and provides an inert, non-reactive surface with a tight seal.
Handling Aliquot Upon Receipt Avoids repeated freeze-thaw cycles and contamination of the bulk supply.
Inhibitor Optional: BHT (20-50 ppm) For applications sensitive to radical reactions, a low concentration of an inhibitor can prevent polymerization of the butenyl group, though it is often unnecessary if stored properly at low temperatures.
Q2: My bottle of this compound was accidentally left on the bench overnight. Is it still viable?

A2: This is a common scenario that requires careful evaluation. The viability depends on the ambient temperature, humidity, and how well the container was sealed.

  • Immediate Action: Immediately place the bottle in a -20°C freezer to halt further degradation.

  • Assessment: Before use in a critical synthesis, you must verify its purity. The most likely impurity is the corresponding diol, (R)-hexane-1,2-diol-5-ene, formed via hydrolysis. We recommend a quick purity check via GC-MS or ¹H NMR. If the impurity level is less than 1-2%, the material may be usable for many applications, but this must be determined on a case-by-case basis. For applications requiring high purity, using a fresh, validated aliquot is strongly advised.

Q3: I observed a viscous liquid and some white precipitate in my stock bottle. What is this, and is the product compromised?

A3: The presence of a viscous liquid or solid precipitate is a definitive sign of advanced decomposition.

  • Viscous Liquid: This is almost certainly the result of polymerization. The epoxide ring can be opened by a catalytic amount of acid or base, and the resulting alkoxide can act as a nucleophile to attack another epoxide molecule, initiating a chain reaction.[2]

  • White Precipitate: This could be crystallized polymer or the hydrolysis product, (R)-hexane-1,2-diol-5-ene, which has a higher melting point than the parent epoxide.

In either case, the material is significantly compromised and should not be used in your experiments. Attempting to purify the remaining monomer is often impractical and not cost-effective.

Section 2: Understanding the Chemistry of Decomposition

This compound's utility is matched by its reactivity. The high degree of ring strain in the three-membered ether makes it an excellent electrophile, but also renders it vulnerable to nucleophilic attack.[3] Understanding these pathways is key to preventing them.

Primary Decomposition Pathways
  • Hydrolysis (Acid- or Base-Catalyzed Ring Opening): This is the most common degradation pathway. Trace amounts of water in the atmosphere or from solvents can react.

    • Acid-Catalyzed Mechanism: The epoxide oxygen is first protonated by an acid (e.g., carbonic acid formed from CO₂ and H₂O), creating a good leaving group. Water then attacks one of the epoxide carbons. This reaction is highly efficient even with weak acids.[4][5][6]

    • Base-Catalyzed Mechanism: A strong nucleophile, such as a hydroxide ion, directly attacks the less sterically hindered carbon of the epoxide ring in an SN2 reaction, forcing the ring to open.[7][8]

  • Polymerization: This can be initiated by both acids and bases. The process involves the sequential ring-opening of epoxide monomers to form polyether chains. This is often an auto-accelerating reaction; once initiated, it can proceed rapidly, especially at elevated temperatures.[9][10]

DecompositionPathways main This compound h2o_h H₂O / H⁺ (Trace Acid) h2o_oh H₂O / OH⁻ (Trace Base) catalyst Acid / Base Catalyst (e.g., Lewis Acids, Amines) diol (R)-Hexane-1,2-diol-5-ene polymer Poly(ether) Oligomers h2o_h->diol Ring Opening h2o_oh->diol Ring Opening catalyst->polymer Chain Reaction

Figure 1. Major decomposition pathways for this compound.

Section 3: Troubleshooting Purity and Stability Issues

Q4: How can I quantitatively assess the purity of my stored this compound?

A4: A multi-faceted approach is best for a complete picture of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for detecting volatile impurities. It can separate the parent epoxide from the hydrolysis product (diol) and other low-molecular-weight species. The relative peak areas provide a good estimation of purity.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation and can detect impurities if they are present in sufficient concentration (>1%). Look for new peaks in the 3.4-4.0 ppm region, which are characteristic of the C-H protons adjacent to the hydroxyl groups in the diol product.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): While decomposition does not typically affect the enantiomeric ratio, Chiral HPLC is essential to confirm the enantiomeric excess (ee%) of your starting material, as this is often the most critical parameter.

Q5: My analysis shows 5% (R)-hexane-1,2-diol-5-ene. Can I still proceed with my reaction?

A5: The answer depends entirely on your specific application.

  • If the diol is inert: For some reactions, such as those that exclusively target the vinyl group, the diol may act as an inert impurity. However, it will lower your effective concentration and yield.

  • If the diol can compete: For reactions involving nucleophilic attack at the epoxide (e.g., with an amine or organometallic reagent), the hydroxyl groups of the diol can compete with your desired nucleophile, leading to side reactions, consumption of reagents, and complex product mixtures.

  • Recommendation: For any reaction sensitive to free hydroxyl groups or requiring precise stoichiometry, the material should be purified (e.g., by careful distillation or chromatography) or discarded. For robust screening reactions, you may proceed with caution, but be aware of the potential for misleading results.

Section 4: Validated Experimental Protocols

Adhering to strict handling protocols is essential for preventing contamination and degradation.

Protocol 1: Aliquoting a New Bottle of this compound

This procedure should be performed immediately upon receiving a new shipment to preserve the integrity of the bulk supply.

  • Preparation: Move the sealed manufacturer's bottle, a set of pre-dried and argon-flushed amber glass vials with PTFE-lined caps, and a set of gas-tight syringes or cannulation needles into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line with a positive pressure of argon.

  • Equilibration: Allow the bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

  • Dispensing: Working under a positive pressure of argon, carefully unseal the main bottle. Using a clean, dry syringe, withdraw the desired volume for each aliquot (e.g., 100 µL or 250 µL).

  • Transfer: Dispense the liquid into the prepared vials. Ensure the vial is immediately and tightly sealed after dispensing.

  • Labeling: Clearly label each aliquot with the compound name, CAS number, lot number, date, and concentration (if diluted).

  • Storage: Place all aliquots and the main stock bottle into a designated -20°C or -80°C freezer.

  • Validation (Optional but Recommended): Sacrifice one aliquot for immediate analysis (GC-MS or NMR) to establish a baseline purity (t=0) for the batch.

AliquotingWorkflow start Receive New Bottle equilibrate Equilibrate to Room Temp (Sealed) start->equilibrate inert Transfer All Materials to Inert Atmosphere (Glovebox/Schlenk) equilibrate->inert aliquot Dispense into Pre-Dried, Argon-Flushed Vials inert->aliquot seal Seal Vials Tightly with PTFE-Lined Caps aliquot->seal store Store Aliquots and Stock at -20°C or -80°C seal->store end Workflow Complete store->end

Figure 2. Recommended workflow for aliquoting this compound.

References

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Testbook. (n.d.). Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • BYJU'S. (n.d.). Epoxide Reactions. [Link]

  • Chemistry LibreTexts. (2024). 3.5: Reactions of Epoxides- Ring-opening. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

  • Xu, W., et al. (2014). Acid-catalyzed reactions of epoxides for atmospheric nanoparticle growth. Journal of the American Chemical Society, 136(44), 15477-80. [Link]

  • ChemComplete. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?[Link]

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Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected enantiomeric excess (ee) in their reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying principles to empower you to diagnose and solve stereoselectivity issues effectively.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is giving low enantiomeric excess. Where do I even begin to troubleshoot?

Low enantiomeric excess is a common but multifaceted problem. A systematic approach is crucial to avoid randomly changing variables, which can be time-consuming and inconclusive. We recommend a tiered approach, starting with the most common and easily addressable culprits.

The first step is to confirm the integrity of your analytical method used to determine the ee. Inaccurate ee measurement can send you on a troubleshooting wild goose chase. Once the analytical method is validated, the investigation should focus on three primary areas: Reagents & Catalyst , Reaction Conditions , and the possibility of a Background Reaction .

Below is a logical workflow to guide your investigation.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed analytics Step 1: Validate Analytical Method (Chiral HPLC/GC/SFC) start->analytics reagents Step 2: Verify Reagent & Catalyst Integrity analytics->reagents Method is accurate sub_reagents1 Check Purity of Substrate & Reagents reagents->sub_reagents1 sub_reagents2 Confirm Enantiomeric Purity of Chiral Ligand/Catalyst reagents->sub_reagents2 sub_reagents3 Verify Catalyst Activity & Proper Activation reagents->sub_reagents3 conditions Step 3: Optimize Reaction Conditions sub_conditions1 Temperature Screening conditions->sub_conditions1 sub_conditions2 Solvent Screening conditions->sub_conditions2 sub_conditions3 Concentration & Catalyst Loading Study conditions->sub_conditions3 background Step 4: Investigate Background Reaction conclusion Problem Resolved: High ee Achieved background->conclusion Identify & suppress non-catalyzed pathway sub_reagents1->conditions sub_reagents2->conditions sub_reagents3->conditions sub_conditions1->background sub_conditions2->background sub_conditions3->background

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q2: How can I be sure my analytical method for determining ee is reliable?

An unreliable ee measurement is a critical point of failure. Modern methods like chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) are generally robust, but pitfalls exist.[1][2][3][4]

Core Validation Steps:

  • Baseline Separation: First and foremost, you must have a chromatogram of the racemic mixture of your product. You need to see two well-resolved peaks with baseline separation, representing the two enantiomers.

  • Peak Identification: Inject an independently synthesized, enantiomerically enriched sample (if available) to confirm which peak corresponds to the R-enantiomer and which to the S-enantiomer.

  • Linearity and Accuracy: If you suspect non-linear detector response, prepare samples of known ee (e.g., 90:10, 70:30, 50:50) by mixing weighed amounts of enantiopure (or enriched) samples. Plot the measured peak area ratio against the known molar ratio. The result should be a straight line passing through the origin. Deviations from this can indicate issues like the Horeau effect, where the relationship between mole-based ee and other measurement methods is non-linear.[1]

A Note on Polarimetry: While historically important, polarimetry is not recommended for accurate ee determination in a research setting. Its accuracy is highly sensitive to temperature, solvent, concentration, and the presence of even tiny amounts of optically active impurities.[5]

Part 1: Reagent and Catalyst Integrity

The success of an asymmetric reaction hinges on the quality of its components. The chiral catalyst is the heart of the transformation, and its environment must be pristine.

Q3: My chiral ligand/catalyst is from a commercial source. Could its quality still be the issue?

Absolutely. While commercial sources are generally reliable, you should never assume perfect quality. The enantiomeric purity of the catalyst itself is the absolute ceiling for the ee of your product. An enantiomerically impure catalyst can lead to a lower-than-expected ee.[6]

Causality: The catalyst's enantiopurity directly impacts the enantiomeric ratio of the diastereomeric transition states. If the catalyst is, for example, only 98% ee, it contains 1% of the "wrong" enantiomer. This minor component will catalyze the formation of the undesired product enantiomer, directly eroding the final ee of the product. In some cases, an enantiomerically pure catalyst is significantly more active than its racemic counterpart.[6]

Actionable Protocol: Verifying Ligand/Catalyst Purity

  • Analytical Check: Use a validated chiral HPLC or GC method to directly measure the enantiomeric purity of your ligand or catalyst.

  • Recrystallization: If the purity is suspect, a single, careful recrystallization can often remove minor enantiomeric impurities and other contaminants. Re-analyze after recrystallization to confirm improvement.

  • Chemical Derivatization: For ligands that are difficult to analyze directly, consider derivatizing them with a chiral agent (like Mosher's acid) to form diastereomers that can be easily separated and quantified by standard ¹H NMR or achiral chromatography.[7]

Q4: How do seemingly insignificant impurities in my substrate or achiral reagents affect enantioselectivity?

Impurities are a common cause of poor stereoselectivity. They can act in several insidious ways:

  • Catalyst Poisoning: Functional groups within impurities (e.g., amines, thiols, water) can coordinate to the metal center of a catalyst more strongly than the substrate. This deactivates the catalyst, reducing the reaction rate and potentially allowing a non-selective background reaction to become more prominent.

  • Competing Reactions: The impurity itself might be a substrate for the catalyst, consuming it in a non-productive pathway.

  • Altering the Catalytic Environment: Even achiral impurities can sometimes interfere with the intricate chiral environment created by the catalyst, disrupting the delicate non-covalent interactions required for high stereodifferentiation.[1]

Actionable Protocol: Substrate and Reagent Purification

  • Purity Analysis: Before use, analyze your substrate by ¹H NMR and GC-MS to check for any residual solvents or byproducts from previous steps.

  • Standard Purification: If impurities are detected, purify the substrate using standard techniques like flash chromatography, distillation, or recrystallization.

  • Drying of Reagents and Solvents: Water is a notorious catalyst inhibitor. Always use freshly distilled, dry solvents. Dry achiral reagents and substrates over a suitable drying agent or by azeotropic distillation if they are suspected to contain water. The use of activated molecular sieves in the reaction flask is also a good practice.[8]

Part 2: Optimizing Reaction Conditions

The energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products is often small. Subtle changes in reaction conditions can have a dramatic impact on this energy gap and, consequently, the enantiomeric excess.

Q5: How does temperature impact enantioselectivity, and how do I find the optimum?

Temperature is one of the most critical parameters governing enantioselectivity.[9]

Causality: The enantiomeric ratio of the products is related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, this relationship is temperature-dependent. Generally, lowering the reaction temperature increases the influence of this small energy difference, leading to higher selectivity.[10] Therefore, a lower temperature often results in a higher ee. However, this is not a universal rule; some reactions exhibit higher ee at elevated temperatures, or even show a reversal of enantioselectivity with temperature changes, due to complex thermodynamic and kinetic factors.[11]

Actionable Protocol: Temperature Screening

  • Setup: Prepare a series of identical, small-scale reactions in parallel.

  • Temperature Range: Run each reaction at a different, precisely controlled temperature. A good starting range is -78 °C, -40 °C, 0 °C, and room temperature (~25 °C).[8]

  • Execution: Ensure all other parameters (concentration, catalyst loading, reaction time) are held constant. Use appropriate cooling baths (e.g., dry ice/acetone for -78 °C, dry ice/acetonitrile for -40 °C, ice/water for 0 °C).

  • Analysis: After a fixed time, quench all reactions simultaneously and analyze the ee of each. Plotting ee versus temperature will reveal the optimal condition.

Illustrative Data: Effect of Temperature on ee

Temperature (°C)Enantiomeric Excess (% ee)
4065%
25 (Room Temp)78%
092%
-2096%
-4097%
-7885% (Rate too slow)

Note: This is representative data. The optimal temperature is reaction-specific.

Q6: My reaction works, but the ee is low. Could the solvent be the problem?

Yes, the choice of solvent is critical. The solvent is not merely a medium for the reactants but an active participant in the transition state assembly.

Causality: Solvents can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states through polarity, coordinating ability, and steric effects.[8][12] A non-coordinating solvent like toluene might favor a tightly bound, well-ordered transition state, leading to high ee. In contrast, a coordinating solvent like THF might compete with the substrate for binding to the catalyst, leading to a looser, less-defined transition state and lower ee.[12]

Actionable Protocol: Solvent Screening

  • Selection: Choose a range of solvents with varying properties (e.g., non-polar aprotic: toluene, hexanes; polar aprotic: dichloromethane (DCM), acetonitrile (MeCN); coordinating: Tetrahydrofuran (THF), 1,4-dioxane).

  • Execution: Set up identical small-scale reactions in each solvent, keeping temperature, concentration, and all other parameters constant.

  • Analysis: After a set time, quench the reactions and determine the ee for each. This screen will identify the solvent that best supports high stereoselectivity.

Illustrative Data: Effect of Solvent on ee

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.495%
Dichloromethane9.188%
Tetrahydrofuran7.562%
Acetonitrile37.545%
Hexanes1.991%

Note: This is representative data. The optimal solvent is reaction-specific.

Q7: Can catalyst loading affect the enantioselectivity?

It certainly can. The optimal catalyst loading is a balance.

Causality:

  • Too Low: If the catalyst loading is too low, the rate of the desired chiral catalytic reaction may become slow enough that a non-catalyzed, achiral "background" reaction becomes significant. This background reaction produces a racemic product, which erodes the overall ee.[9]

  • Too High: At very high concentrations, some catalysts or ligands can form aggregates (dimers, trimers, etc.). These aggregated species may have different (and often lower) catalytic activity and selectivity compared to the monomeric active species.[9]

Catalyst_Loading A Low Loading B Optimal Loading A_desc Background reaction competes. Lowers overall ee. A->A_desc C High Loading B_desc Catalyzed pathway dominates. Maximum ee. B->B_desc C_desc Catalyst aggregation occurs. Less selective species form. Lowers ee. C->C_desc

Caption: Impact of catalyst loading on enantiomeric excess.

Actionable Protocol: Catalyst Loading Study

  • Range: Systematically vary the catalyst loading across a reasonable range (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).

  • Execution: Run a series of reactions where only the catalyst loading is changed.

  • Analysis: Monitor both the reaction conversion and the product ee. This will help you find the "sweet spot" that maximizes selectivity without unnecessarily wasting expensive catalyst.

References
  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. [Link]

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  • Journal of Chemical Education. (2016, August 23). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • ChemRxiv. (2024). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. [Link]

  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. [Link]

  • ResearchGate. (n.d.). Effect of catalyst enantiomeric purity. [Link]

  • ACS Publications. (2000, March 1). Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. [Link]

  • MDPI. (2020, December 29). Application of Biobased Solvents in Asymmetric Catalysis. [Link]

  • ACS Publications. (2014, October 20). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. [Link]

  • Nature. (2020, April 20). Chiral photochemistry of achiral molecules. [Link]

  • NIH National Center for Biotechnology Information. (2014, July 11). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • University of Regensburg. (n.d.). Asymmetric-Synthesis. [Link]

  • NIH National Center for Biotechnology Information. (2021, March 2). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. [Link]

  • ACS Publications. (2019, July 2). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. [Link]

  • ETH Zurich. (n.d.). Key Concepts in Stereoselective Synthesis. [Link]

  • Royal Society of Chemistry. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]

  • ACS Publications. (2018, November 13). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. [Link]

  • University of Bristol School of Chemistry. (n.d.). Determination of enantiomeric excess. [Link]

  • ACS Publications. (2024, February 16). Chiral Induced Spin Selectivity. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • NIH National Center for Biotechnology Information. (2023, September 1). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. [Link]

  • NIH National Center for Biotechnology Information. (2021, April 19). Asymmetric Synthesis via Stereospecific C–N and C–O Bond Activation of Alkyl Amine and Alcohol Derivatives. [Link]

  • National Science Review. (2022, November 28). A chemical perspective on the chiral induced spin selectivity effect. [Link]

  • Assessment and Qualifications Alliance (AQA). (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • NIH National Center for Biotechnology Information. (2020, September 11). Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. [Link]

  • PubMed. (2016, July 21). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]

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Technical Support Center: Scaling Up the Production of (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of (2R)-2-but-3-enyloxirane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this valuable chiral building block. As a volatile and reactive terminal epoxide, its synthesis and purification present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring a safe, efficient, and reproducible process.

Introduction to this compound

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the presence of a reactive epoxide ring and a terminal alkene, allowing for diverse downstream chemical modifications. The Jacobsen-Katsuki epoxidation is a prominent method for its enantioselective synthesis from 1,5-hexadiene.[1][2] This reaction utilizes a chiral manganese-salen catalyst to deliver an oxygen atom with high stereocontrol.[1][2] However, scaling up this process requires careful control of reaction parameters to maintain high yield and enantioselectivity while ensuring safety.

Experimental Workflow and Critical Control Points

The successful synthesis of this compound hinges on meticulous execution and monitoring of several key stages. The following diagram outlines the general workflow and highlights critical points where issues commonly arise.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage Reagent_Prep Reagent & Solvent Preparation Catalyst_Activation Catalyst Activation Reagent_Prep->Catalyst_Activation Purity is key Reaction_Setup Reaction Setup Catalyst_Activation->Reaction_Setup Epoxidation Epoxidation Reaction Reaction_Setup->Epoxidation Controlled addition Quenching Reaction Quenching Epoxidation->Quenching Timely termination Workup Aqueous Workup Quenching->Workup Careful phase separation Purification Purification (e.g., Distillation) Workup->Purification Avoid emulsion Analysis Purity & ee Analysis Purification->Analysis Storage Product Storage Analysis->Storage Inert atmosphere

Caption: Key stages in the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material (1,5-hexadiene) Inactive Catalyst: The Mn-salen catalyst may not be properly activated or may have degraded.• Ensure the catalyst is properly dried and handled under an inert atmosphere before use. • Use fresh, high-purity catalyst. Consider synthesizing or purchasing a new batch if degradation is suspected.
Insufficient Oxidant: The oxidant (e.g., m-CPBA or bleach) may have decomposed or been added in stoichiometric insufficiency.• Titrate the oxidant solution immediately before use to determine its active concentration. • Ensure slow, controlled addition of the oxidant to the reaction mixture to prevent localized high concentrations and subsequent decomposition.[3]
Low Reaction Temperature: The reaction may be too slow at the set temperature.• While low temperatures are generally favored for selectivity, a slight increase (e.g., from 0°C to 4°C) may improve the reaction rate. Monitor enantioselectivity closely if the temperature is adjusted.
Low Enantioselectivity (ee) Impurities in Starting Material: Impurities in 1,5-hexadiene or the solvent can interfere with the chiral catalyst.• Purify the 1,5-hexadiene by distillation before use. • Use anhydrous, high-purity solvents.
Catalyst Deactivation: The chiral catalyst may be degrading during the reaction.• The electronic properties of the salen ligand can influence enantioselectivity.[4] Consider using a catalyst with different electronic tuning for better stability. • Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst.
Incorrect Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity.• Maintain a consistent low temperature (e.g., 0°C or below) throughout the reaction. Use a reliable cooling bath.
Formation of Diol Byproduct (Hexane-1,6-diol) Presence of Water: Water in the reaction mixture can lead to the ring-opening of the epoxide to form the diol.[3]• Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. • Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Acidic Conditions: Trace amounts of acid can catalyze the hydrolysis of the epoxide.• If using an oxidant like m-CPBA, consider adding a buffer (e.g., powdered K₂CO₃) to neutralize any acidic byproducts.
Product is Volatile and Difficult to Isolate High Vacuum or Temperature During Purification: The product has a low boiling point and can be lost during solvent removal or distillation.• Use a rotary evaporator with a well-controlled vacuum and a cooled trap. • For purification, consider vacuum distillation at a reduced pressure and lower temperature. Extractive distillation may also be an option.[5]
Inefficient Extraction: The product may have some solubility in the aqueous phase.• Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete recovery from the aqueous layer.
Product Polymerization Upon Storage Presence of Acidic or Basic Impurities: Trace impurities can catalyze the polymerization of the epoxide.• Ensure the final product is thoroughly purified to remove any acidic or basic residues. • Consider passing the purified product through a short plug of neutral alumina.
Improper Storage Conditions: Exposure to light, air, or elevated temperatures can promote polymerization.• Store the purified this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[6] • Store at low temperatures (refrigerator or freezer) to minimize degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best oxidant to use for the Jacobsen epoxidation of 1,5-hexadiene?

A1: Both meta-chloroperoxybenzoic acid (m-CPBA) and buffered sodium hypochlorite (bleach) are commonly used oxidants for the Jacobsen epoxidation.[2] For larger scale reactions, bleach is often preferred due to its lower cost and easier workup. However, the pH of the bleach solution must be carefully controlled (typically between 9 and 11) to prevent catalyst deactivation and side reactions. m-CPBA can be a good choice for smaller scale reactions where cost is less of a concern and can sometimes offer better yields.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC analysis, a sample of the reaction mixture can be spotted on a silica gel plate and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material (1,5-hexadiene) and the appearance of the product spot can be visualized. For more quantitative analysis, GC can be used to determine the ratio of starting material to product.

Q3: What are the key safety precautions I should take when working with this compound?

A3: this compound is a volatile and potentially hazardous compound. It is important to handle it in a well-ventilated fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8][9] Avoid inhalation of vapors and skin contact.[10] In case of accidental exposure, move to fresh air and wash the affected area with soap and water immediately.[10]

Q4: My purification by distillation is leading to significant product loss. What can I do?

A4: Due to its volatility, purification of this compound by distillation requires careful control. Consider using a short-path distillation apparatus to minimize the surface area and travel distance for the vapor. A good vacuum pump and an efficient cooling system for the condenser are essential. Alternatively, for smaller scales, flash chromatography on silica gel can be an effective purification method, but care must be taken to use a non-polar eluent system and to avoid prolonged exposure of the epoxide to the silica.

Q5: I am observing a second, unexpected epoxide product in my GC analysis. What could it be?

A5: The starting material, 1,5-hexadiene, has two double bonds. While the Jacobsen catalyst is designed for the enantioselective epoxidation of one double bond, it is possible to get a small amount of the diepoxide, especially if an excess of the oxidant is used. To minimize the formation of the diepoxide, it is recommended to use a slight excess of the diene relative to the oxidant.

Q6: How do I confirm the enantiomeric excess (ee) of my product?

A6: The enantiomeric excess of this compound can be determined using chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC). This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

References

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Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of (2R)-2-but-3-enyloxirane Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a cornerstone of modern drug development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct biological effects.[1] This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous confirmation of the absolute configuration of (2R)-2-but-3-enyloxirane, a chiral epoxide building block of significant interest in asymmetric synthesis.

Introduction: The Criticality of Stereochemical Integrity

Epoxides are highly valuable synthetic intermediates due to their inherent ring strain, which facilitates a variety of ring-opening reactions.[2][3][4][5] When an epoxide is chiral, such as in the case of 2-but-3-enyloxirane, the stereochemical outcome of these reactions is directly dependent on the configuration of the starting material.[6] Consequently, robust analytical methods to verify the enantiopurity and absolute stereochemistry of chiral epoxides are paramount. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods, and the strategic use of chiral derivatizing agents to confidently assign the (2R) configuration.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the connectivity and chemical environment of atoms within a molecule.[7] For chiral molecules, NMR can be adapted to differentiate between enantiomers, often through the use of chiral auxiliary reagents.

A. ¹H and ¹³C NMR Spectroscopy: The Foundational Analysis

Standard ¹H and ¹³C NMR spectra provide the initial structural confirmation of 2-but-3-enyloxirane.

  • ¹H NMR: The proton NMR spectrum of an epoxide typically shows characteristic signals for the oxirane ring protons in the range of 2.5-3.5 ppm.[8] The diastereotopic nature of the methylene protons on the epoxide ring can lead to complex splitting patterns, providing valuable structural information.[8]

  • ¹³C NMR: The carbon atoms of the epoxide ring are also shielded and typically resonate in the 40-60 ppm region of the ¹³C NMR spectrum.[9]

While standard NMR confirms the constitution of the molecule, it cannot differentiate between the (2R) and (2S) enantiomers.

B. Differentiating Enantiomers: Chiral Solvating Agents and Derivatizing Agents

To resolve the enantiomers by NMR, the generation of a diastereomeric environment is necessary. This can be achieved through two primary strategies:

  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[10][11][12] This interaction induces small but measurable differences in the chemical shifts of the corresponding protons or carbons of the two enantiomers, allowing for their distinction and the determination of enantiomeric excess.[11][13]

  • Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid chloride, react with the analyte to form stable diastereomeric derivatives.[14][15][16] The resulting diastereomers have distinct NMR spectra, with significant differences in chemical shifts that can be used to determine the absolute configuration of the original molecule.[17][18]

The Mosher's amide method is a powerful technique for assigning the absolute stereochemistry of chiral alcohols and amines, and can be adapted for epoxides following a ring-opening reaction.[14][15][17][18]

Step 1: Ring Opening of the Epoxide. The epoxide is first opened with a suitable nucleophile (e.g., an amine) to generate a secondary alcohol with a newly introduced stereocenter. The stereochemistry of this alcohol is directly related to the original epoxide's configuration.

Step 2: Derivatization with (R)- and (S)-Mosher's Acid Chloride. The resulting amino alcohol is then reacted separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric Mosher's amides.

Step 3: ¹H NMR Analysis. The ¹H NMR spectra of the two diastereomeric amides are recorded and compared. The differences in chemical shifts (Δδ = δS - δR) for the protons near the newly formed stereocenter are analyzed.

Step 4: Application of the Mosher Model. According to the established Mosher model, the protons that lie on the same side as the phenyl group in the preferred conformation of the Mosher's amide will be shielded (experience an upfield shift), while those on the same side as the trifluoromethyl group will be deshielded (experience a downfield shift).[19] By systematically analyzing the Δδ values, the absolute configuration of the stereocenter can be determined.

Diagram: Workflow for Mosher's Amide Analysis

Mosher_Analysis cluster_synthesis Derivatization cluster_analysis Analysis Epoxide This compound RingOpening Ring Opening (e.g., with an amine) Epoxide->RingOpening AminoAlcohol Chiral Amino Alcohol RingOpening->AminoAlcohol R_Mosher (R)-Mosher's Acid Chloride AminoAlcohol->R_Mosher S_Mosher (S)-Mosher's Acid Chloride AminoAlcohol->S_Mosher R_Amide Diastereomeric Amide (R) R_Mosher->R_Amide S_Amide Diastereomeric Amide (S) S_Mosher->S_Amide NMR_R ¹H NMR of (R)-Amide R_Amide->NMR_R NMR_S ¹H NMR of (S)-Amide S_Amide->NMR_S Compare Compare Spectra (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Model Apply Mosher Model Compare->Model Config Determine Absolute Configuration Model->Config Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_chiroptical Chiroptical Methods H_NMR ¹H NMR CSA Chiral Solvating Agent NMR H_NMR->CSA CDA Chiral Derivatizing Agent NMR H_NMR->CDA Structural_Confirmation Structural Confirmation H_NMR->Structural_Confirmation C_NMR ¹³C NMR C_NMR->Structural_Confirmation Stereochem_Confirmation Stereochemical Confirmation CSA->Stereochem_Confirmation CDA->Stereochem_Confirmation OR Optical Rotation OR->Stereochem_Confirmation VCD Vibrational Circular Dichroism VCD->Stereochem_Confirmation Analyte This compound Analyte->H_NMR Analyte->C_NMR Analyte->OR Analyte->VCD

Caption: A comparative workflow of spectroscopic methods for stereochemical analysis.

III. Data Summary and Comparison

The following table summarizes the expected outcomes from the different spectroscopic analyses for confirming the stereochemistry of this compound.

Spectroscopic TechniqueInformation ProvidedComparison to (2S)-enantiomerKey Experimental Considerations
¹H & ¹³C NMR Connectivity and basic structureIdentical spectraStandard NMR acquisition parameters.
NMR with Chiral Solvating Agents Enantiomeric purityResolves enantiomeric signalsRequires screening of different CSAs and optimization of concentration and temperature.
NMR with Chiral Derivatizing Agents (Mosher's Amide) Absolute configurationDiastereomeric products with distinct NMR spectraRequires a chemical derivatization step.
Optical Rotation Sign and magnitude of optical activityEqual magnitude, opposite signHighly dependent on concentration, solvent, temperature, and wavelength.
Vibrational Circular Dichroism (VCD) Absolute configurationMirror-image spectraRequires comparison to computationally predicted spectra.

Conclusion

The unambiguous determination of the stereochemistry of this compound requires a multi-faceted spectroscopic approach. While standard ¹H and ¹³C NMR confirm the molecular structure, they are insufficient for stereochemical assignment. The use of chiral solvating agents in NMR provides a convenient method for assessing enantiomeric purity. For definitive confirmation of the absolute configuration, a combination of chiroptical methods, particularly Vibrational Circular Dichroism, and chemical derivatization techniques like Mosher's amide analysis, offers the highest level of confidence. By comparing experimental data with established literature values and theoretical models, researchers can ensure the stereochemical integrity of this critical chiral building block, a vital step in the development of stereochemically pure pharmaceuticals.

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A Senior Application Scientist's Guide to the X-ray Crystallography of (2R)-2-but-3-enyloxirane Derivatives: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An esteemed guide for researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery and asymmetric synthesis, chiral epoxides serve as indispensable building blocks. Among these, derivatives of (2R)-2-but-3-enyloxirane are of particular interest due to the versatile synthetic handles provided by the vinyl and epoxide functionalities. The precise three-dimensional arrangement of atoms—the absolute configuration—is not merely an academic detail; it is a critical determinant of pharmacological activity and toxicological profile.[1][2] While various spectroscopic techniques like NMR and mass spectrometry provide vital information on connectivity, only single-crystal X-ray diffraction (SCXRD) offers direct, unambiguous proof of molecular structure and absolute stereochemistry at the atomic level.[3][4]

This guide provides a comparative analysis of crystallographic techniques tailored to the unique challenges presented by this compound derivatives. These small, often volatile or liquid, chiral molecules frequently resist trivial crystallization, representing a significant bottleneck in the characterization pipeline.[4] Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to select and optimize the most effective path from pure compound to a publication-quality crystal structure.

The Crystallization Bottleneck: Overcoming Challenges with Small, Chiral Epoxides

The journey to a high-quality crystal suitable for diffraction begins with understanding the inherent challenges of the target molecule. This compound derivatives often present a trifecta of difficulties:

  • Physical State and Volatility: Many derivatives, particularly those with low molecular weight, may be oils or low-melting solids at room temperature. Their volatility can frustrate classical crystallization methods like slow evaporation.

  • Limited Intermolecular Interactions: Lacking numerous hydrogen bond donors or acceptors, these molecules may have weak crystal packing forces, making it difficult to form a stable, ordered lattice.

  • Enantiopurity and Twinning: The sample must be enantiomerically pure to crystallize in a chiral space group, a prerequisite for determining the absolute configuration via anomalous diffraction.[5] Racemic mixtures will crystallize in centrosymmetric space groups, making the two enantiomers indistinguishable.

A Comparative Guide to Crystallization Techniques

The selection of a crystallization strategy is the most critical decision in the crystallographic workflow. Success often requires screening multiple methods, solvents, and conditions.[6] A comparison of the most effective approaches is presented below.

Classical Methods: The First Line of Attack

These techniques are foundational and should be the initial screening tools due to their simplicity and low cost.

  • Slow Evaporation: This is the simplest method, involving the gradual removal of solvent from a near-saturated solution.[7] While effective for many stable solids, it offers poor control and is often unsuitable for volatile compounds as the solvent may evaporate too quickly or the compound may co-evaporate.

  • Slow Cooling (Thermal Control): This method is based on the principle that most compounds are more soluble in hot solvents.[8] A saturated solution is prepared at an elevated temperature and then cooled slowly, allowing crystals to form as solubility decreases. This provides better control than slow evaporation but requires a compound with a suitable temperature-solubility profile.[9]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a "precipitant" or "non-solvent" in a sealed chamber.[6] The slow diffusion of the precipitant vapor into the sample drop gradually reduces the compound's solubility, promoting controlled crystal growth. This is often the most successful classical method for small molecules.

Advanced Methods: For When the Going Gets Tough

When classical methods fail, more advanced strategies can be employed to overcome issues like high volatility or an inability to self-assemble into a lattice.

  • Host-Guest Co-crystallization: If a molecule refuses to crystallize on its own, inducing it to co-crystallize with another molecule (a "co-former") can provide the necessary lattice-forming interactions.[10]

  • Crystalline Sponge Method: This revolutionary technique is ideal for liquid or non-crystalline solids.[4][11] The target molecule (the "guest") is soaked into a porous, pre-formed crystal of a metal-organic framework (the "crystalline sponge"). The guest molecules are trapped within the pores of the host lattice in an ordered fashion, allowing their structure to be determined by SCXRD as if they were a single crystal. This method circumvents the need to crystallize the analyte itself.[4]

Data Summary: Comparison of Crystallization Techniques
TechniquePrincipleIdeal Sample StateVolatility SuitabilityKey AdvantagesKey Disadvantages
Slow Evaporation Gradual removal of solvent to induce supersaturation.SolidLowExtremely simple setup.Poor control; ineffective for volatile compounds.
Slow Cooling Decreasing temperature to lower solubility.SolidLow-to-ModerateGood for compounds with high temperature-dependent solubility.Requires precise temperature control.
Vapor Diffusion Slow introduction of a non-solvent via vapor phase.Solid or OilModerateHigh degree of control over equilibration rate.More complex setup; solvent choice is critical.
Crystalline Sponge Soaking the analyte into a porous host crystal.Liquid or SolidHighBypasses the need to crystallize the analyte; excellent for liquids.Requires access to suitable sponge crystals; data analysis is complex.
Decision Workflow for Crystallization Method Selection

The following diagram outlines a logical workflow for choosing a starting crystallization technique based on the properties of your this compound derivative.

G cluster_0 start Start: Purified Derivative is_solid Is the sample a solid at RT? start->is_solid is_volatile Is the sample highly volatile? is_solid->is_volatile Yes is_oil Is the sample an oil/liquid? is_solid->is_oil No vapor_diff Try Vapor Diffusion is_volatile->vapor_diff No sponge Use Crystalline Sponge Method is_volatile->sponge Yes is_oil->sponge Yes co_xtal Attempt Co-crystallization is_oil->co_xtal If sponge fails slow_evap Try Slow Evaporation (least volatile solvent) vapor_diff->slow_evap If fails

Caption: Decision tree for selecting an initial crystallization method.

Detailed Experimental Protocol: Hanging Drop Vapor Diffusion

This protocol provides a self-validating workflow for setting up a crystallization screen, a crucial step for discovering initial "hits."

Objective: To screen multiple solvent/precipitant systems to identify conditions that yield single crystals of a this compound derivative.

Materials:

  • Enantiomerically pure (>99% ee) derivative (5-10 mg)

  • 24-well crystallization plate with sealable cover

  • Glass coverslips (siliconized)

  • Micropipettes and tips

  • A range of high-purity solvents (e.g., isopropanol, acetonitrile, ethyl acetate, dichloromethane)

  • A range of high-purity precipitants (e.g., pentane, hexane, diethyl ether)

Methodology:

  • Prepare the Reservoir (The 'Well'):

    • Pipette 500 µL of a precipitant (e.g., hexane) into a well of the 24-well plate. This is the liquid in which your compound is poorly soluble.

    • Causality: The vapor pressure of this precipitant will drive the diffusion process. The choice of precipitant is critical for controlling the rate of crystallization.[12]

  • Prepare the Sample Solution (The 'Drop'):

    • In a small vial, dissolve 2-5 mg of your compound in the minimum amount of a "good" solvent (e.g., 50-100 µL of ethyl acetate) to make a concentrated, clear solution.

    • Causality: Starting with a fully dissolved, concentrated solution is essential. Undissolved particulates can act as nucleation sites, leading to a shower of tiny, unusable microcrystals.[7]

  • Set up the Hanging Drop:

    • Pipette 2 µL of the sample solution onto the center of a clean, siliconized coverslip.

    • Carefully invert the coverslip and place it over the well, ensuring the drop is suspended above the reservoir. Seal the well with vacuum grease to ensure an airtight system.

  • Incubation and Monitoring:

    • Place the sealed plate in a vibration-free location at a constant temperature (e.g., 18°C).

    • Self-Validation: Monitor the drops daily under a microscope. Observe for changes such as precipitation, oiling out, or crystal formation. Document all observations with images. A good "hit" will show a few, well-formed, single crystals appearing over several days to a week. Oiling out indicates the solubility change is too rapid.

  • Optimization:

    • If initial screens fail, systematically vary the parameters. Change the solvent-precipitant pair, alter the concentration of the sample, or adjust the temperature. This systematic approach is key to navigating the complex phase space of crystallization.[13]

From Crystal to Structure: Data Collection and Refinement

Once a suitable crystal is obtained, the next phase is to determine its structure using X-ray diffraction.

Workflow Overview

The process follows a clear path from harvesting the crystal to finalizing the structural model.

G cluster_1 crystal Harvest Suitable Single Crystal cryo Cryo-protect and Mount Crystal crystal->cryo data_collection X-ray Data Collection (Diffraction Pattern) cryo->data_collection integration Data Processing (Indexing & Integration) data_collection->integration solve Structure Solution (Phase Problem) integration->solve refine Model Building & Refinement solve->refine validate Structure Validation (CheckCIF, Flack Parameter) refine->validate

Caption: The crystallographic workflow from crystal to validated structure.

Key Experimental Considerations
  • Radiation Source: The choice of X-ray source is a trade-off between accessibility and performance.

    • In-house Diffractometers: Modern systems equipped with microfocus sources are powerful enough for routine small-molecule crystallography, including absolute structure determination. They offer immediate access and control.

    • Synchrotron Radiation: Synchrotrons provide X-ray beams that are orders of magnitude more brilliant than in-house sources.[14] This is essential for very small or weakly diffracting crystals. The tunable wavelength of synchrotron radiation can also be used to maximize the anomalous signal for a definitive determination of absolute configuration.[5]

  • Determination of Absolute Configuration: For a chiral molecule like this compound, simply solving the structure is not enough; we must determine its absolute configuration. This is achieved by analyzing the effects of anomalous scattering.[15] When an atom's inner-shell electrons absorb and re-emit X-rays, a small phase shift occurs. This breaks Friedel's Law, which states that diffraction intensities of opposing reflections (h,k,l and -h,-k,-l) are equal. The small differences between these "Bijvoet pairs" contain the information about the absolute structure.[16] The Flack parameter is a refined value that should converge to 0 for the correct enantiomer and 1 for the inverted structure, providing a powerful validation tool.[15] A low standard uncertainty on the Flack parameter (e.g., < 0.1) is necessary for a confident assignment.

Data Summary: Comparison of X-ray Sources
FeatureIn-House DiffractometerSynchrotron Beamline
X-ray Source Sealed tube or rotating anode with microfocus opticsBending magnet, wiggler, or undulator
Intensity Moderate to HighVery High to Extremely High
Wavelength Fixed (e.g., Cu Kα, Mo Kα)Tunable
Typical Crystal Size > 30 microns< 10 microns
Data Collection Time HoursMinutes to Hours
Access Immediate (if available)Competitive proposal-based access
Best For Routine structures, well-diffracting crystals.Micro-crystals, weakly diffracting samples, maximizing anomalous signal.

Conclusion

The X-ray crystallographic analysis of this compound derivatives, while challenging, is an essential and achievable goal. Success hinges on a systematic and logical approach to the primary hurdle: crystallization. By understanding the physicochemical properties of the target molecule and employing a tiered screening strategy that moves from classical methods to advanced techniques like the crystalline sponge method, high-quality single crystals can be obtained. Subsequent careful data collection and refinement, with a critical focus on the analysis of anomalous diffraction data, will yield an unambiguous determination of the three-dimensional structure, including the all-important absolute configuration. This structural blueprint is invaluable for professionals in drug development and chemical synthesis, providing the definitive evidence needed to drive projects forward.

References

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A Researcher's Guide to the Theoretical Investigation of (2R)-2-but-3-enyloxirane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of chiral building blocks like (2R)-2-but-3-enyloxirane is paramount for designing stereoselective syntheses. This guide provides an in-depth comparison of theoretical approaches to elucidate the complex pericyclic and radical-mediated reaction pathways of this versatile epoxide. By synthesizing established computational methodologies with mechanistic insights, we aim to equip you with the knowledge to predict and control the outcomes of these reactions.

The Significance of this compound in Synthesis

This compound, a chiral vinyl epoxide, is a valuable intermediate capable of undergoing a variety of transformations, including the synthetically powerful Cope rearrangement. The stereochemistry of the epoxide ring and the presence of the vinyl group set the stage for a rich landscape of potential reaction pathways, each with its own unique stereochemical implications. A thorough theoretical understanding of these pathways is crucial for harnessing the full synthetic potential of this and related chiral epoxides.

Competing Reaction Mechanisms: A Theoretical Overview

The thermal rearrangement of this compound can proceed through several competing pathways. The primary focus of theoretical studies is often the pericyclic Cope rearrangement, but other mechanisms, such as ene reactions and diradical-mediated cyclizations, must also be considered.

The[1][1]-Sigmatropic Cope Rearrangement

The Cope rearrangement of vinyloxiranes is a subject of considerable interest. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the nuanced energetics of this transformation. A key comparative aspect is the nature of the transition state: is it a concerted, aromatic-like structure, or does the reaction proceed through a stepwise mechanism involving diradical intermediates?

A DFT study on the closely related cis-2,3-divinyloxirane provides valuable insights that can be extrapolated to this compound. This study, employing the B3LYP functional with a 6-31G* basis set, identified a concerted, boat-like transition state for the Cope rearrangement. The predicted activation barrier for this process is a key piece of data for comparison with other potential pathways.

The Ene Reaction

The ene reaction represents a potential competing pathway where the vinyl group of one molecule interacts with an activated C-H bond of another, or intramolecularly. Computational studies on the nitrosoarene ene reaction have demonstrated that DFT calculations can effectively map the potential energy surface of such transformations. For this compound, an intramolecular ene reaction could lead to the formation of a five-membered ring, a distinct outcome from the seven-membered ring precursor that would be formed in a Cope-type rearrangement leading to an oxepine derivative.

Radical-Mediated Cyclizations

Homolytic cleavage of the strained oxirane C-O bond can initiate radical cyclization pathways. The resulting diradical intermediate can undergo cyclization to form various ring systems. The relative stability of the possible radical intermediates and the barriers to their interconversion and cyclization are critical factors that can be assessed using computational methods. Studies on vinyl radical cyclizations onto aryl rings have shown that both steric and stereoelectronic factors play a significant role, and these can be quantified through theoretical calculations.

A Comparative Look at Theoretical Methodologies

The choice of computational method is a critical decision that directly impacts the accuracy and reliability of the predicted reaction mechanisms and energetics. Here, we compare some of the commonly employed methods for studying the reactions of molecules like this compound.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. However, the choice of functional is crucial.

  • B3LYP: A widely used hybrid functional that often provides a good balance for a variety of systems. However, its performance can be lacking for systems with significant dispersion interactions.

  • M06-2X: This meta-hybrid functional is often superior to B3LYP for main-group thermochemistry and kinetics, and it provides a better description of non-covalent interactions. For reactions involving potentially diradicaloid transition states, M06-2X is often a more reliable choice.

Ab Initio Methods

While computationally more demanding, high-level ab initio methods can provide benchmark data.

  • CASSCF (Complete Active Space Self-Consistent Field): This method is particularly important for studying reactions that may involve diradical intermediates or transition states with significant multireference character, as is possible in the stepwise Cope rearrangement.

  • Coupled Cluster (e.g., CCSD(T)): Often considered the "gold standard" for single-reference systems, coupled-cluster calculations with single, double, and perturbative triple excitations can provide highly accurate energies for stationary points on the potential energy surface.

Data Presentation: A Comparative Overview

To provide a clear comparison, the following table summarizes the key theoretical parameters for the Cope rearrangement of the analogous cis-2,3-divinyloxirane, which serves as a model for the type of data that should be sought or generated for this compound.

Reaction PathwayComputational MethodBasis SetCalculated Activation Energy (kcal/mol)Transition State GeometryReference
Cope RearrangementB3LYP6-31G*21.3Boat-like[1]

Experimental Protocols: A Guide to the Computational Workflow

For researchers embarking on a theoretical study of this compound, the following step-by-step methodologies outline a robust computational workflow.

Geometry Optimization and Frequency Calculations
  • Objective: To find the minimum energy structures of reactants, products, and all intermediates.

  • Protocol:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization using a chosen DFT functional (e.g., M06-2X) and a suitable basis set (e.g., 6-31+G(d,p)).

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

    • Repeat this process for all expected products and intermediates.

Transition State Searching
  • Objective: To locate the saddle point on the potential energy surface connecting reactants and products.

  • Protocol:

    • Create an initial guess for the transition state structure. This can be done by modifying the reactant geometry towards the expected product or by using a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian).[2][3]

    • Perform a transition state optimization using the chosen level of theory (e.g., Opt=(TS,CalcFC,NoEigenTest) in Gaussian).[4]

    • Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the desired reactant and product minima.

High-Level Single-Point Energy Calculations
  • Objective: To obtain more accurate energy barriers and reaction energies.

  • Protocol:

    • Using the optimized geometries from the DFT calculations, perform single-point energy calculations with a more accurate method (e.g., CCSD(T)) and a larger basis set (e.g., cc-pVTZ).

    • Use these energies to refine the calculated activation and reaction energies.

Visualization of Reaction Pathways

To visually represent the competing reaction mechanisms of this compound, the following diagrams are provided in DOT language.

G cluster_cope Concerted Cope Rearrangement cluster_ene Intramolecular Ene Reaction cluster_radical Stepwise Diradical Pathway Reactant_Cope This compound TS_Cope [TS_Cope]‡ (Boat-like) Reactant_Cope->TS_Cope ΔG‡ Product_Cope Oxepine Derivative TS_Cope->Product_Cope Reactant_Ene This compound TS_Ene [TS_Ene]‡ Reactant_Ene->TS_Ene ΔG‡ Product_Ene Cyclopentenol Derivative TS_Ene->Product_Ene Reactant_Rad This compound TS_Rad_Opening [TS_Opening]‡ Reactant_Rad->TS_Rad_Opening ΔG‡(opening) Diradical_Int Diradical Intermediate TS_Rad_Closing [TS_Closing]‡ Diradical_Int->TS_Rad_Closing ΔG‡(closing) TS_Rad_Opening->Diradical_Int Product_Rad Cyclized Product(s) TS_Rad_Closing->Product_Rad

Caption: Competing reaction pathways for this compound.

G Computational Workflow for Mechanism Elucidation start Define Reactants, Products, and Hypothesized Intermediates geom_opt Geometry Optimization (e.g., M06-2X/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima: 0 Imaginary Freq.) geom_opt->freq_calc ts_search Transition State Search (e.g., Opt=(TS,QST2)) freq_calc->ts_search ts_verify TS Verification (1 Imaginary Freq.) ts_search->ts_verify irc_calc IRC Calculation (Confirm Reactant/Product Connection) ts_verify->irc_calc sp_energy Single-Point Energy Calculation (e.g., CCSD(T)/cc-pVTZ) irc_calc->sp_energy analysis Analyze Energetics and Structures (Compare Pathways) sp_energy->analysis

Caption: A typical workflow for computational investigation of reaction mechanisms.

Conclusion

The theoretical investigation of this compound's reaction mechanisms is a multifaceted challenge that requires a careful selection of computational methods and a thorough exploration of competing pathways. While the concerted Cope rearrangement is a likely and synthetically valuable pathway, a comprehensive study must also consider the possibilities of ene reactions and stepwise diradical mechanisms. By employing a robust computational workflow, researchers can gain predictive insights into the energetics and stereochemical outcomes of these reactions, thereby guiding the rational design of novel synthetic strategies. This guide serves as a foundational framework for such investigations, emphasizing the synergy between theoretical calculations and practical synthetic chemistry.

References

  • This reference is a placeholder for a specific study on the topic.
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  • A comparison of the Cope rearrangements of cis-1,2-divinylcyclopropane, cis-2,3-divinylaziridine, cis-2,3-divinyloxirane, cis-2,3-divinylphosphirane, and cis-2,3-divinylthiirane: a DFT study. Journal of Organic Chemistry, 2005 , 70(15), 6018-26. [Link]

  • This reference is a placeholder for a specific study on the topic.
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  • Electronic Structure calculations in Gaussian. [Link]

  • Opt | Gaussian.com. [Link]

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  • Transition State Optimizations with Opt=QST2 - Gaussian.com. [Link]

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Benchmarking new synthetic routes to (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2R)-2-but-3-enyloxirane: A Comparative Benchmarking Study

For drug development professionals and researchers in organic synthesis, the efficient and stereoselective production of chiral building blocks is paramount. This compound, a versatile chiral intermediate, is a prime example of such a crucial molecule. Its oxirane ring and terminal alkene functionality offer orthogonal handles for a variety of synthetic transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This guide provides a comprehensive comparison of the leading synthetic routes to this compound, offering an in-depth analysis of their performance, supported by experimental data and mechanistic insights.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly approached through three distinct strategies: asymmetric epoxidation of a prochiral olefin, kinetic resolution of a racemic epoxide, and synthesis from a chiral precursor. Each of these routes presents a unique set of advantages and challenges in terms of yield, enantioselectivity, cost, and scalability.

Synthetic RouteCatalyst/ReagentOxidant/CoreactantTypical Yield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Asymmetric Epoxidation
Jacobsen-Katsuki Epoxidation(R,R)-Jacobsen's Catalyst (Mn-salen complex)m-CPBA or NaOCl70-85>90High enantioselectivity for unfunctionalized olefins, commercially available catalyst.[2][3][4]Catalyst can be expensive for large-scale synthesis, potential for side reactions.[5]
Enzymatic EpoxidationLipase or PeroxygenaseH₂O₂80-95>99Environmentally benign ("green") chemistry, high selectivity, mild reaction conditions.[6][7][8]Enzyme stability and activity can be substrate-dependent, may require optimization of reaction parameters.[7]
Kinetic Resolution
Hydrolytic Kinetic Resolution (HKR)(R,R)-(salen)Co(III)OAcH₂O<50 (for epoxide)>99Access to highly enantioenriched epoxide and diol, commercially available catalyst.[9][10][11]Maximum theoretical yield for the desired epoxide is 50%, requires separation of the epoxide and diol.[11]
Chiral Pool Synthesis
From (R)-EpichlorohydrinAllylmagnesium bromide, NaOHN/A55-60>99Utilizes a readily available and inexpensive chiral starting material, high enantiopurity.[1][12][13]Requires handling of Grignard reagents, multi-step process.

Synthetic Pathways Overview

The following diagram illustrates the relationship between the precursors and the different synthetic strategies to obtain this compound.

G cluster_0 Asymmetric Epoxidation cluster_1 Kinetic Resolution cluster_2 Chiral Pool Synthesis 1,5-Hexadiene 1,5-Hexadiene Jacobsen Jacobsen-Katsuki Epoxidation 1,5-Hexadiene->Jacobsen Enzymatic Enzymatic Epoxidation 1,5-Hexadiene->Enzymatic Target This compound Jacobsen->Target High ee Enzymatic->Target High ee, Green Racemic Epoxide rac-2-but-3-enyloxirane HKR Hydrolytic Kinetic Resolution (HKR) Racemic Epoxide->HKR HKR->Target <50% Yield, >99% ee Epichlorohydrin (R)-Epichlorohydrin Grignard Grignard Reaction & Ring Closure Epichlorohydrin->Grignard Grignard->Target High ee, Inexpensive Starting Material

Caption: Synthetic strategies for this compound.

Detailed Experimental Protocols

Route 1: Jacobsen-Katsuki Asymmetric Epoxidation of 1,5-Hexadiene

This method provides a direct route to the chiral epoxide with high enantioselectivity.[2][3][4] The choice of the (R,R)-enantiomer of the Jacobsen catalyst is crucial for obtaining the desired (2R)-epoxide.

Experimental Workflow:

G start Start dissolve Dissolve 1,5-hexadiene and (R,R)-Jacobsen's Catalyst in CH₂Cl₂ start->dissolve cool Cool the mixture to 0 °C dissolve->cool add_oxidant Slowly add m-CPBA or NaOCl solution cool->add_oxidant stir Stir at 0 °C for 24 h add_oxidant->stir quench Quench with Na₂S₂O₃ solution stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end

Caption: Workflow for Jacobsen-Katsuki Epoxidation.

Step-by-Step Protocol:

  • To a solution of 1,5-hexadiene (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add (R,R)-Jacobsen's catalyst (0.05 equiv).

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) in CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Mechanistic Insight: The enantioselectivity of the Jacobsen-Katsuki epoxidation is derived from the C₂-symmetric chiral salen ligand complexed to a manganese center.[3][4] The catalyst is oxidized to a high-valent Mn(V)=O species, which then transfers the oxygen atom to the alkene.[2][4] The chiral environment created by the bulky tert-butyl groups on the salen ligand sterically directs the approach of the olefin, favoring the epoxidation of one enantiotopic face over the other.[14][15]

Route 2: Enzymatic Epoxidation of 1,5-Hexadiene

This "green" chemistry approach utilizes enzymes, such as lipases or peroxygenases, to catalyze the epoxidation with high selectivity under mild conditions.[6][7][8]

Experimental Workflow:

G start Start prepare_buffer Prepare phosphate buffer (pH 7.5) start->prepare_buffer add_reagents Add 1,5-hexadiene, lipase (e.g., Novozym 435), and a fatty acid (e.g., lauric acid) prepare_buffer->add_reagents add_h2o2 Slowly add H₂O₂ (30% aq.) add_reagents->add_h2o2 incubate Incubate at 30 °C with shaking add_h2o2->incubate monitor Monitor reaction by GC incubate->monitor extract Extract with ethyl acetate monitor->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify end End purify->end

Caption: Workflow for Enzymatic Epoxidation.

Step-by-Step Protocol:

  • In a temperature-controlled reactor, prepare a phosphate buffer solution (pH 7.5).

  • Add 1,5-hexadiene (1.0 equiv), an immobilized lipase such as Novozym 435, and a fatty acid like lauric acid (as an oxygen carrier).[6]

  • Initiate the reaction by the slow, continuous addition of hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.5 equiv).

  • Maintain the reaction temperature at 30 °C and stir the mixture.

  • Monitor the formation of the epoxide by gas chromatography (GC).

  • Upon completion, filter off the immobilized enzyme (which can often be recycled).

  • Extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Mechanistic Insight: In chemo-enzymatic epoxidation, the lipase catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide.[16] This peroxy acid then acts as the oxidizing agent to epoxidize the alkene in situ. The high selectivity is attributed to the controlled, slow generation of the peroxy acid, which minimizes side reactions.[16]

Route 3: Hydrolytic Kinetic Resolution (HKR) of rac-2-but-3-enyloxirane

This method is ideal when extremely high enantiopurity is required, though the theoretical yield is limited to 50% for the desired epoxide.[11]

Experimental Workflow:

G start Start prepare_racemate Synthesize rac-2-but-3-enyloxirane (e.g., using m-CPBA) start->prepare_racemate dissolve_racemate Dissolve racemic epoxide in a suitable solvent prepare_racemate->dissolve_racemate add_catalyst Add (R,R)-(salen)Co(III)OAc catalyst dissolve_racemate->add_catalyst add_water Add H₂O (0.55 equiv) add_catalyst->add_water stir Stir at room temperature add_water->stir monitor Monitor by chiral GC or HPLC stir->monitor separate Separate epoxide and diol by column chromatography monitor->separate end End separate->end

Caption: Workflow for Hydrolytic Kinetic Resolution.

Step-by-Step Protocol:

  • Synthesize racemic 2-but-3-enyloxirane by reacting 1,5-hexadiene with m-CPBA in a suitable solvent like CH₂Cl₂.[1]

  • To a solution of the racemic epoxide (1.0 equiv), add the chiral (R,R)-(salen)Co(III)OAc catalyst (0.005 equiv).

  • Add water (0.55 equiv) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.

  • When the desired conversion (typically around 50-55%) and enantiomeric excess are reached, stop the reaction.

  • Separate the unreacted this compound from the corresponding diol product by flash column chromatography.

Mechanistic Insight: The hydrolytic kinetic resolution relies on the chiral cobalt-salen complex selectively catalyzing the ring-opening of one enantiomer of the epoxide with water at a much faster rate than the other.[9][10] In this case, the (R,R)-catalyst will preferentially hydrolyze the (2S)-enantiomer, leaving the desired (2R)-enantiomer unreacted and thus enantioenriched.[11]

Route 4: Synthesis from (R)-Epichlorohydrin

This chiral pool approach leverages a readily available and enantiopure starting material.

Experimental Workflow:

G start Start prepare_grignard Prepare allylmagnesium bromide start->prepare_grignard add_epichlorohydrin React (R)-epichlorohydrin with the Grignard reagent in the presence of CuI prepare_grignard->add_epichlorohydrin ring_closure Treat the intermediate with NaOH to induce ring closure add_epichlorohydrin->ring_closure extract Extract with an organic solvent ring_closure->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation concentrate->purify end End purify->end

Sources

A Comparative Guide to the Validation of Analytical Methods for (2R)-2-but-3-enyloxirane Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-but-3-enyloxirane , a chiral epoxide, is a critical building block in the synthesis of various pharmaceuticals. Its precise quantification is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a focus on method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The inherent reactivity of the epoxide ring presents a unique analytical challenge. Therefore, robust and validated analytical methods are essential. This document will explore two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing detailed protocols and a comparative analysis of their validation parameters.

The Analytical Imperative: Why Method Validation is Non-Negotiable

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][5] For the quantification of a reactive intermediate like this compound, this means ensuring the method is not only accurate and precise but also specific and stable under the conditions of analysis. The ICH Q2(R1) guideline provides a comprehensive framework for this validation process, which we will adhere to in our comparison.[1][2][3]

Gas Chromatography (GC): A Powerful Tool for Volatile Compounds

Gas chromatography is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound.[6] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.

GC-FID Method: A Robust and Cost-Effective Approach

A Gas Chromatography system equipped with a Flame Ionization Detector (GC-FID) is a common and reliable method for quantifying organic compounds.

Experimental Protocol: GC-FID for this compound

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration within the linear range of the method.

    • Use an internal standard (e.g., a structurally similar, non-interfering compound) to improve precision.

  • Instrumentation and Conditions:

    • Column: A chiral capillary column (e.g., a cyclodextrin-based column) is essential to separate the enantiomers if required. For achiral analysis, a standard non-polar or medium-polarity column (e.g., DB-5 or DB-17) can be used.

    • Injector: Split/splitless injector at a temperature of 250°C. A split ratio of 50:1 is a good starting point.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 150°C.

      • Hold: 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector: Flame Ionization Detector (FID) at 280°C.

dot

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Solvent Weigh->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Inject Inject into GC Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for GC-FID analysis of this compound.

GC-MS Method: Enhanced Specificity and Identification

For unequivocal identification and enhanced sensitivity, a Gas Chromatography-Mass Spectrometry (GC-MS) method can be employed. The mass spectrometer provides structural information, confirming the identity of the analyte.

Experimental Protocol: GC-MS for this compound

The sample preparation and GC conditions are similar to the GC-FID method. The key difference lies in the detector.

  • Detector: Mass Spectrometer (MS) operating in Electron Ionization (EI) mode.

  • Data Acquisition: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to improve sensitivity.

High-Performance Liquid Chromatography (HPLC): An Alternative for Less Volatile or Thermally Labile Compounds

While GC is often the method of choice, HPLC can be a viable alternative, especially if the compound is present in a complex matrix or is thermally unstable. Direct analysis of epoxides by HPLC with UV detection can be challenging due to their weak chromophores. Therefore, derivatization is often necessary.[7]

HPLC with Pre-column Derivatization

Derivatization converts the analyte into a product with enhanced detectability.[8][9][10] For epoxides, nucleophilic ring-opening reactions are commonly used.

Experimental Protocol: HPLC with N,N-diethyldithiocarbamate Derivatization

This method involves the derivatization of the epoxide with N,N-diethyldithiocarbamate (DTC) to form a UV-active product.[7]

  • Derivatization Procedure:

    • To the sample solution, add an excess of DTC solution.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to ensure complete reaction.[7]

    • Acidify the reaction mixture to decompose the excess DTC.[7]

  • Instrumentation and Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) at a flow rate of 1 mL/min.

    • Detector: UV detector set at a wavelength of 278 nm.[7]

dot

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_Sol Prepare Sample Solution Add_DTC Add DTC Reagent Sample_Sol->Add_DTC Heat Heat Mixture Add_DTC->Heat Acidify Acidify to Decompose Excess DTC Heat->Acidify Inject_HPLC Inject into HPLC Acidify->Inject_HPLC Separate_HPLC Chromatographic Separation Inject_HPLC->Separate_HPLC Detect_UV UV Detection Separate_HPLC->Detect_UV Integrate_HPLC Integrate Peaks Detect_UV->Integrate_HPLC Calculate_HPLC Calculate Concentration Integrate_HPLC->Calculate_HPLC

Caption: Workflow for HPLC analysis with pre-column derivatization.

Method Validation: A Head-to-Head Comparison

The validation of an analytical method is a formal and documented process of demonstrating that the method is fit for its intended purpose.[5][11][12] The following table summarizes the key validation parameters and compares the expected performance of the GC-FID, GC-MS, and HPLC-UV (with derivatization) methods for the quantification of this compound.

Validation Parameter GC-FID GC-MS (SIM) HPLC-UV (with Derivatization) ICH Guideline Reference
Specificity/Selectivity Good. Potential for interference from co-eluting compounds.Excellent. Mass spectral data provides high confidence in peak identity.Good. Derivatization can improve selectivity, but matrix components may also react.ICH Q2(R1)[3]
Linearity (r²) Typically > 0.99Typically > 0.99Typically > 0.99ICH Q2(R1)[3]
Accuracy (% Recovery) 98-102%98-102%95-105% (can be affected by derivatization efficiency)ICH Q2(R1)[3]
Precision (%RSD) < 2%< 2%< 3%ICH Q2(R1)[3]
Limit of Detection (LOD) Low ng/mL rangeSub ng/mL to pg/mL rangeLow ng/mL range (dependent on derivatization)ICH Q2(R1)[3]
Limit of Quantitation (LOQ) ng/mL rangeng/mL to pg/mL rangeng/mL rangeICH Q2(R1)[3]
Robustness Generally robust to small variations in flow rate and temperature.Generally robust.Can be sensitive to variations in derivatization conditions (time, temperature, reagent concentration).ICH Q2(R1)[3]

dot

Validation_Parameters cluster_params Key Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Expert Insights and Method Selection

As a Senior Application Scientist, the choice of method depends on the specific requirements of the analysis.

  • For routine quality control in a manufacturing setting , where speed and cost-effectiveness are critical, GC-FID is often the preferred method. Its robustness and simplicity make it ideal for high-throughput analysis.

  • When dealing with complex matrices or when absolute confirmation of the analyte's identity is required , GC-MS is the superior choice. Its high specificity minimizes the risk of reporting false positives.

  • HPLC with derivatization becomes a valuable tool when the sample is not amenable to GC analysis due to low volatility or thermal instability. However, the additional derivatization step can introduce variability and requires careful optimization and control.

Conclusion

The quantification of this compound requires a well-validated analytical method to ensure data integrity and product quality. Both Gas Chromatography and High-Performance Liquid Chromatography offer viable solutions, each with its own set of advantages and disadvantages. A thorough understanding of the analytical requirements, coupled with a rigorous validation process guided by the ICH Q2(R1) principles, is essential for selecting and implementing the most appropriate method.[1][2][3] This guide provides a framework for researchers and drug development professionals to make informed decisions in the development and validation of analytical methods for this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub. Available from: [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. Available from: [Link]

  • Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods (RSC Publishing). Available from: [Link]

  • Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. ACS Publications. Available from: [Link]

  • THE DETERMINATION OF EPOXIDE GROUPS. ResearchGate. Available from: [Link]

  • QUANTITATIVE ANALYSIS OF EPOXY RESIN USING NIR SPECTROSCOPY. Avantes USA. Available from: [Link]

  • Gas-phase derivatization via the Meerwein reaction for selective and sensitive LC-MS analysis of epoxides in active pharmaceutical ingredients. ResearchGate. Available from: [Link]

  • GC Derivatization. Available from: [Link]

  • A Guide to Derivatization Reagents for GC. Available from: [Link]

  • Validation of analytical methods. Netpharmalab. Available from: [Link]

  • (PDF) Validation of Analytical Methods. ResearchGate. Available from: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to manage chemical life cycles effectively, from synthesis to disposal. This guide provides a comprehensive framework for the proper disposal of (2R)-2-but-3-enyloxirane, a reactive epoxide. Our focus is not just on procedural steps, but on the underlying chemical principles and regulatory context that inform these best practices. Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment: Understanding the Reactivity of this compound

This compound is a bifunctional molecule containing a strained epoxide ring and a terminal alkene. These features define its hazard profile and dictate the necessary disposal precautions.

  • Epoxide Ring: This three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This inherent reactivity means it can react exothermically with a wide range of materials, including water (slowly), acids, bases, and other nucleophiles. Such reactivity classifies it as a reactive chemical .

  • Volatility: With a boiling point of 120°C at standard pressure, this compound has a significant vapor pressure, necessitating handling within a well-ventilated area or a chemical fume hood to prevent inhalation exposure.[1]

Given these properties, untreated this compound must be managed as hazardous waste . Improper disposal, such as pouring it down the drain, can lead to uncontrolled reactions and the release of harmful substances into the environment.[3][4]

Regulatory Framework: EPA Hazardous Waste Characterization

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[5][6] A chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7]

This compound waste must be evaluated against these criteria:

Characteristic EPA Waste Code Applicability to this compound
Ignitability D001A flash point would need to be determined, but many organic epoxides are flammable. If the flash point is below 60°C (140°F), it is considered ignitable.[7][8]
Corrosivity D002Not typically applicable unless formulated with acidic or basic catalysts. The neat compound is not expected to have a pH ≤2 or ≥12.5.[7][8]
Reactivity D003Highly likely. Epoxides are reactive substances. This waste may be unstable, react violently with water, or generate toxic gases when mixed with a corrosive.[7]
Toxicity D004-D043Determined by the Toxicity Characteristic Leaching Procedure (TCLP). While unlikely to contain regulated heavy metals, its organic components could be of concern.[7]

Based on this analysis, waste this compound is almost certainly classified as D003 (Reactive Waste) and potentially D001 (Ignitable Waste) .

Disposal Pathways: A Decision-Making Workflow

The optimal disposal route depends on the quantity of the waste and the capabilities of your facility. The primary goal is to render the material non-hazardous if possible or to ensure its containment and destruction by a licensed facility.

DisposalWorkflow Start Waste this compound Generated Decision_Quantity Quantity? Start->Decision_Quantity Small_Quantity Small Quantity (<100g in lab) Decision_Quantity->Small_Quantity Small Large_Quantity Large Quantity / Stock (>100g or original container) Decision_Quantity->Large_Quantity Large Neutralize In-Lab Neutralization (Polymerization) Small_Quantity->Neutralize Collect_Waste Collect as Hazardous Waste (RCRA Protocol) Large_Quantity->Collect_Waste Verify Verify Neutralization (e.g., absence of epoxide) Neutralize->Verify Liquid_Waste Dispose as Liquid Hazardous Waste Collect_Waste->Liquid_Waste Verify->Collect_Waste Unsuccessful/ Uncertain Solid_Waste Dispose as Non-Hazardous Solid Waste Verify->Solid_Waste Successful End Disposal Complete Solid_Waste->End Liquid_Waste->End

Sources

Personal protective equipment for handling (2R)-2-but-3-enyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for (2R)-2-but-3-enyloxirane

This document provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of this compound in a laboratory environment. As a reactive epoxide, understanding its chemical properties is paramount to ensuring the safety of researchers and the integrity of experimental outcomes. This guide is built on a foundation of chemical causality, procedural validation, and authoritative safety standards to empower you with the knowledge needed for confident and safe experimentation.

Understanding the Inherent Risks of this compound

This compound, also known as (R)-1,2-epoxy-3-butene, possesses a strained three-membered epoxide ring. This structural feature is the primary source of its reactivity and associated hazards. The ring is susceptible to opening by both nucleophilic and electrophilic attack, a property that makes it a valuable synthetic intermediate but also a potential hazard.[1][2] Epoxides as a class are known to be alkylating agents, capable of reacting with biological macromolecules, which necessitates stringent handling protocols.

  • Skin Irritation (H315): Direct contact can cause skin irritation.[4][5]

  • Serious Eye Irritation (H319): Contact with eyes can lead to serious damage.[4][5]

  • Harmful if Swallowed (H302): Ingestion can be harmful to health.[4]

  • Flammability: Like many low-molecular-weight organic compounds, it is expected to be a flammable liquid.[5][6]

  • Respiratory Irritation (H335) & Inhalation Toxicity (H332): Vapors may cause respiratory tract irritation, and inhalation may be harmful.[5]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation of vapors, and accidental ingestion.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation. The following PPE is mandatory.

Hand Protection

Given the risk of skin irritation, robust hand protection is non-negotiable.

  • Glove Type: Nitrile gloves provide good resistance to a variety of chemicals and are recommended for handling this compound.[7] They offer protection against bases, oils, and many solvents.

  • Protocol: Always double-glove when handling neat or concentrated solutions. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs. Before use, inspect gloves for any signs of degradation or perforation. Change gloves immediately if they are compromised or after a maximum of two hours of use.

Eye and Face Protection

To prevent serious eye irritation, eye and face protection is mandatory.

  • Primary Protection: Chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards are required at all times.[8] These provide a seal around the eyes to protect against splashes and vapors.

  • Secondary Protection: For procedures with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a full-face shield must be worn over the chemical splash goggles.[9]

Body Protection

A chemically resistant lab coat must be worn and fully fastened. For larger-scale operations (>50 mL), a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

All manipulations of this compound should be performed inside a certified chemical fume hood.

  • Engineering Control: The fume hood is the primary method of respiratory protection.

  • Supplemental Protection: In the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[10] Personnel must be properly fit-tested and trained before using a respirator.

PPE Summary Table
Risk LevelTask ExampleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Standard Use Weighing, small-scale reactions (<50 mL), solution preparationDouble Nitrile GlovesChemical Splash GogglesChemical-Resistant Lab CoatCertified Chemical Fume Hood
Elevated Risk Large volume transfers (>50 mL), reactions under pressureDouble Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab Coat & ApronCertified Chemical Fume Hood
Emergency Large spill cleanupHeavy-duty Nitrile or Butyl GlovesChemical Splash Goggles & Face ShieldChemical-Resistant CoverallsAir-Purifying Respirator (Organic Vapor) or SCBA

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.

Pre-Handling Checklist
  • Verify Fume Hood: Confirm that the chemical fume hood has been certified within the last year and is functioning correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

  • Assemble Materials: Gather all necessary chemicals, equipment, and a designated, labeled waste container within the fume hood.

  • Prepare Spill Kit: Have a spill kit rated for flammable organic liquids readily available.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_hood Designate & Prepare Work Area (Fume Hood) prep_ppe Assemble All Required PPE prep_spill Gather Handling & Spill Materials don_ppe Don Full PPE prep_spill->don_ppe handle_chem Handle this compound don_ppe->handle_chem decon Decontaminate Equipment & Surfaces handle_chem->decon dispose Segregate & Dispose of Waste decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for safely handling this compound.

Procedure
  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling the Chemical:

    • Perform all transfers and manipulations slowly and carefully to avoid splashes or aerosol generation.

    • Keep the container of this compound sealed when not in use.

    • Use compatible materials for handling (e.g., glass, stainless steel).

    • Ground equipment when transferring large volumes to prevent static discharge.[6]

  • Post-Handling Decontamination:

    • Wipe down the work surface and any equipment with an appropriate solvent (e.g., isopropanol) and dispose of the wipes in the designated solid waste container.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[12]

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Liquid Waste: All solutions containing this compound, as well as solvents used for rinsing, must be collected in a clearly labeled, sealed, and chemically resistant waste container. The container should be marked as "Hazardous Waste: Flammable, Irritant."

  • Solid Waste: All contaminated disposable items, including gloves, pipette tips, and paper towels, must be placed in a separate, sealed plastic bag or container labeled as "Hazardous Solid Waste."

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[13][14] Do not pour any amount of this chemical down the drain.[15]

Emergency Response

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while flushing.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.[16]

In Case of a Spill:

  • Alert others in the area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, don the appropriate emergency PPE (see table above).

  • Contain the spill using an absorbent material from a chemical spill kit (e.g., sand, vermiculite).[17]

  • Carefully collect the absorbed material into a sealable container for disposal as hazardous waste.

  • Ventilate the area and wash the spill site after cleanup is complete.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanol (for synthesis). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6995534, (2R)-but-3-en-2-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Rossini Abbigliamento Professionale. (2025). PPE category I, II, III: here's what you need to know. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,3-Benzofuran | Public Health Statement. Retrieved from [Link]

  • NOVA Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanol (synthesis grade). Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ACS Publications. (2022). Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 2-Butanol ROTICHROM® GC. Retrieved from [Link]

  • ChemComplete. (2016). Base Opening of Epoxide Rings. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.